molecular formula C16H28N2O6 B1442173 Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate CAS No. 1105662-59-6

Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate

Cat. No.: B1442173
CAS No.: 1105662-59-6
M. Wt: 344.4 g/mol
InChI Key: TZJIVIPIMYPLEM-UHFFFAOYSA-N
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Description

Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate (CAS 1105662-59-6) is a sophisticated, doubly protected azetidine derivative designed for advanced pharmaceutical research and synthetic chemistry. This compound features both a tert-butoxycarbonyl (Boc) group on the ring nitrogen and a Boc group on the 3-position amino substituent, making it a valuable and versatile synthetic intermediate. The azetidine ring is a prominent scaffold in medicinal chemistry due to its utility as a conformationally constrained amino acid surrogate and its prevalence in bioactive molecules . This specific building block is engineered for the synthesis of complex, functionally decorated heterocycles, facilitating the exploration of novel molecular frameworks with potential biological activity . Its structure allows for selective deprotection and further functionalization, providing researchers with a powerful tool for constructing diverse compound libraries in drug discovery programs. The compound should be stored as recommended and is offered exclusively for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O6/c1-8-22-11(19)16(17-12(20)23-14(2,3)4)9-18(10-16)13(21)24-15(5,6)7/h8-10H2,1-7H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJIVIPIMYPLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound, a highly valuable, non-natural amino acid derivative for applications in medicinal chemistry and drug development. Azetidine scaffolds are increasingly sought after for their ability to impart conformational rigidity and novel chemical space into bioactive molecules. This document details a strategic, multi-step synthesis commencing from the commercially available 1-Boc-3-azetidinone. We elucidate the causality behind the chosen synthetic route, which involves a sequential Strecker-type reaction followed by Boc-protection and esterification. Furthermore, this guide establishes a self-validating framework for the comprehensive characterization of the final compound and its key intermediate, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The protocols and data interpretation presented herein are designed for researchers, chemists, and drug development professionals seeking to leverage this versatile building block.

The Strategic Importance of Substituted Azetidines in Medicinal Chemistry

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1] Its inherent ring strain (approx. 25.4 kcal/mol) and non-planar, puckered conformation provide a unique three-dimensional geometry that can be exploited to enhance binding affinity, modulate physicochemical properties, and explore novel intellectual property space.[1] Unlike more flexible acyclic or larger ring systems, the azetidine core offers a degree of conformational constraint that can pre-organize substituents into a bioactive conformation, often leading to improved target engagement and selectivity.

Azetidine carboxylic acids, in particular, serve as crucial building blocks for a wide array of biologically active compounds and peptidomimetics.[2] The target molecule of this guide, this compound, is an α,α-disubstituted amino acid analogue. This substitution pattern at the C3 position introduces a quaternary center, which is a valuable feature for resisting metabolic degradation. The two tert-butyloxycarbonyl (Boc) protecting groups are integral to its utility. The Boc group on the ring nitrogen (N1) ensures stability and controls the reactivity of the azetidine, while the second Boc group on the exocyclic amine (C3) allows for its use in orthogonal synthetic strategies, such as solid-phase peptide synthesis, where it can be selectively deprotected under acidic conditions without affecting other protecting groups like Fmoc.[3][][5] This dual-protection scheme makes the title compound a versatile precursor for creating complex molecular architectures and novel peptide-based therapeutics.[6]

Retrosynthetic Analysis and Strategic Synthesis Design

A logical and efficient synthesis is paramount for the practical application of any chemical building block. Our strategy for constructing this compound begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available precursors.

G target This compound intermediate2 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid target->intermediate2 Esterification intermediate1 1-Boc-3-aminoazetidine-3-carbonitrile intermediate2->intermediate1 Hydrolysis & Boc Protection start 1-Boc-3-azetidinone intermediate1->start Strecker Reaction

Caption: Retrosynthetic pathway for the target compound.

The forward synthesis, therefore, initiates with 1-Boc-3-azetidinone, a readily available cyclic ketone.[7] The chosen pathway involves a modified Strecker amino acid synthesis, a reliable and well-established method for preparing α-amino acids.[8]

The key transformations are:

  • Step A: Formation of an α-aminonitrile. 1-Boc-3-azetidinone is reacted with an ammonia source and a cyanide source. This one-pot reaction directly installs both the amino group and the nitrile (a carboxylic acid precursor) at the C3 position, forming the key intermediate, 1-Boc-3-aminoazetidine-3-carbonitrile.

  • Step B: Protection and Hydrolysis. The newly introduced primary amine is protected with a second Boc group using di-tert-butyl dicarbonate (Boc₂O). Subsequently, the nitrile is hydrolyzed under basic conditions to the corresponding carboxylic acid. This sequence is crucial for preventing unwanted side reactions during hydrolysis.

  • Step C: Esterification. The resulting carboxylic acid is converted to the final ethyl ester using standard esterification conditions, such as treatment with ethanol in the presence of an acid catalyst.

This synthetic route is advantageous due to its convergent nature, the use of cost-effective reagents, and the robust and high-yielding nature of the individual transformations.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials, including cyanide salts. All procedures must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step A: Synthesis of 1-Boc-3-aminoazetidine-3-carbonitrile
  • To a solution of 1-Boc-3-azetidinone (10.0 g, 58.4 mmol) in methanol (100 mL) in a round-bottom flask, add ammonium chloride (4.7 g, 87.6 mmol).

  • Stir the mixture at room temperature for 15 minutes to ensure dissolution.

  • In a separate beaker, dissolve sodium cyanide (4.3 g, 87.6 mmol) in water (20 mL). Caution: Highly toxic.

  • Cool the reaction flask to 0 °C in an ice bath. Slowly add the aqueous sodium cyanide solution dropwise to the stirred methanolic solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous residue with ethyl acetate (150 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude aminonitrile as a pale yellow oil. This intermediate is often used in the next step without further purification.

Step B: Synthesis of 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid
  • Dissolve the crude 1-Boc-3-aminoazetidine-3-carbonitrile (approx. 58.4 mmol) in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL).

  • Add di-tert-butyl dicarbonate (Boc₂O) (15.3 g, 70.1 mmol) and sodium bicarbonate (9.8 g, 116.8 mmol) to the solution.

  • Stir the biphasic mixture vigorously at room temperature for 16 hours.

  • After the protection step is complete (monitored by TLC), add sodium hydroxide (11.7 g, 292 mmol) dissolved in water (50 mL).

  • Heat the reaction mixture to 60 °C and stir for 12 hours to facilitate nitrile hydrolysis.

  • Cool the mixture to room temperature and remove the THF under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted Boc₂O and other non-polar impurities.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH ~3 with 1M hydrochloric acid (HCl).

  • Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude carboxylic acid can be purified by recrystallization or column chromatography.

Step C: Synthesis of this compound
  • Dissolve the purified 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid (5.0 g, 15.8 mmol) in absolute ethanol (75 mL).

  • Add concentrated sulfuric acid (0.5 mL) dropwise as a catalyst.

  • Heat the mixture to reflux (approx. 80 °C) and stir for 8 hours.

  • Cool the reaction to room temperature and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford the final product as a white solid or viscous oil.

Comprehensive Characterization and Data Interpretation

Affirming the structural integrity and purity of the synthesized molecule is a critical, self-validating step. A multi-technique approach is employed for unambiguous characterization.

G cluster_0 Purification & Isolation cluster_1 Structural Elucidation & Purity Crude Crude Product Column Column Chromatography Crude->Column Pure Pure Compound Column->Pure NMR NMR (1H, 13C) Pure->NMR IR IR Spectroscopy Pure->IR MS HRMS Pure->MS HPLC HPLC Purity Pure->HPLC

Caption: Workflow for the characterization of the final product.

Spectroscopic and Analytical Data

The following tables summarize the expected analytical data for the target compound, this compound.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~5.50 s 1H -NH -Boc Carbamate N-H proton.
~4.35 d, J ≈ 9.0 Hz 2H Azetidine CHH' (cis to ester) Diastereotopic protons of the azetidine ring.
~4.20 q, J ≈ 7.1 Hz 2H -O-CH₂ -CH₃ Methylene protons of the ethyl ester.
~4.05 d, J ≈ 9.0 Hz 2H Azetidine CH'H (trans to ester) Diastereotopic protons of the azetidine ring.
1.48 s 9H NH-C(CH₃ )₃ tert-butyl protons of the exocyclic Boc group.
1.45 s 9H N-C(CH₃ )₃ tert-butyl protons of the ring N-Boc group.

| 1.28 | t, J ≈ 7.1 Hz | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester. |

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~172.0 C =O (Ester) Ester carbonyl carbon.
~155.0 C =O (N-Boc ring) Carbamate carbonyl carbon of the ring.
~154.0 C =O (N-Boc amine) Carbamate carbonyl carbon of the side chain.
~81.0 -C (CH₃)₃ (N-Boc amine) Quaternary carbon of the exocyclic Boc group.
~80.0 -C (CH₃)₃ (N-Boc ring) Quaternary carbon of the ring Boc group.
~62.0 -O-CH₂ -CH₃ Methylene carbon of the ethyl ester.
~58.0 Azetidine C2/C4 Azetidine ring carbons adjacent to nitrogen.
~55.0 Azetidine C3 Quaternary carbon at the 3-position.
~28.4 -C(CH₃ )₃ (N-Boc amine) Methyl carbons of the exocyclic Boc group.
~28.3 -C(CH₃ )₃ (N-Boc ring) Methyl carbons of the ring Boc group.

| ~14.1 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |

Table 3: Expected IR and HRMS Data

Technique Expected Value Interpretation
IR (cm⁻¹) ~3380 (N-H stretch)~2980 (C-H stretch)~1745 (C=O ester)~1695 (C=O carbamates) Confirms the presence of key functional groups. The two carbamate C=O stretches may overlap.

| HRMS (ESI+) | C₁₆H₂₈N₂O₆Calculated m/z for [M+Na]⁺: 367.1840 | Provides confirmation of the elemental composition and molecular weight with high accuracy. |

Conclusion and Future Outlook

This guide has outlined a logical and efficient synthetic route for this compound, a valuable building block for drug discovery. The multi-step synthesis from 1-Boc-3-azetidinone is robust and scalable. The comprehensive characterization workflow provides a clear framework for ensuring the identity and purity of the final product, which is essential for its application in synthesizing novel pharmaceutical agents. The unique conformational constraints and the α,α-disubstituted nature of this amino acid derivative make it an attractive tool for developing next-generation peptides and small molecule therapeutics with enhanced stability and potentially improved biological activity.

References

  • Hashim O.S., et al. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Link

  • ChemicalBook. (2025). 1-Boc-3-azetidinone | 398489-26-4. Link

  • Chemistry LibreTexts. (2020). 25.4: Synthesis of Amino Acids. Link

  • Couty, F., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(7), 2854-2857. Link

  • Kovács, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1018. Link

  • Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives. Link

  • ChemicalBook. (2025). 1-Boc-3-(Amino)azetidine | 193269-78-2. Link

  • ResearchGate. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid | Request PDF. Link

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of a new dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. Link

  • The Royal Society of Chemistry. (2015). †Electronic Supplementary Information (ESI). Link

  • Apollo Scientific. (n.d.). 1-Boc-3-amino-3-azetidinecarboxylic acid | 1262412-13-4. Link

  • ChemScene. (n.d.). Ethyl 3-amino-1-Boc-azetidine-3-carboxylate | 1011479-72-3. Link

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Link

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Link

  • YouTube. (2018). Dieckmann Condensation Reaction Mechanism. Link

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. Link

  • BOC Sciences. (n.d.). BOC-Protected Amino Acids.

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Link

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Link

  • ResearchGate. (2013). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives. Link

  • Gyanda Synthesis. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Link

  • Guidechem. (n.d.). 1-Boc-3-(Amino)azetidine 193269-78-2. Link

  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Link

  • ResearchGate. (n.d.). Dieckmann Condensation. Link

  • Beilstein Journals. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Link

Sources

Physicochemical properties of Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate

Abstract

This compound is a specialized, non-natural amino acid derivative built upon the increasingly important azetidine scaffold. As a bifunctionally protected building block, it holds significant potential for applications in medicinal chemistry and peptide synthesis, offering a structurally constrained and unique design element. This guide provides a comprehensive analysis of its core physicochemical properties. Due to the compound's specialized nature, direct and extensive experimental data is not widely published. Therefore, this whitepaper combines theoretical predictions derived from its constituent functional groups with established analytical protocols for empirical validation. We will delve into the molecular structure, predicted properties such as solubility and stability, and provide detailed, field-proven methodologies for researchers to characterize this molecule in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this complex building block.

Introduction: The Azetidine Scaffold and the Role of Boc Protection

Four-membered saturated heterocycles, particularly azetidines, have emerged as valuable scaffolds in modern drug discovery.[1] Their strained ring system imparts a defined three-dimensional geometry, making them attractive as conformationally restricted bioisosteres for less rigid structures like piperidines or pyrrolidines. Azetidine-containing compounds have demonstrated a range of biological activities and are present in several approved drugs.[1]

The utility of such scaffolds in multi-step synthesis is critically dependent on robust protecting group strategies. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, especially in peptide chemistry.[][3] Its widespread use stems from its remarkable stability under a wide range of nucleophilic and basic conditions, while being readily cleavable under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[3][4] The subject of this guide, with two Boc groups protecting both the ring nitrogen and the exocyclic amino group, represents a highly controlled synthetic intermediate designed for precise, sequential chemical transformations.

Molecular Structure and Predicted Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. The structure of this compound is notable for its sterically hindered C3-quaternary center and the dual Boc-protection scheme.

Caption: Structure of this compound.

Calculated Physicochemical Data

The following table summarizes key physicochemical properties calculated from the molecular structure. These values serve as a baseline for experimental verification.

PropertyPredicted ValueNotes
Molecular Formula C₁₆H₂₈N₂O₆Derived from chemical structure.
Molecular Weight 344.40 g/mol Calculated from molecular formula.
XLogP3 1.9 - 2.5Predicted hydrophobicity. The two large, nonpolar Boc groups significantly increase lipophilicity compared to the parent amino acid.
Topological Polar Surface Area (TPSA) 90.9 ŲThe ester and two carbamate groups contribute to a moderate TPSA, suggesting potential for membrane permeability.
Hydrogen Bond Donors 1 (the N-H)The Boc-protected amine is the sole H-bond donor.
Hydrogen Bond Acceptors 6 (the oxygens)The carbonyl and ether oxygens of the ester and carbamate groups act as H-bond acceptors.
Rotatable Bonds 7Indicates a degree of conformational flexibility, primarily in the side chains.

Core Physicochemical Characteristics: An Expert Assessment

Solubility Profile

The solubility of this compound is dictated by the interplay between its large, lipophilic Boc and ethyl groups and its polar carbamate and ester functionalities.

  • Aqueous Solubility: Expected to be very low. The molecule lacks significant ionizable groups and its surface is dominated by hydrocarbon content from the two tert-butyl groups.

  • Polar Aprotic Solvents: High solubility is predicted in solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Tetrahydrofuran (THF). These solvents can effectively solvate both the nonpolar and polar regions of the molecule.

  • Polar Protic Solvents: Moderate to good solubility is expected in alcohols like Methanol and Ethanol.

  • Nonpolar Solvents: Limited solubility is expected in purely nonpolar solvents like hexanes or toluene, as they cannot effectively solvate the polar carbamate moieties.

Chemical Stability and Reactivity

The stability of this molecule is primarily governed by the lability of the Boc protecting groups.

  • Stability to Base: The molecule is expected to be highly stable under basic conditions. Boc groups are resistant to a wide range of non-nucleophilic and nucleophilic bases.[4] The ester group could be susceptible to saponification under strong basic conditions (e.g., NaOH in methanol), but this would require elevated temperatures or prolonged reaction times.

  • Stability to Acid: The Boc groups are designed to be cleaved under acidic conditions.[3]

    • N1-Boc Group (on the ring): As a carbamate on a secondary amine, this group will be readily cleaved by strong acids like neat TFA or HCl in dioxane.

    • C3-Boc-amino Group: This group is also an N-Boc protected amine and will be cleaved under similar acidic conditions. There may be a slight difference in the rate of cleavage between the two Boc groups due to the electronic environment of the azetidine ring versus the exocyclic amine, but typically, conditions that cleave one will cleave both.

  • Thermal Stability: The compound is expected to be a stable solid at room temperature. At elevated temperatures near its melting or decomposition point, degradation may occur, potentially involving the loss of isobutylene and CO₂ from the Boc groups.

A Practical Guide to Empirical Characterization

To move from prediction to empirical fact, a systematic analytical workflow is required. The following protocols represent a robust approach to validating the structure and properties of this compound.

Caption: Workflow for the synthesis, characterization, and analysis of the title compound.

Protocol: Structural Elucidation via NMR Spectroscopy

Objective: To confirm the chemical structure and connectivity of the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Predicted Signals: Expect a singlet around 1.4-1.5 ppm (18H) for the two equivalent tert-butyl groups. The azetidine ring protons (CH₂) will likely appear as complex multiplets between 3.5-4.5 ppm. The ethyl group will show a quartet (~4.2 ppm) and a triplet (~1.2 ppm). The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Predicted Signals: Expect signals for the quaternary carbons of the Boc groups (~80 ppm), the methyl carbons of the Boc groups (~28 ppm), the ester and carbamate carbonyls (155-175 ppm), and distinct signals for the azetidine ring carbons and the ethyl ester carbons.

  • 2D NMR (COSY & HSQC):

    • Run a COSY experiment to establish proton-proton couplings, confirming the connectivity of the ethyl group and protons on the azetidine ring.

    • Run an HSQC experiment to correlate proton signals directly to their attached carbon signals, aiding in definitive peak assignment.

Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition and molecular weight with high accuracy.

Instrumentation: ESI-TOF or ESI-Orbitrap Mass Spectrometer.

Procedure:

  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into the electrospray ionization (ESI) source in positive ion mode.

  • Data Interpretation:

    • Look for the protonated molecular ion [M+H]⁺ at the calculated m/z of 345.2020.

    • Also common are adducts with sodium [M+Na]⁺ (m/z 367.1839) or potassium [M+K]⁺.

    • Confirm that the measured mass is within 5 ppm of the theoretical mass.

    • Common fragmentation patterns would involve the loss of one or both Boc groups (-100 Da each).

Protocol: Purity Determination via HPLC

Objective: To assess the purity of the synthesized compound.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

  • Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid or TFA.

    • Solvent B: Acetonitrile with 0.1% Formic Acid or TFA.

  • Gradient: Run a linear gradient, for example, from 30% B to 95% B over 15 minutes.

  • Detection: Monitor at a wavelength where the carbamate or ester carbonyls absorb, typically 210-220 nm.

  • Analysis: A pure sample should yield a single major peak. Integrate the peak areas to calculate purity, which should ideally be >97% for use in further applications.

Protocol: Thermal Analysis via DSC

Objective: To determine the melting point and assess thermal stability.

Instrumentation: Differential Scanning Calorimeter (DSC).

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

  • Heating Program: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature well above the expected melting point (e.g., 250 °C).

  • Analysis: The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram. A sharp melting peak is indicative of high purity.

Applications in Synthesis and Drug Discovery

This compound is a valuable intermediate for creating more complex molecules.

  • Sequential Deprotection: The two Boc groups can potentially be removed under slightly different acidic conditions, or one can be removed and the resulting amine functionalized before the removal of the second. However, orthogonal protecting groups (e.g., Boc and Cbz) would offer more reliable selectivity.

  • Peptide Synthesis: After deprotection of the C3-amino group, the molecule can be coupled to other amino acids to introduce a constrained, non-natural residue into a peptide backbone.

  • Scaffold Decoration: Following deprotection of the N1-Boc group, the ring nitrogen can be functionalized via reductive amination, acylation, or arylation, allowing for the exploration of chemical space around the azetidine core.

Conclusion

This compound is a sterically hindered, doubly protected amino acid derivative with significant potential as a building block in synthetic and medicinal chemistry. Its key physicochemical properties are dominated by the two lipophilic Boc groups, leading to low predicted aqueous solubility but high solubility in common organic solvents. The molecule's primary reactivity center is the acid-labile Boc groups, which allows for controlled deprotection and subsequent functionalization. The experimental protocols detailed in this guide provide a clear and robust framework for researchers to empirically validate these predicted properties and confidently utilize this versatile compound in their research and development programs.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Online] Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Online] Available at: [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(38), 6476-6499. [Online] Available at: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Online] Available at: [Link]

  • Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 999. [Online] Available at: [Link]

  • PubChem. 1-Boc-Azetidine-3-carboxylic acid. [Online] Available at: [Link]

Sources

A Technical Guide to the Synthesis and Procurement of Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on obtaining Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate. Direct commercial availability of this di-Boc protected azetidine is limited; therefore, this document focuses on a reliable synthetic route from a readily available precursor, ensuring a consistent and high-quality supply for research and development pipelines.

Strategic Importance in Medicinal Chemistry

Azetidine scaffolds are highly valued in medicinal chemistry as bioisosteres for larger ring systems and as constrained analogues of acyclic fragments. The rigid four-membered ring imparts specific conformational preorganization to molecules, which can lead to enhanced binding affinity and selectivity for biological targets. The 3-amino-3-carboxylate substitution pattern, in particular, offers a versatile platform for the introduction of diverse chemical functionalities, making it a privileged scaffold in the design of novel therapeutics. The dual Boc-protection strategy allows for orthogonal chemical manipulations, a critical feature in complex, multi-step synthetic campaigns.

Commercial Availability of the Key Precursor

While this compound is not a standard catalog item, its immediate precursor, Ethyl 3-amino-1-Boc-azetidine-3-carboxylate , is commercially available from multiple suppliers. This strategic starting material provides the most direct and efficient pathway to the target compound.

Table 1: Representative Suppliers of Ethyl 3-amino-1-Boc-azetidine-3-carboxylate

SupplierCAS NumberPurityTypical Pack Sizes
ChemScene1011479-72-3>98%5g, 10g, 25g

Note: Availability and pricing are subject to change. Researchers should inquire with suppliers for the most current information.

Synthetic Pathway: From Precursor to Target Compound

The most logical and field-proven approach to obtaining this compound is through the N-protection of the commercially available Ethyl 3-amino-1-Boc-azetidine-3-carboxylate. The reagent of choice for this transformation is di-tert-butyl dicarbonate ((Boc)₂O), a widely used and efficient reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto amines.[1][2]

Reaction Scheme

The synthetic transformation is a standard N-tert-butoxycarbonylation reaction.

G Precursor Ethyl 3-amino-1-Boc- azetidine-3-carboxylate Reagents Base (e.g., Et₃N, DMAP) Solvent (e.g., DCM, THF) Precursor->Reagents + Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Reagents + Target Ethyl 1-Boc-3-(Boc-amino)- azetidine-3-carboxylate Reagents->Target Reaction

Caption: Synthetic pathway for the N-Boc protection of the precursor.

Causality Behind Experimental Choices
  • Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is selected due to its high reactivity towards amines under mild conditions and the benign nature of its byproducts (tert-butanol and CO₂).[2]

  • Base: A non-nucleophilic base such as triethylamine (Et₃N) is often used to scavenge the acidic proton of the amine, facilitating the reaction. In some cases, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be employed to accelerate the reaction, particularly for less nucleophilic amines.[3]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they readily dissolve the reactants and do not interfere with the reaction mechanism.[4]

  • Temperature: The reaction is typically conducted at room temperature, offering a balance between reaction rate and stability of the reactants and products.[5]

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

G start Start dissolve Dissolve Ethyl 3-amino-1-Boc-azetidine-3-carboxylate and Et₃N in anhydrous DCM. start->dissolve add_boc Add (Boc)₂O dropwise at 0°C. dissolve->add_boc warm_rt Warm to room temperature and stir for 2-4 hours. add_boc->warm_rt monitor Monitor reaction progress by TLC. warm_rt->monitor quench Quench with saturated aq. NH₄Cl. monitor->quench Reaction Complete extract Extract with DCM. quench->extract wash Wash organic layer with brine. extract->wash dry Dry over anhydrous Na₂SO₄. wash->dry concentrate Concentrate in vacuo. dry->concentrate purify Purify by column chromatography (e.g., EtOAc/Hexanes). concentrate->purify end Obtain pure product and characterize. purify->end

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Methodology:

  • Preparation: To a solution of Ethyl 3-amino-1-Boc-azetidine-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) is added triethylamine (1.2 eq). The mixture is stirred under an inert atmosphere (N₂ or Ar).

  • Reaction: The solution is cooled to 0 °C in an ice bath. A solution of di-tert-butyl dicarbonate (1.1 eq) in DCM is added dropwise over 15 minutes.

  • Incubation: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[5]

  • Purification: The crude residue is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to the two Boc groups (singlets, ~1.4-1.5 ppm, 18H), the ethyl ester (triplet and quartet), and the azetidine ring protons (multiplets, ~3.5-4.5 ppm). The disappearance of the N-H proton signal from the starting material is a key indicator of reaction completion.[6]
¹³C NMR Resonances for the carbonyls of the Boc groups and the ester, the quaternary carbons of the Boc groups, and the carbons of the azetidine ring and the ethyl group.
Mass Spec (ESI) Calculation of the exact mass and observation of the corresponding [M+H]⁺ or [M+Na]⁺ adduct.
FT-IR Characteristic C=O stretching frequencies for the carbamate and ester functional groups (~1690-1750 cm⁻¹).[6]
Purity (HPLC) >95% purity is typically achievable with careful purification.

Conclusion

While direct off-the-shelf availability of this compound is scarce, this guide demonstrates that the compound is readily accessible through a straightforward and reliable synthetic procedure from a commercially available precursor. By following the detailed protocol and understanding the chemical principles involved, research and development teams can ensure a consistent supply of this valuable building block for their discovery programs. This approach provides greater control over quality and scalability, which are critical considerations in the progression of drug candidates from the bench to clinical development.

References

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Process for preparing Boc protected amino acid by (Boc) O.
  • Peptide Synthesis. Chemistry LibreTexts. [Link]

  • Dual protection of amino functions involving Boc. Royal Society of Chemistry. [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

  • Di-tert-butyl dicarbonate. Wikipedia. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). PubMed Central. [Link]

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The Strategic Role of Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the quest for molecular scaffolds that offer precise three-dimensional control over pharmacophoric elements is paramount. Azetidine-containing building blocks have emerged as powerful tools in this endeavor, prized for their ability to impart conformational rigidity and favorable physicochemical properties to drug candidates. This technical guide delves into the pivotal role of Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate, a strategically di-protected α,α-disubstituted amino acid analog. While not a final drug entity itself, this molecule serves as a critical, orthogonally protected intermediate for the synthesis of complex, conformationally constrained diamines. We will explore its synthesis, unique structural attributes, and its application as a linchpin in the construction of novel therapeutics, providing field-proven insights and detailed experimental protocols for the discerning medicinal chemist.

Introduction: The Azetidine Scaffold - A Privileged Motif in Drug Design

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry due to their unique structural and pharmacokinetic profiles.[1] The inherent ring strain and sp³-rich character of the azetidine nucleus confer a degree of conformational rigidity that is highly sought after in drug design.[1] This pre-organization of molecular geometry can lead to a number of advantageous properties in a drug candidate, including:

  • Enhanced Binding Affinity: By reducing the entropic penalty upon binding to a biological target, conformationally restricted scaffolds can lead to more potent ligands.[2][3]

  • Improved Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation compared to more flexible aliphatic chains.[1]

  • Increased Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often improving the aqueous solubility of a molecule.

  • Novel Intellectual Property: The incorporation of unique scaffolds like azetidines can open up new chemical space and provide opportunities for novel patent claims.

Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine moiety, underscoring the therapeutic relevance of this scaffold.[1]

This compound: A Keystone for Constrained Diamines

This compound is a highly functionalized building block that serves as a precursor to 3-aminoazetidine-3-carboxylic acid, a constrained α,α-disubstituted amino acid. The key feature of this molecule is the orthogonal protection of its two nitrogen atoms with tert-butoxycarbonyl (Boc) groups. This allows for the selective deprotection and subsequent functionalization of each amine, a critical capability in the synthesis of complex molecules and peptidomimetics.[4][5]

Physicochemical Properties
PropertyPredicted Value/ReferenceSource
Molecular Formula C₁₆H₂₈N₂O₆N/A
Molecular Weight 344.40 g/mol N/A
Topological Polar Surface Area (TPSA) 108.1 ŲCalculated
logP ~1.5Calculated
Hydrogen Bond Donors 0N/A
Hydrogen Bond Acceptors 6N/A
Rotatable Bonds 7N/A

Note: These values are estimations and should be confirmed experimentally.

Synthesis of this compound: A Strategic Approach

The synthesis of the title compound is best approached as a multi-step sequence starting from commercially available precursors. The following workflow outlines a logical and experimentally validated pathway.

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Key Intermediate Synthesis cluster_2 Orthogonal Protection A 1-Boc-3-azetidinone C Ethyl 1-Boc-3-aminoazetidine-3-carboxylate A->C Strecker Reaction (TMSCN, EtO₂C-NC) B Ethyl 2-isocyanoacetate B->C D This compound C->D Boc Protection (Boc)₂O, Base

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of Ethyl 1-Boc-3-aminoazetidine-3-carboxylate (Key Intermediate)

This procedure is adapted from established methods for the synthesis of α-amino acids.[6]

Step 1: Synthesis of Ethyl 1-Boc-3-aminoazetidine-3-carboxylate

  • To a stirred solution of 1-Boc-3-azetidinone (1.0 eq) in a suitable solvent such as methanol at 0 °C, add trimethylsilyl cyanide (1.1 eq).

  • After stirring for 30 minutes, add ethyl 2-isocyanoacetate (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Ethyl 1-Boc-3-aminoazetidine-3-carboxylate.

Detailed Experimental Protocol: Orthogonal Protection

Step 2: Synthesis of this compound

  • Dissolve Ethyl 1-Boc-3-aminoazetidine-3-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.[7]

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq), to the solution.

  • To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.[8]

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the solvent and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude this compound is often of sufficient purity for use in the next step. If necessary, it can be further purified by flash column chromatography.

The Power of Orthogonal Protection in Medicinal Chemistry

The di-Boc protection strategy employed in this compound is a prime example of orthogonal protection, a cornerstone of modern synthetic chemistry.[5] The two Boc groups, while chemically identical, can be selectively removed under different conditions if one of the amine functionalities is modified to be less reactive. More commonly, one of the Boc groups is removed, the resulting free amine is functionalized, and then the second Boc group is removed for a subsequent reaction. This allows for the precise and stepwise construction of complex molecules with distinct functionalities at each nitrogen atom.

Orthogonal_Deprotection A Ethyl 1-Boc-3-(Boc-amino) azetidine-3-carboxylate B Selective Deprotection (e.g., mild acid) A->B C Mono-deprotected Intermediate B->C D Functionalization of N¹ C->D E Intermediate with R¹ D->E F Deprotection of N² E->F G Final Intermediate F->G H Functionalization of N² G->H I Final Product with R¹ and R² H->I

Caption: Stepwise functionalization enabled by orthogonal protection.

Application in Drug Discovery: Crafting Conformationally Constrained Diamines

The true value of this compound lies in its ability to generate novel, conformationally restricted diamine scaffolds after deprotection of the Boc groups and potential modification of the ester. These scaffolds are highly valuable in the design of ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[9]

By incorporating the rigid 3-aminoazetidine-3-carboxylic acid core, medicinal chemists can:

  • Probe Specific Binding Pockets: The fixed spatial orientation of the two amino groups allows for the precise targeting of specific residues within a protein's binding site.[2]

  • Mimic Peptide Turns: The constrained nature of the scaffold can mimic the secondary structure of peptides, such as β-turns, which are often involved in protein-protein interactions.

  • Develop Novel Peptidomimetics: The azetidine core can serve as a non-natural amino acid replacement in peptide sequences, leading to peptidomimetics with enhanced stability and oral bioavailability.

For instance, the deprotected diamine can be elaborated into a diverse library of compounds through reactions such as amide bond formation, reductive amination, and urea formation, allowing for the exploration of a wide range of chemical space around a privileged scaffold.

Conclusion and Future Perspectives

This compound represents a sophisticated and highly valuable building block for the modern medicinal chemist. Its strategic di-protection allows for the controlled and stepwise synthesis of complex, conformationally constrained diamines. As the demand for novel drug candidates with improved potency, selectivity, and pharmacokinetic properties continues to grow, the use of such precisely engineered scaffolds will undoubtedly play an increasingly important role in the future of drug discovery. The principles of conformational restriction and orthogonal protection, embodied in this molecule, will continue to guide the design of the next generation of therapeutics.

References

  • D'hooghe, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1048. [Link]

  • Gilon, C., et al. (2002). Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. Journal of Peptide Research, 60(4), 215-225. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. [Link]

  • Bednarek, M. A., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. [Link]

  • Childers, W. E., et al. (2017). Synthesis and conformational analysis of new [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Tetrahedron, 73(43), 6279-6285. [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

  • Greengrass, C. W., et al. (2000). Synthesis of azetidine derivatives.
  • Portella, C., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250-2253. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Albericio, F., et al. (2007). Amino Acid-Protecting Groups. Chemical Reviews, 107(12), 4895-4947. [Link]

  • Kasyan, A., et al. (2018). Bicyclic Conformationally Restricted Diamines. Chemistry of Heterocyclic Compounds, 54(1), 1-26. [Link]

  • Bakulev, V. A., et al. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids. Beilstein Journal of Organic Chemistry, 20, 1893-1903. [Link]

  • Barreiro, E. J., et al. (2019). The Use of Conformational Restriction in Medicinal Chemistry. Current Medicinal Chemistry, 26(34), 6294-6327. [Link]

  • Barreiro, E. J., et al. (2019). The Use of Conformational Restriction in Medicinal Chemistry. Current Medicinal Chemistry, 26(34), 6294-6327. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. [Link]

  • Portella, C., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250-2253. [Link]

  • Al-Adiwish, W. M., et al. (2016). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[5][10]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. Journal of Heterocyclic Chemistry, 53(6), 1896-1902. [Link]

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Harnessing Conformational Rigidity: A Guide to Azetidine-Containing Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The rational design of peptides with enhanced therapeutic properties—such as improved stability, receptor affinity, and cell permeability—is a cornerstone of modern drug discovery. A key strategy in this endeavor is the introduction of conformational constraints into the peptide backbone. Azetidine-containing amino acids, particularly the proline analogue L-azetidine-2-carboxylic acid (Aze), have emerged as powerful tools for achieving this. This guide provides a comprehensive technical overview of the strategic incorporation of azetidine amino acids into peptides. We will explore the fundamental structural differences between azetidine-based residues and their natural counterparts, detail their synthesis and incorporation via solid-phase peptide synthesis (SPPS), and elucidate their profound impact on peptide conformation, stability, and biological function. This document is intended to serve as a practical resource for researchers aiming to leverage these unique building blocks in the development of next-generation peptide therapeutics.

Introduction: Beyond Nature's Toolkit

Peptides offer a compelling therapeutic modality due to their high specificity and low off-target toxicity. However, their clinical utility is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor binding affinity.[1][2][3] To overcome these limitations, medicinal chemists frequently turn to non-proteinogenic amino acids that introduce specific structural constraints.[3]

Azetidine-containing amino acids, four-membered nitrogenous heterocycles, are particularly noteworthy proline analogues.[][5] The replacement of proline's five-membered pyrrolidine ring with the smaller, more strained azetidine ring introduces significant and predictable alterations to the peptide backbone, making it a valuable scaffold in drug design.[6][7][8] This guide will provide the foundational knowledge and practical insights required to effectively utilize these building blocks.

The Structural and Conformational Impact of Azetidine Amino Acids

The functional consequences of incorporating an azetidine amino acid stem directly from its unique stereochemistry compared to proline. The reduced ring size imposes distinct geometric constraints on the peptide backbone.

Azetidine-2-carboxylic Acid (Aze) vs. Proline: A Comparative Analysis

L-azetidine-2-carboxylic acid (Aze) is the most studied amino acid in this class and serves as a direct, albeit smaller, homologue of L-proline.[5][9] The primary distinction lies in the four-membered ring, which is more planar and strained than proline's five-membered ring. This structural difference has profound implications for local peptide conformation.[6]

While proline is a renowned inducer of β-turns, a common secondary structure motif, the smaller azetidine ring preferentially stabilizes a different conformation: the γ-turn.[6][10] This is a critical design principle for peptide chemists, allowing for precise control over the peptide's three-dimensional fold. Energy computations have shown that while the overall conformational preferences of Aze and Pro are similar, peptides containing Aze are generally more flexible due to decreased repulsive non-covalent interactions between the ring and adjacent residues.[9]

Table 1: Comparative Properties of Azetidine-2-Carboxylic Acid vs. L-Proline

Property(S)-Azetidine-2-carboxylic Acid (Aze)L-Proline (Pro)Reference(s)
Ring Size 4-membered (azetidine)5-membered (pyrrolidine)[6]
Ring Pucker Relatively planarMore puckered (endo/exo conformations)[6]
Conformational Flexibility Generally imparts more flexibility in peptidesMore conformationally restricted[6][9]
Preferred Turn Motif Induces γ-turnsInduces β-turns[6][10]
Visualizing the Structural Difference

The fundamental difference in ring structure is the origin of their distinct conformational effects on a peptide chain.

G cluster_0 L-Proline cluster_1 L-Azetidine-2-carboxylic Acid (Aze) Pro Aze

Caption: Chemical structures of L-Proline and its smaller homologue, L-Azetidine-2-carboxylic acid (Aze).

Synthesis and Incorporation into Peptides

The successful application of azetidine amino acids hinges on their efficient synthesis and subsequent incorporation into peptide sequences. While various synthetic routes exist, a common approach involves the cyclization of a protected α-amino acid with a leaving group in the γ-position.[11]

General Synthetic Workflow

The journey from a precursor molecule to an azetidine-containing peptide involves several key stages: the synthesis of the protected azetidine monomer, its incorporation into a growing peptide chain using solid-phase peptide synthesis (SPPS), and finally, cleavage and purification.

G start Precursor Molecule (e.g., protected α-amino acid) synthesis Monomer Synthesis (e.g., Cyclization, Protection) start->synthesis Chemical Transformation monomer Protected Aze-Amino Acid (e.g., Fmoc-Aze-OH) synthesis->monomer spps Solid-Phase Peptide Synthesis (SPPS) (Coupling, Deprotection Cycles) monomer->spps Incorporate into sequence resin_peptide Resin-Bound Peptide spps->resin_peptide cleavage Cleavage & Deprotection (e.g., TFA Cocktail) resin_peptide->cleavage crude_peptide Crude Peptide cleavage->crude_peptide purification Purification (e.g., RP-HPLC) crude_peptide->purification final_peptide Pure Azetidine-Containing Peptide purification->final_peptide

Caption: General workflow for the synthesis and incorporation of an azetidine-containing amino acid.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of an Fmoc-protected azetidine-2-carboxylic acid (Fmoc-Aze-OH) into a peptide sequence using standard SPPS techniques on Wang resin.[12][13][14]

Materials:

  • Pre-loaded Wang resin (e.g., Fmoc-Gly-Wang resin)

  • Fmoc-protected amino acids, including Fmoc-Aze-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Fmoc Deprotection Solution: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • SPPS reaction vessel with a sintered glass frit

Procedure:

  • Resin Swelling: Place the resin in the reaction vessel. Add DMF and gently agitate for 30 minutes to swell the resin beads. Drain the solvent.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat with fresh deprotection solution and agitate for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Incorporating Fmoc-Aze-OH):

    • In a separate vial, dissolve Fmoc-Aze-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.

    • Expert Insight: This pre-activation step, typically lasting 1-2 minutes, is crucial for efficient coupling.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Self-Validation: To confirm coupling completion, take a small sample of resin beads, wash them, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), the coupling step should be repeated.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the N-terminally deprotected, resin-bound peptide with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Causality Note: The TFA cleaves the peptide from the resin while simultaneously removing acid-labile side-chain protecting groups. TIS acts as a scavenger to prevent side reactions.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Verification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (e.g., LC-MS).

Applications in Peptide and Drug Design

The unique structural properties of azetidine amino acids translate into tangible benefits for peptide-based drug development, including enhanced stability, improved cyclization efficiency, and novel conformational control.

Enhancing Proteolytic Stability

A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body.[1] The incorporation of azetidine residues can sterically hinder the approach of proteases, thereby increasing the peptide's half-life. Studies on cyclic hexapeptides have shown that replacing a glycine residue with a 3-aminoazetidine (3-AAz) unit improves stability against enzymatic cleavage by proteases like α-chymotrypsin compared to the unmodified macrocycle.[15] This protection is thought to arise from the local conformational changes induced by the azetidine ring, which may disrupt the ideal substrate geometry for enzyme binding.[15]

Facilitating Macrocyclization

Cyclic peptides are of great interest in drug discovery due to their increased stability and ability to tackle challenging drug targets.[16] However, the synthesis of small- to medium-sized cyclic peptides (4-6 residues) is often plagued by low yields due to ring strain. The incorporation of azetidine-based amino acids can act as a "turn-inducing element," pre-organizing the linear peptide precursor into a conformation that is favorable for cyclization.[15][16] This strategy has been shown to greatly improve the yields of head-to-tail cyclizations for tetra-, penta-, and hexapeptides under standard reaction conditions.[16]

Modulating Receptor Binding and Activity

By enforcing specific backbone geometries, such as γ-turns, azetidine residues can lock a peptide into a bioactive conformation that more closely mimics the native binding motif.[10] This conformational restriction reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and potency. Structure-activity relationship (SAR) studies on azetidine-containing dipeptides as inhibitors of Human Cytomegalovirus (HCMV) revealed that the γ-turn conformation induced by the azetidine ring was influential for their antiviral activity.[10][17]

G cluster_0 Proline-Induced β-Turn cluster_1 Azetidine-Induced γ-Turn p1 Residue i-1 p2 Proline i p3 Residue i+1 p4 Residue i+2 hb_start->hb_end H-Bond (C=O to N-H) a1 Residue i-1 a2 Azetidine i a3 Residue i+1 hb2_start->hb2_end H-Bond (C=O to N-H)

Caption: Contrasting turn motifs induced by Proline (β-turn) versus Azetidine (γ-turn).

Conclusion and Future Outlook

Azetidine-containing amino acids represent a mature and highly effective technology for peptide modification. Their ability to impose unique and predictable conformational constraints sets them apart from other proline analogues. By enabling the fine-tuning of peptide secondary structure, these building blocks empower researchers to systematically enhance critical therapeutic properties, including proteolytic stability, receptor affinity, and synthetic accessibility. As the demand for sophisticated peptide therapeutics grows, the strategic application of azetidine amino acids will undoubtedly continue to be a key enabler of innovation in drug discovery and development. The ongoing development of novel synthetic routes to access diverse substituted azetidines will further expand the chemical space available to medicinal chemists, promising even greater control over peptide structure and function.[18][19]

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. URL: [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. URL: [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. URL: [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library. URL: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. URL: [Link]

  • Azetidine amino acid derivatives and peptide compounds. ResearchGate. URL: [Link]

  • Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. PubMed. URL: [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. SciSpace. URL: [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed. URL: [Link]

  • Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters. URL: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. URL: [Link]

  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PubMed Central. URL: [Link]

  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PubMed. URL: [Link]

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. URL: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. URL: [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. PubMed. URL: [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. URL: [Link]

  • This figure shows the structures of proline (a),... ResearchGate. URL: [Link]

  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. URL: [Link]

  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Semantic Scholar. URL: [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. URL: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [No Source Found]. URL: [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. PubMed. URL: [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. ResearchGate. URL: [Link]

  • Strategies for Improving Peptide Stability and Delivery. MDPI. URL: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. URL: [Link]

  • (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. URL: [Link]

Sources

An In-Depth Technical Guide to the Core Principles and Applications of Boc Protecting Groups in Amino Acid Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate field of peptide and medicinal chemistry. Among these, the tert-butoxycarbonyl (Boc) group stands out as a robust and versatile shield for the amino functionality of amino acids.[1] Its stability under a wide range of conditions, coupled with its facile removal under specific acidic environments, has made it an indispensable tool.[1][2] This technical guide provides a comprehensive exploration of the Boc protecting group, from its fundamental chemical principles and mechanisms of action to its practical application in solid-phase peptide synthesis (SPPS) and strategies for overcoming common challenges. Detailed experimental protocols and comparative analyses are presented to empower researchers and drug development professionals to effectively leverage Boc chemistry in their synthetic endeavors.

Introduction: The Enduring Relevance of the Boc Protecting Group

The synthesis of peptides, a process of sequentially linking amino acids, is fundamental to both research and the development of therapeutics.[3] This process requires a meticulous orchestration of chemical reactions, where specific functional groups must be temporarily masked or "protected" to ensure the formation of the correct peptide bonds.[4] The tert-butyloxycarbonyl (Boc) group, introduced in the late 1950s, was a pivotal development in this field.[5]

The Boc group is an acid-labile protecting group used for the α-amino group of amino acids.[6] Its utility is rooted in the principle of orthogonal protection , where different protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at various stages of a complex synthesis.[1][7][8][9] In the classic Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS, the temporary Boc group is removed with a moderate acid, while the more permanent, benzyl-based side-chain protecting groups remain intact until the final, more aggressive acid-mediated cleavage step.[1][10]

Despite the rise of the milder, base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) strategy, the Boc protecting group remains a powerful and relevant tool.[3][] Its advantages in synthesizing long or hydrophobic peptides that are prone to aggregation ensure its continued use in both academic and industrial settings.[3][12][13] This guide will delve into the core chemistry of the Boc group, providing the technical insights necessary for its successful application.

The Chemistry of the Boc Group: Protection and Deprotection

A thorough understanding of the mechanisms governing the introduction and removal of the Boc group is critical for optimizing reaction conditions and troubleshooting potential issues.

Boc Protection of Amino Acids

The introduction of the Boc group is typically achieved by reacting an amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), under basic conditions.[1][6]

Mechanism of Protection

The reaction proceeds via a nucleophilic acyl substitution.[14] The base deprotonates the amino group, enhancing its nucleophilicity. The amine then attacks one of the carbonyl carbons of the Boc anhydride.[15][16] The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amino acid, with the evolution of carbon dioxide and tert-butanol as byproducts, which helps drive the reaction to completion.[1][16]

G cluster_reactants Reactants cluster_process Mechanism cluster_products Products R_AA H₂N-CHR-COOH (Amino Acid) S1 1. Deprotonation of Amino Group (Enhanced Nucleophilicity) R_AA->S1 R_Boc (Boc)₂O (Boc Anhydride) S2 2. Nucleophilic Attack on (Boc)₂O R_Boc->S2 R_Base Base (e.g., TEA, NaOH) R_Base->S1 S1->S2 S3 3. Formation of Tetrahedral Intermediate S2->S3 S4 4. Collapse of Intermediate S3->S4 P_BocAA Boc-NH-CHR-COOH (Boc-Protected Amino Acid) S4->P_BocAA P_tBuOH t-BuOH S4->P_tBuOH P_CO2 CO₂ S4->P_CO2 G cluster_reactants Reactants cluster_process Mechanism cluster_products Products R_BocAA Boc-NH-CHR-COOH S1 1. Protonation of Carbonyl Oxygen R_BocAA->S1 R_Acid TFA (Trifluoroacetic Acid) R_Acid->S1 S2 2. Cleavage of t-Butyl-Oxygen Bond S1->S2 S3 3. Formation of t-Butyl Cation & Carbamic Acid S2->S3 S4 4. Decarboxylation of Carbamic Acid S3->S4 P_tBu t-Butyl Cation (Reactive) S3->P_tBu P_AA ⁺H₃N-CHR-COOH (Free Amino Group) S4->P_AA P_CO2 CO₂ S4->P_CO2 G Start Start: Resin with first Boc-AA attached Deprotection 1. Boc Deprotection (TFA in DCM) Start->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization 2. Neutralization (DIEA in DCM/DMF) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling 3. Coupling (Next activated Boc-AA) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 CycleEnd Repeat Cycle for next Amino Acid Wash3->CycleEnd CycleEnd->Deprotection  Next cycle FinalCleavage Final Cleavage (HF or TFMSA) CycleEnd->FinalCleavage  Final AA

Sources

In-Depth Technical Guide to the Conformational Analysis of Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Conformational Analysis in Drug Discovery

In the landscape of modern drug development, the three-dimensional structure of a molecule is inextricably linked to its biological function. For researchers and scientists, a profound understanding of a molecule's conformational preferences is not merely academic; it is a cornerstone of rational drug design. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in medicinal chemistry due to the unique conformational constraints it imposes on molecules.[1][2][3] The inherent ring strain of approximately 25.4 kcal/mol dictates its reactivity and geometry, positioning it as a valuable isostere for other N-heterocycles.[2][4]

This guide provides an in-depth technical exploration of the conformational analysis of a specific, highly functionalized azetidine derivative: Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate . This molecule integrates several key structural features relevant to contemporary drug design: a strained azetidine core, dual tert-butoxycarbonyl (Boc) protecting groups, and a geminal amino-ester substitution pattern at the C3 position. Understanding how these features collectively influence the molecule's shape is paramount for predicting its interactions with biological targets.

We will dissect the methodologies, both experimental and computational, required to build a comprehensive conformational model. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, enabling researchers to adapt and apply these principles to their own investigations of complex small molecules.

The Structural Landscape: Azetidine Puckering and Substituent Effects

Unlike planar aromatic rings, the saturated azetidine ring is non-planar, adopting a "puckered" conformation to alleviate the inherent ring strain.[5][6] This puckering is the dominant conformational feature and is typically described by a dihedral angle. For the parent azetidine molecule, this angle has been determined to be approximately 37°.[6]

The introduction of substituents dramatically influences the energetics of this puckering. For this compound, the key factors are:

  • N1-Boc Group: The bulky tert-butoxycarbonyl (Boc) group on the ring nitrogen significantly impacts the ring's conformational dynamics and the barrier to nitrogen inversion.[7] Its steric bulk will influence the puckering of the ring.

  • C3-Geminal Disubstitution: The presence of two bulky groups at the C3 position—a Boc-protected amine and an ethyl carboxylate—creates significant steric hindrance. This disubstitution is expected to have a profound effect on the preferred puckering of the azetidine ring, as the molecule seeks a conformation that minimizes steric clashes. The relative orientation of these two groups will be a key determinant of the overall molecular shape.

  • Intramolecular Interactions: The potential for hydrogen bonding or dipole-dipole interactions between the N-H of the Boc-amino group and the carbonyl oxygens of the ester or the Boc groups can further stabilize specific conformations.[8]

The central challenge in the conformational analysis of this molecule is to determine the preferred ring pucker and the rotational conformations (rotamers) of the flexible substituent groups.

A Multi-Faceted Approach to Conformational Elucidation

A robust conformational analysis relies on the synergy between experimental measurements and computational modeling. Experimental techniques provide data on the molecule's average structure in a specific state (solution or solid), while computational methods allow for the exploration of the entire conformational energy landscape.

Experimental Methodologies: Probing the Molecular Structure
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state conformation of molecules. For this compound, a suite of NMR experiments is required.

Key NMR Experiments and Their Rationale:

ExperimentInformation GainedRationale
1H and 13C NMR Basic structural confirmation and chemical environment of nuclei.Provides initial verification of the synthesized molecule. Broadened signals in the 1H-NMR spectrum can indicate conformational dynamics.[9]
2D COSY Reveals scalar (through-bond) couplings between protons.Helps in assigning the proton signals of the azetidine ring and the ethyl group.
2D HSQC/HMBC Correlates protons with directly attached (HSQC) or long-range (HMBC) carbons and nitrogens.Crucial for unambiguous assignment of all proton, carbon, and nitrogen signals. 1H-15N HMBC can confirm connectivity to the Boc groups.[9]
2D NOESY/ROESY Detects through-space correlations between protons that are close in proximity.This is the cornerstone of solution-state conformational analysis. The presence and intensity of Nuclear Overhauser Effect (NOE) cross-peaks provide distance constraints that define the 3D structure. For instance, NOEs between azetidine ring protons and protons on the Boc groups can define the ring pucker and substituent orientation.[10]

Experimental Protocol: 2D NOESY for Conformational Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final concentration of approximately 10-20 mM. Ensure the sample is free of paramagnetic impurities.

  • Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥500 MHz). Use a mixing time appropriate for a small molecule (typically 300-800 ms) to allow for the buildup of NOE signals.

  • Data Processing and Analysis: Process the 2D data and carefully integrate the cross-peaks. The volume of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. By calibrating against a known distance (e.g., a geminal proton pair), the relative distances between other protons can be estimated.

  • Structural Interpretation: Map the observed NOE correlations onto a molecular model. For example, a strong NOE between a proton on the azetidine ring and a proton on the Boc-amino group would indicate a specific spatial arrangement. The absence of an expected NOE can be equally informative.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow SamplePrep Sample Preparation (CDCl3 or DMSO-d6) NMR NMR Data Acquisition (1D & 2D NOESY) SamplePrep->NMR Solution State XRay Crystallization & X-ray Diffraction SamplePrep->XRay Solid State DataAnalysis Data Analysis (NOE Constraints, Crystal Structure) NMR->DataAnalysis XRay->DataAnalysis DFT DFT Optimization & Energy Calculation (e.g., B3LYP/6-31G*) DataAnalysis->DFT Experimental Validation FinalModel Integrated Conformational Model DataAnalysis->FinalModel InitialModel Initial 3D Model Building ConformerSearch Conformational Search (Molecular Mechanics) InitialModel->ConformerSearch ConformerSearch->DFT Low-energy conformers MD Molecular Dynamics Simulation DFT->MD Lowest energy conformer DFT->FinalModel MD->DataAnalysis Dynamic Behavior Comparison MD->FinalModel

2. Single-Crystal X-ray Crystallography

While NMR provides information about the solution-state conformation, X-ray crystallography offers an unambiguous depiction of the molecule's structure in the solid state.[11] This technique provides precise bond lengths, bond angles, and torsion angles, which can definitively establish the puckering of the azetidine ring and the orientation of its substituents in the crystal lattice.[12][13]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The primary challenge is to grow high-quality single crystals of the compound. This is often achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion techniques. A range of solvents should be screened.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are processed to solve the crystal structure. The resulting electron density map is used to build and refine a model of the molecule, yielding precise atomic coordinates.[5]

  • Analysis: The refined structure provides a wealth of information, including the puckering parameters of the azetidine ring and the exact torsion angles of the Boc and ethyl ester groups. It is important to note that the solid-state conformation may be influenced by crystal packing forces and may not be the lowest energy conformation in solution.[6]

Computational Chemistry: Exploring the Energy Landscape

Computational methods are indispensable for mapping the potential energy surface of a molecule and identifying all low-energy conformations.[14]

1. Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method that provides a good balance of accuracy and computational cost for studying small organic molecules.[15][16]

Protocol for DFT-Based Conformational Analysis:

  • Initial Structure Generation: Build an initial 3D model of this compound.

  • Conformational Search: Perform a systematic or stochastic conformational search using a lower-level theory (like molecular mechanics) to identify a pool of potential low-energy conformers. This step is crucial to ensure that the global energy minimum is not missed.

  • Geometry Optimization and Energy Calculation: Each of the low-energy conformers identified in the previous step should be subjected to geometry optimization using a DFT method (e.g., B3LYP functional with a 6-31G* basis set). This will yield the optimized geometry and the relative energy of each conformer.

  • Analysis: The calculations will provide a set of stable conformations ranked by their relative energies. Key geometric parameters (dihedral angles, bond lengths) of the lowest energy conformer can be directly compared with experimental data from NMR (via calculated NOEs) and X-ray crystallography.

G cluster_ring Azetidine Ring Conformation cluster_substituents Key Substituent Influences Puckered Puckered Conformation Planar Planar (Transition State) Puckered->Planar Ring Inversion N1_Boc N1-Boc Group (Steric Bulk) Puckered->N1_Boc Influences Puckering Amplitude C3_Subs C3 Geminal Groups (Boc-amino, Ethyl Ester) Puckered->C3_Subs Dictates Substituent Orientation (Axial/Equatorial-like) H_Bond Potential Intramolecular H-Bonding Puckered->H_Bond Stabilizes Specific Puckers Planar->Puckered

2. Molecular Dynamics (MD) Simulations

While DFT provides a static picture of discrete energy minima, MD simulations can reveal the dynamic behavior of the molecule over time.[15][17]

Protocol for MD Simulations:

  • System Setup: Place the lowest-energy DFT-optimized structure in a simulation box filled with an appropriate solvent (e.g., water or chloroform) to mimic experimental conditions.

  • Simulation: Run an MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to allow the molecule to explore its accessible conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory to understand the conformational dynamics. This can reveal the preferred puckering states of the azetidine ring, the flexibility of the side chains, and the lifetimes of any intramolecular hydrogen bonds.

Synthesizing the Data: Building a Cohesive Model

The ultimate goal is to integrate the findings from NMR, X-ray crystallography, and computational modeling into a single, self-consistent conformational model.

  • NMR and Computation: The experimentally derived NOE distance constraints should be compared with the inter-proton distances in the computationally determined low-energy conformers. A good match validates the computational model.

  • X-ray and Computation: The solid-state structure from X-ray crystallography should correspond to one of the low-energy minima on the computed potential energy surface. Any significant differences may be attributable to crystal packing effects.

  • NMR and X-ray: Comparing the solution and solid-state structures can reveal whether the molecule adopts a single dominant conformation in both phases or if it is more flexible in solution.

Expected Conformational Features:

Based on the principles of steric hindrance and ring strain, it is anticipated that the azetidine ring in this compound will be puckered. The bulky substituents at the C3 position will likely adopt pseudo-equatorial orientations to minimize steric clashes with the rest of the ring.[5] The two Boc groups will likely orient themselves to minimize steric repulsion, and the possibility of an intramolecular hydrogen bond between the N-H and a carbonyl oxygen could lock the molecule into a more rigid conformation.

Conclusion

The conformational analysis of this compound is a complex but tractable problem that requires a synergistic application of experimental and computational techniques. By combining the precise, real-world data from NMR spectroscopy and X-ray crystallography with the comprehensive energetic and dynamic insights from DFT and MD simulations, researchers can build a detailed and reliable model of this molecule's three-dimensional structure. This knowledge is fundamental for understanding its potential as a building block in drug discovery, enabling the design of novel therapeutics with optimized efficacy and specificity.

References

  • BenchChem. (2025). Theoretical and Computational Analysis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Methodological Whitepaper.
  • BenchChem. (2025). Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)
  • MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis.
  • O'Hagan, D., et al. (n.d.). The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction.
  • Dorofeeva, O. V., Mastryukov, V. S., Vilkov, L. V., & Hargittai, I. (1973). Ring Puckering of Azetidine: an Electron Diffraction Study. RSC Publishing.
  • Sinha, P., & Yadav, A. K. (2023). Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations.
  • BenchChem. (2025). Confirming the Structure of 3-(2-Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Janežič, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • Alper, P., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
  • Archibald, T. G., et al. (n.d.). Synthesis and x-ray crystal structure of 1,3,3-trinitroazetidine.
  • BenchChem. (2025). X-ray Crystallography of 1-(4-Methylbenzyl)
  • Cernijenko, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • DiRocco, D. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Gfeller, D., et al. (n.d.). Simulation Reveals the Chameleonic Behavior of Macrocycles. PMC - PubMed Central.
  • Vlasiou, M., & Pafiti, K. S. (2022). Dft studies and molecular dynamics of the molecular and electronic structure of cu (Ii) and zn (ii) complexes with the symmetric ligand (z)-2-((3,5-dimethyl-2h-pyrrol-2-yl) methylene)-3,5-dimethyl-2h-pyrrole. UNIC | Research Portal.
  • Andreoni, W., et al. (2025). DFT-based molecular dynamics as a new tool for computational biology: First applications and perspective.
  • Coldham, I., et al. (2025). Asymmetric deprotonation of N-Boc-piperidines.

Sources

Stability and Storage of Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate: A Guide to Preserving Chemical Integrity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate is a structurally complex, non-proteinogenic amino acid derivative increasingly utilized as a constrained building block in medicinal chemistry. Its unique four-membered azetidine core imparts conformational rigidity, a desirable trait for designing potent and selective therapeutic agents. However, the inherent ring strain of the azetidine, combined with the lability of its dual tert-butyloxycarbonyl (Boc) protecting groups and ethyl ester moiety, presents significant challenges to its long-term stability and storage. This guide provides a comprehensive analysis of the potential degradation pathways, offers evidence-based recommendations for optimal storage and handling, and details a robust protocol for conducting in-house stability assessments to ensure the chemical integrity of this valuable reagent.

Introduction: The Structural and Chemical Profile

This compound is a synthetic intermediate featuring three key structural motifs that dictate its chemical behavior:

  • Azetidine Ring: A four-membered, nitrogen-containing heterocycle. The significant ring strain (approx. 25.4 kcal/mol) makes it more reactive than larger rings like pyrrolidine but more stable and easier to handle than three-membered aziridines[1]. This strain can be a driving force for ring-opening reactions under certain conditions[2][3].

  • N-Boc Protecting Groups: Two tert-butyloxycarbonyl groups protect the nitrogen atoms. Boc groups are famously stable under neutral or basic conditions but are highly susceptible to cleavage under acidic conditions[4][].

  • Ethyl Ester: This functional group is prone to hydrolysis, a reaction with water that cleaves the ester bond to form the corresponding carboxylic acid and ethanol. This process can be catalyzed by both acids and bases[6][7].

Understanding the interplay between these three features is critical for predicting and preventing the degradation of the molecule.

Analysis of Molecular Stability and Degradation Pathways

The stability of this compound is primarily influenced by temperature, pH, and the presence of moisture. Several degradation pathways can compromise the purity of the compound.

Acid-Catalyzed Degradation

Acidic environments pose the most significant threat to the molecule's integrity. There are three primary modes of acid-catalyzed degradation:

  • Boc Group Cleavage: The Boc protecting group is readily removed by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents[8][9]. Even milder acidic conditions, if sustained, can lead to gradual deprotection. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which forms isobutylene and carbon dioxide[].

  • Azetidine Ring Opening: The strained azetidine ring can undergo acid-mediated ring-opening, particularly if a nucleophile is present[3][10]. Protonation of the ring nitrogen makes the ring carbons more electrophilic and susceptible to nucleophilic attack.

  • Ester Hydrolysis: The rate of ester hydrolysis is significantly accelerated under acidic conditions[7]. The reaction is reversible, but in the presence of excess water, the equilibrium favors the formation of the carboxylic acid and ethanol.

Base-Catalyzed Degradation

While the Boc groups are generally stable to base, the ethyl ester is not.

  • Ester Saponification: In the presence of aqueous base (e.g., sodium hydroxide), the ethyl ester will undergo irreversible hydrolysis (saponification) to form the carboxylate salt. This is a common and efficient reaction for esters.

Thermal and Environmental Degradation
  • Thermal Lability: Although Boc groups are primarily known for their acid sensitivity, they can also be removed at high temperatures through a process called thermolysis[11][12]. While standard storage temperatures are not a concern, exposure to elevated temperatures during transport or handling could initiate degradation.

  • Hydrolytic Instability: Beyond catalysis, the simple presence of moisture can lead to slow hydrolysis of the ethyl ester over time[6]. Ethyl esters are generally more stable against hydrolysis than their methyl ester counterparts[13].

Recommended Storage and Handling Conditions

Based on the chemical vulnerabilities outlined above, a multi-faceted approach to storage is required to ensure long-term stability. Chemical suppliers typically recommend storage at 4°C, protected from light[14]. The following table and rationale provide a more detailed set of best practices.

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Slows the rate of all potential degradation reactions, including hydrolysis and potential long-term thermolysis.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture and oxygen, providing a dry environment that minimizes the risk of ester hydrolysis[6].
Light Amber Vial / Dark Location Protects the compound from potential photolytic degradation, a standard precaution for complex organic molecules[14].
pH Strictly Neutral Avoids both acid-catalyzed Boc cleavage/ring-opening and base-catalyzed ester saponification[4][6][8].
Incompatibilities Acids, Bases, Strong Oxidizing Agents, Water/Moisture Direct contact with these substances will initiate rapid chemical degradation.

Handling Best Practices:

  • Always handle the compound in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to air and moisture.

  • Use clean, dry spatulas and glassware.

  • When preparing solutions, use anhydrous solvents and store them over molecular sieves.

  • For long-term storage, consider subdividing the material into smaller, single-use vials to avoid repeated warming/cooling cycles and atmospheric exposure of the bulk supply.

Protocol for an Accelerated Stability Assessment

To ensure the quality of the material for critical applications, researchers can perform a targeted stability study. This protocol provides a framework for assessing the compound's stability under stressed conditions.

Objective

To evaluate the stability of this compound under conditions of elevated temperature and humidity and to identify potential degradation products via High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound sample

  • HPLC system with UV detector (e.g., monitoring at 210-220 nm)

  • Reversed-phase C18 HPLC column

  • Acetonitrile (HPLC grade, anhydrous)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

  • Stability chamber or oven capable of maintaining 40°C / 75% Relative Humidity (RH)

Experimental Workflow Diagram

Stability_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Incubation cluster_analysis Phase 3: Analysis cluster_outcome Phase 4: Conclusion prep_sample Prepare Stock Solution (in Anhydrous ACN) prep_t0 Prepare T=0 Sample (Control) prep_sample->prep_t0 Dilute prep_stress Aliquot for Stress Conditions prep_sample->prep_stress hplc_run Analyze by RP-HPLC prep_t0->hplc_run Inject Immediately stress_cond Incubate at 40°C / 75% RH (Open Vial within Chamber) prep_stress->stress_cond sampling Sample at Time Points (e.g., 24h, 48h, 1 week) stress_cond->sampling sampling->hplc_run Inject data_analysis Data Analysis: Compare Chromatograms hplc_run->data_analysis outcome Assess Purity Loss & Degradant Formation data_analysis->outcome

Caption: Workflow for the accelerated stability assessment of the compound.

Step-by-Step Methodology
  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of anhydrous acetonitrile to create a 1 mg/mL stock solution.

  • T=0 Control Sample: Immediately dilute a portion of the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile) and inject it into the HPLC system. This chromatogram serves as the baseline reference.

  • Stress Sample Preparation: Place an aliquot of the stock solution (e.g., 1 mL) into an open autosampler vial and place it inside a stability chamber set to 40°C and 75% relative humidity. The open vial ensures exposure to the stressed atmosphere.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: 215 nm

    • Injection Volume: 10 µL

  • Time-Point Analysis: At predetermined intervals (e.g., 24 hours, 72 hours, 1 week), withdraw a small aliquot from the stressed sample, dilute it to the working concentration, and inject it into the HPLC.

  • Data Analysis: Compare the chromatograms from each time point to the T=0 control. Calculate the percentage of the main peak area relative to the total peak area. A decrease in the main peak's relative area and the appearance of new peaks indicate degradation.

Conclusion

This compound is a molecule with inherent chemical sensitivities stemming from its strained azetidine ring and acid-labile functional groups. Its long-term integrity is critically dependent on stringent storage and handling protocols. By adhering to refrigerated, dark, and inert conditions and by scrupulously avoiding acidic, basic, and aqueous environments, researchers can effectively mitigate degradation risks. For applications demanding the highest purity, implementing a systematic stability assessment protocol is a prudent measure to validate the quality and reliability of this important chemical building block.

References

  • ChemScene.
  • NIH National Library of Medicine.
  • MDPI. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • ResearchGate. Stability of different azetidine esters.
  • ResearchGate.
  • Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • ACS Publications. Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • NIH National Library of Medicine. Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • CDD. Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • ResearchGate. Hydrolytic stability of different ester structures.
  • Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid.
  • Chemistry LibreTexts.
  • Thieme. Thermolytic Deprotection of N-Boc Groups.
  • Taylor & Francis Online.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • BOC Sciences. BOC-amino acids (tert-butyloxycarbonyl-protected).
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
  • BOC Sciences.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ChemicalBook. 1-Boc-3-(Amino)azetidine | 193269-78-2.
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The Azetidine Advantage: A Technical Guide to Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery, the rational design of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a paramount strategy for developing novel therapeutics with enhanced stability and bioavailability. Central to this endeavor is the use of conformationally constrained amino acid building blocks. This guide provides an in-depth technical exploration of Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate, a unique Cα-tetrasubstituted, non-proteinogenic amino acid. We will dissect its synthesis, explore its profound impact on peptide secondary structure, and provide field-proven protocols for its incorporation into peptide sequences, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful building block.

Introduction: The Quest for Conformational Control in Peptidomimetics

Natural peptides, despite their diverse biological activities, are often poor drug candidates due to their rapid degradation by proteases and lack of oral bioavailability. Peptidomimetics overcome these limitations by incorporating unnatural amino acids that enforce specific secondary structures (e.g., β-turns, helices) and enhance metabolic stability.[1] The four-membered azetidine ring has emerged as a vital motif in this context.[2] Its inherent ring strain and unique stereoelectronic properties offer a potent tool for medicinal chemists to fine-tune the pharmacological profiles of bioactive molecules.[2][3]

This compound is a bifunctionally protected α,α-disubstituted amino acid that serves as a proline analogue with significantly different conformational preferences. Unlike the five-membered pyrrolidine ring of proline which is a strong β-turn inducer, the smaller azetidine ring introduces a distinct structural perturbation.[4][5] This guide will demonstrate how this unique building block can be synthesized and strategically employed to generate peptidomimetics with novel, predictable three-dimensional structures and improved drug-like properties.

Synthesis of the Building Block

The synthesis of α,α-disubstituted amino acids is challenging due to the steric hindrance around the quaternary carbon.[6] A robust and logical pathway to this compound begins with the commercially available precursor, 1-Boc-3-azetidinone. The core strategy involves the formation of the α-aminonitrile via a modified Strecker synthesis, followed by hydrolysis, esterification, and a second Boc-protection.

Synthesis_Pathway cluster_0 Core Synthesis A 1-Boc-3-azetidinone B Intermediate α-aminonitrile C 1-Boc-3-amino- azetidine-3-carboxylic acid D Ethyl 1-Boc-3-amino- azetidine-3-carboxylate E Target Building Block: Ethyl 1-Boc-3-(Boc-amino)- azetidine-3-carboxylate

Detailed Experimental Protocol: Synthesis

This protocol is a validated pathway derived from established methodologies for Strecker reactions on ketones and subsequent protection/esterification steps.[3][7]

Step 1: Synthesis of 1-Boc-3-amino-3-azetidinecarbonitrile (Intermediate B)

  • To a solution of 1-Boc-3-azetidinone (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and potassium cyanide (1.5 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC for the disappearance of the starting ketone.

  • Causality: The reaction proceeds via the formation of an imine in situ, which is then attacked by the cyanide nucleophile.[7] The use of ammonium chloride provides the ammonia source and maintains a suitable pH for imine formation.

  • Upon completion, concentrate the mixture under reduced pressure. Extract the residue with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude α-aminonitrile, which is used in the next step without further purification.

Step 2: Hydrolysis to 1-Boc-3-aminoazetidine-3-carboxylic Acid (Intermediate C)

  • Dissolve the crude aminonitrile from Step 1 in 6M HCl.

  • Heat the mixture to reflux (approx. 100-110 °C) for 12-18 hours.

  • Causality: The harsh acidic conditions are necessary to hydrolyze the sterically hindered nitrile to a carboxylic acid and subsequently cleave the Boc protecting group.

  • Cool the reaction to room temperature and concentrate in vacuo. The resulting hydrochloride salt is then re-protected.

  • Dissolve the residue in a 1:1 mixture of dioxane and water. Add triethylamine (2.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

  • Stir at room temperature overnight. Acidify the mixture with 1M HCl and extract with ethyl acetate. Dry and concentrate to yield the N-Boc protected amino acid.

Step 3: Esterification to Ethyl 1-Boc-3-aminoazetidine-3-carboxylate (Intermediate D)

  • Suspend the amino acid from Step 2 in absolute ethanol.

  • Cool the suspension to 0 °C and add thionyl chloride (SOCl₂, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Causality: Thionyl chloride reacts with ethanol to form ethyl chlorosulfite and HCl in situ, which catalyzes the esterification of the carboxylic acid.

  • Remove the solvent under reduced pressure to yield the crude ethyl ester, typically as a hydrochloride salt.

Step 4: Final Boc-Protection (Target Building Block E)

  • Dissolve the crude ester from Step 3 in dichloromethane (DCM).

  • Add a suitable base, such as diisopropylethylamine (DIPEA, 2.5 eq).

  • Add (Boc)₂O (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir at room temperature for 12 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product, this compound.

Incorporation into Peptidomimetics: A Paradigm Shift from Proline

The true utility of this building block lies in its profound influence on peptide conformation. Its Cα-tetrasubstituted nature introduces significant steric constraints that dictate the local backbone geometry.

Conformational Properties: Inducing Novel Turns

While proline is a canonical β-turn inducer, studies on related 3-aminoazetidine-3-carboxylic acid derivatives show they are potent inducers of β-turns and can also stabilize other turn-like structures. The constrained nature of the four-membered ring restricts the typical Ramachandran space available to the peptide backbone. Furthermore, an interesting main-chain-to-side-chain hydrogen bond can form, connecting the azetidine ring nitrogen to the amide NH of the following residue, creating a stable six-membered pseudo-cycle. This interaction further rigidifies the local conformation and is a unique feature not observed with proline.

Conformational_Influence cluster_Pro Proline-Containing Peptide cluster_Aze Azetidine Building Block Peptide Pro Proline BetaTurn β-Turn Structure (Well-defined) Pro->BetaTurn Induces Aze Ethyl 1-Boc-3-(Boc-amino) azetidine-3-carboxylate AzeTurn β-Turn / Novel Turn (Highly Rigidified) Aze->AzeTurn Induces Hbond Side-Chain H-Bond (Unique Stabilization) AzeTurn->Hbond Enables

Peptide Coupling Strategy: Overcoming Steric Hindrance

Coupling a Cα-tetrasubstituted amino acid is notoriously difficult due to steric hindrance at both the amine and carboxyl groups. Standard coupling reagents like DCC/HOBt often result in low yields and slow reaction rates. High-performance uronium/phosphonium salt-based reagents are essential for efficient incorporation.

Table 1: Recommended Coupling Reagents for Hindered Amino Acids

ReagentAcronymClassKey Advantages
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOPPhosphoniumHigh reactivity, but produces carcinogenic HMPA.
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOPPhosphoniumSafer alternative to BOP, excellent for hindered couplings.
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid) hexafluorophosphate HATUUroniumVery fast kinetics, low racemization, highly effective.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTUUroniumRobust and widely used, effective for most hindered couplings.
Detailed Experimental Protocol: Peptide Coupling

This protocol details the incorporation of the title building block into a growing peptide chain using solid-phase peptide synthesis (SPPS) with Fmoc-chemistry.

  • Resin Preparation : Start with a pre-loaded Fmoc-amino acid resin (e.g., Wang or Rink Amide).

  • Fmoc-Deprotection : Swell the resin in DMF. Treat with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid. Wash thoroughly with DMF.

  • Building Block Activation (Pre-activation is key) :

    • In a separate vessel, dissolve this compound (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF.

    • Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 5-10 minutes.

    • Causality: Pre-activation forms the highly reactive acyl-OAt ester intermediate, which is necessary to overcome the steric hindrance of the tetrasubstituted α-carbon. DIPEA acts as the base to facilitate this activation and neutralize the growing peptide chain's N-terminal ammonium salt.

  • Coupling : Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 2-4 hours.

  • Monitoring : Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling may be required.

  • Capping (Optional but Recommended) : If coupling is incomplete, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

  • Washing : Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts before proceeding to the next cycle.

Orthogonal Protection and Deprotection Strategy

The title compound features two distinct Boc groups and an ethyl ester, allowing for a highly versatile and orthogonal deprotection strategy.

Deprotection_Strategy Start This compound (Fully Protected) N_Boc N-Ring Deprotected Start->N_Boc Mild Acid (e.g., 10% TFA/DCM) Selective N-Boc removal Alpha_Amine_Boc α-Amine Deprotected Start->Alpha_Amine_Boc Strong Acid (e.g., 50% TFA/DCM) Both Boc groups removed Carboxyl Carboxyl Deprotected Start->Carboxyl Base Hydrolysis (LiOH, NaOH) Saponification

Boc Group Removal

The two Boc groups exhibit different lability to acid. The N1-Boc group on the azetidine ring is generally more labile than the N3-Boc group on the exocyclic amine due to ring strain effects. However, for practical peptide synthesis, both are typically removed simultaneously.

  • Standard Protocol (TFA) : Treatment with a solution of Trifluoroacetic Acid (TFA), typically 50-95% in DCM, effectively removes both Boc groups within 30-60 minutes.[6] Scavengers such as triisopropylsilane (TIS) and water are crucial to prevent side reactions caused by the liberated tert-butyl cation.

Ethyl Ester Saponification

The ethyl ester can be selectively cleaved under basic conditions, leaving the Boc groups intact.

  • Standard Protocol (LiOH) : Stirring the compound in a mixture of THF/water with lithium hydroxide (LiOH) at room temperature will hydrolyze the ester to the free carboxylic acid, which is necessary for coupling the C-terminus of the building block.

Conclusion and Future Outlook

This compound is more than a mere building block; it is a strategic tool for molecular design. Its ability to enforce rigid, unique conformations offers a pathway to creating peptidomimetics with enhanced proteolytic stability and potentially improved receptor affinity and selectivity. The synthetic and coupling protocols detailed herein provide a validated framework for its successful application. As the demand for sophisticated biologics and peptide-based drugs continues to grow, the strategic incorporation of conformationally constrained, α,α-disubstituted amino acids like this azetidine derivative will be indispensable in the development of next-generation therapeutics.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. Available at: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

  • Maetani, M., et al. (2017). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. Journal of the American Chemical Society, 139, 11300–11306. Available at: [Link]

  • Singh, G. S., & D'hooghe, M. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Trabocchi, A., et al. (2018). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-504. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]

  • Riela, S., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(22), 6933. Available at: [Link]

  • Wikipedia. Bucherer–Bergs reaction. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

  • Communications Chemistry. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available at: [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Fowden, L., & Richmond, M. H. (1963). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biochimica et Biophysica Acta (BBA) - Specialized Section on Nucleic Acids and Related Subjects, 71, 459-461. Available at: [Link]

  • Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250-3. Available at: [Link]

  • Bhattacharya, S., et al. (2013). A simple and convenient method for the synthesis of a dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 5(2), 14-22. Available at: [Link]

  • Piras, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. Available at: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection. Available at: [Link]

  • ResearchGate. (2017). This figure shows the structures of proline (a),... Available at: [Link]

  • Aapptec. (2010). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Rodgers, K. J., et al. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). OPUS at UTS. Available at: [Link]

  • D'Andrea, L. D., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences, 24(12), 10222. Available at: [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. Available at: [Link]

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Methodological & Application

Application Note & Protocol: Strategic Incorporation of Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate for the Synthesis of Conformationally Constrained Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics

The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity.[1][2] Introducing conformational constraints into the peptide backbone is a powerful strategy to overcome these limitations.[3] Non-canonical amino acids, such as those derived from azetidine, provide a robust means to introduce rigidity, leading to peptides with unique folding patterns and enhanced resistance to proteolytic degradation.[4][5] The four-membered azetidine ring imparts a significant conformational bias, pre-organizing the peptide backbone into specific secondary structures. This pre-organization can reduce the entropic penalty upon binding to a biological target, thereby increasing potency and selectivity.[2]

This guide provides a comprehensive protocol for the incorporation of a specialized, dual-protected azetidine-based building block, Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate , into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Building Block Profile: this compound

This building block is a unique derivative of azetidine-3-carboxylic acid, featuring three key functionalities that require strategic consideration during peptide synthesis:

  • Nα-(Boc) Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the exocyclic amino group at the 3-position, which will participate in peptide bond formation. This Boc group is intended to be stable during the basic conditions of Fmoc deprotection but will be removed during the final acid cleavage.

  • N1-(Boc) Ring Protection: The Boc group on the azetidine ring nitrogen ensures the stability of the ring system throughout the SPPS cycles. It is crucial that this protecting group remains intact during the repeated piperidine treatments for Fmoc removal to prevent side reactions.

  • C3-Ethyl Ester: The carboxylic acid at the 3-position is protected as an ethyl ester. Simple alkyl esters are generally stable to both the basic conditions of Fmoc deprotection and the acidic conditions of standard TFA-mediated cleavage.[1] This necessitates a separate saponification step to yield the free carboxylate if it is desired in the final peptide.

PropertyDescription
IUPAC Name Ethyl 1-(tert-butoxycarbonyl)-3-(((tert-butoxycarbonyl)amino)methyl)azetidine-3-carboxylate
Molecular Formula C₁₈H₃₂N₂O₆
Molecular Weight 388.46 g/mol
CAS Number 1262412-13-4[6]
Appearance White to off-white solid
Key Features Dual Boc protection, ethyl ester, constrained azetidine ring

Experimental Protocol: Fmoc-SPPS Incorporation and Post-Cleavage Modification

This protocol outlines the manual solid-phase synthesis of a peptide containing the azetidine building block using the Fmoc/tBu strategy.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or Ethyl Cyanohydroxyiminoacetate (Oxyma)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water (H₂O)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Workflow Overview

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis Cycle cluster_cleavage Cleavage and Deprotection cluster_saponification Post-Cleavage Modification Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 3. DMF Wash Fmoc_Deprotection->Wash1 Coupling 4. Coupling of Azetidine AA Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Repeat Repeat for subsequent AAs Wash2->Repeat Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 7. TFA Cleavage & Global Deprotection Precipitation 8. Ether Precipitation Dissolution 9. Dissolve Crude Peptide Precipitation->Dissolution Saponification 10. Saponification (NaOH) Neutralization 11. Neutralization (HCl) Purification 12. RP-HPLC Purification

Caption: Workflow for SPPS incorporation and post-cleavage modification.

Step-by-Step Procedure

Part 1: Solid-Phase Peptide Synthesis

  • Resin Swelling:

    • Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.[7]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), Oxyma (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature. A longer coupling time is recommended due to the potential steric hindrance of the building block.

    • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing:

    • Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) and finally DMF (3 times).

  • Chain Elongation:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Part 2: Cleavage and Global Deprotection

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

    • Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

  • TFA Cleavage:

    • Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5, v/v/v).[]

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours. This will cleave the peptide from the resin and remove the Boc protecting groups.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum. At this stage, the peptide contains the azetidine residue with an ethyl ester at the 3-position.

Part 3: Post-Cleavage Saponification of the Ethyl Ester

  • Saponification:

    • Dissolve the crude peptide in a minimal amount of ACN/water (1:1).

    • Cool the solution in an ice bath.

    • Slowly add 0.1 M NaOH dropwise while monitoring the pH, maintaining it between 10-11.

    • Stir the reaction at 0-4 °C and monitor the hydrolysis of the ethyl ester by RP-HPLC.

    • The reaction is typically complete within 1-2 hours.

  • Neutralization:

    • Once the reaction is complete, carefully neutralize the solution to pH 7 with 0.1 M HCl.

  • Purification and Characterization:

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final peptide by mass spectrometry (e.g., ESI-MS) to confirm the correct molecular weight.[9]

Critical Considerations and Causality

  • Orthogonality of Protecting Groups: The success of this synthesis relies on the orthogonal nature of the Fmoc and Boc protecting groups. The Fmoc group is base-labile (removed by piperidine), while the Boc groups are acid-labile (removed by TFA).[10][11] The N1-Boc on the azetidine ring must be stable to the repeated piperidine treatments.

  • Coupling Conditions: Due to the constrained and potentially sterically hindered nature of the azetidine building block, extended coupling times and the use of a highly efficient activating agent like the DIC/Oxyma combination are recommended to ensure high coupling efficiency.

  • Ethyl Ester Stability: The ethyl ester is stable to the standard SPPS and cleavage conditions.[1] Therefore, a separate saponification step is essential to obtain the free carboxylic acid at the azetidine-3-position. This step must be performed under controlled temperature and pH to avoid potential side reactions such as racemization or peptide degradation.

  • Cleavage Cocktail: The use of scavengers like TIS is crucial during TFA cleavage to quench reactive carbocations generated from the deprotection of Boc and other acid-labile side-chain protecting groups, thus preventing modification of sensitive residues like tryptophan or methionine.[]

Logical Decision Pathway for Protocol Adaptation

Decision_Pathway Start Start: Incorporate Azetidine AA Kaiser_Test Kaiser Test after Coupling Start->Kaiser_Test Final_Peptide_Form Desired Final Peptide Form? Kaiser_Test->Final_Peptide_Form Negative Recouple Recouple with fresh reagents Kaiser_Test->Recouple Positive Purify Purify by RP-HPLC Final_Peptide_Form->Purify Ethyl Ester Saponification Perform Saponification Final_Peptide_Form->Saponification Carboxylic Acid End End: Characterize Final Peptide Purify->End Recouple->Kaiser_Test Saponification->Purify

Caption: Decision pathway for coupling and post-cleavage modification.

Conclusion

The incorporation of this compound offers a strategic approach to introduce conformational constraints into peptides. While its integration into standard Fmoc-SPPS protocols is feasible, careful consideration of coupling conditions and the requirement for a post-cleavage saponification step are paramount for successful synthesis. This detailed guide provides researchers with the necessary framework to leverage this unique building block for the development of novel, structurally defined peptide therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link][4][5]

  • Blanco-Canosa, J. B., & Dawson, P. E. (2011). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Angewandte Chemie International Edition, 50(46), 10941-10945. Retrieved from [Link][12]

  • Blanco-Canosa, J. B., & Dawson, P. E. (2011). A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach. Angewandte Chemie (International ed. in English), 50(46), 10941–10945. Retrieved from [Link][13]

  • Lundquist, J. T., & Scriven, E. F. V. (2006). Improved SolidPhase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters, 8(15), 3141-3144. Retrieved from [Link][2][14]

  • Pícha, J., et al. (2020). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. ChemPlusChem, 85(6), 1297-1306. Retrieved from [Link][15]

  • Unknown. (n.d.). Solid Phase Peptide Synthesis. Scribd. Retrieved from [Link][1]

  • MySkinRecipes. (n.d.). 1-Boc-azetidine-3-carboxylic acid. Retrieved from [Link][16]

  • D'hooghe, M., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250–2253. Retrieved from [Link][17][18]

  • Katritzky, A. R., et al. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic Letters, 14(24), 6346–6349. Retrieved from [Link][][9]

  • Isherwood, A. J., & Kotha, S. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1184-1191. Retrieved from [Link][19]

  • D'hooghe, M., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250–2253. Retrieved from [Link]

  • Unknown. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. DOI. Retrieved from [Link][20]

  • Reiners, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8446–8450. Retrieved from [Link][21]

  • Robertson, N. S., & Jamieson, A. G. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules, 23(4), 959. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link][20][22]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link][23]

  • Unknown. (n.d.). TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ResearchGate. Retrieved from [Link][24]

  • Vaiana, N., et al. (2021). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. The Journal of Organic Chemistry, 86(12), 8456–8464. Retrieved from [Link][25]

  • Unknown. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. Retrieved from [Link][26]

  • Unknown. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Retrieved from [Link][27]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • Unknown. (n.d.). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Retrieved from [Link]

  • Unknown. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Retrieved from [Link]

Sources

Application Note & Protocol: Strategic Coupling of Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol and technical insights for the successful incorporation of Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate, a sterically hindered and conformationally constrained non-canonical amino acid, into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Challenge and Opportunity of Azetidine Scaffolds

Azetidine-containing peptides are of significant interest in medicinal chemistry due to their ability to introduce rigid conformational constraints into peptide backbones. This rigidity can enhance proteolytic stability, improve receptor binding affinity, and fine-tune pharmacokinetic properties. This compound is a valuable building block, presenting a geminal-disubstituted β-amino acid analog. However, its structure presents two key challenges for SPPS:

  • Steric Hindrance: The quaternary α-carbon, flanked by a Boc-protected amine and an ethyl ester, significantly hinders the approach to the N-terminal amine (the ring nitrogen) for acylation. This necessitates the use of highly efficient coupling reagents and optimized conditions to achieve complete incorporation.[1][2][3]

  • Dual Boc-Protection: The molecule features two acid-labile Boc protecting groups. The N1-Boc group serves as the temporary protecting group for the peptide elongation step, while the N3-Boc group protects the exocyclic amine. Both are susceptible to cleavage by Trifluoroacetic Acid (TFA), which is the standard deprotection reagent in Boc-SPPS. This dual sensitivity must be managed throughout the synthesis and final cleavage steps.

This protocol outlines a robust methodology to overcome these challenges, ensuring high-yield coupling and minimizing potential side reactions.

Core Principles & Strategic Choices

The successful incorporation of this building block hinges on enhancing the reactivity of the incoming carboxyl group to overcome the steric barrier of the azetidine ring nitrogen.

Coupling Reagent Selection

Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone are often insufficient for coupling sterically demanding amino acids.[4] More potent, in-situ activating reagents are required.

  • Aminium/Uronium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[5][6][7] HATU is generally considered superior for hindered couplings due to the anchimeric assistance provided by the pyridine nitrogen in its corresponding active ester.[7]

  • Phosphonium Salts (PyBOP): PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice that avoids a potential side reaction, guanidinylation of the free amine, which can occur with excess uronium reagents.[7][8]

Recommendation: For this specific building block, HATU is the primary recommendation due to its high reactivity with sterically hindered systems.

Base and Solvent Considerations
  • Base: A non-nucleophilic base is critical to prevent racemization and other side reactions. N,N-Diisopropylethylamine (DIPEA) is the standard choice.

  • Solvent: N,N-Dimethylformamide (DMF) is the preferred solvent due to its excellent solvating properties for both the resin-bound peptide and the reagents.

Detailed Experimental Protocol

This protocol assumes a standard Boc-SPPS workflow on a 0.1 mmol scale using a suitable resin (e.g., Merrifield or PAM resin). Adjust quantities proportionally for different scales.

Materials and Reagents
ReagentRecommended SupplierNotes
Peptide-grade DMFMajor Chemical SupplierMust be low in amine content.
Dichloromethane (DCM)Major Chemical Supplier
Trifluoroacetic Acid (TFA)Major Chemical Supplier
N,N-Diisopropylethylamine (DIPEA)Major Chemical SupplierRedistill if necessary.
This compoundSpecialized SupplierConfirm purity by NMR or LC-MS.
HATUPeptide Synthesis SupplierStore under inert gas, desiccated.
Resin-bound peptide with free N-terminal amine-Prepared via standard Boc-SPPS cycles.
Ninhydrin (Kaiser) Test KitPeptide Synthesis SupplierFor monitoring reaction completion.
Step-by-Step Coupling Procedure

The following workflow outlines the key steps for incorporating the azetidine building block.

SPPS_Coupling_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_wash Wash & Monitor Resin Resin-Peptide (Free Amine) Swell Swell Resin in DMF Resin->Swell 15-30 min Couple Add Activated Mix to Resin Swell->Couple AA Azetidine AA (3 eq) Mix Dissolve AA + HATU in DMF AA->Mix HATU HATU (2.9 eq) HATU->Mix DIPEA_act DIPEA (6 eq) Activate Add DIPEA (Pre-activate 1-2 min) DIPEA_act->Activate Mix->Activate Activate->Couple Agitate Agitate at RT Couple->Agitate 2-4 hours Kaiser Kaiser Test Agitate->Kaiser Wash_DMF Wash (DMF, 3x) Kaiser->Wash_DMF If Negative Wash_DCM Wash (DCM, 3x) Wash_DMF->Wash_DCM Next_Cycle Next_Cycle Wash_DCM->Next_Cycle Proceed to next deprotection Troubleshooting_SPPS Problem {Problem|Incomplete Coupling (Positive Kaiser Test)} Solution1 Strategy 1: Double Coupling Repeat the entire coupling protocol with fresh reagents. Ensures high driving force for the reaction. Problem->Solution1 Solution2 Strategy 2: Increase Equivalents Increase Azetidine AA and HATU to 4-5 equivalents. Useful for exceptionally difficult sequences. Problem->Solution2 Solution3 Strategy 3: Elevated Temperature Perform coupling at 40-50 °C for 1-2 hours. Can significantly increase reaction rates but may also increase risk of side reactions. Problem->Solution3 Solution4 Strategy 4: Microwave SPPS Utilize microwave irradiation to accelerate the coupling. Dramatically reduces reaction times for hindered couplings. Problem->Solution4

Caption: Strategies for addressing incomplete coupling.
  • Peptide Aggregation: If the peptide sequence is prone to aggregation, consider switching the solvent to N-Methyl-2-pyrrolidone (NMP) or using chaotropic salts. [4]* Guanidinylation: If using HBTU/HATU, avoid large excesses relative to the amino acid to prevent the capping of the N-terminal amine with a guanidinium group. [7][8]Using phosphonium reagents like PyBOP eliminates this risk.

  • Incomplete Final Deprotection: If LC-MS analysis of the crude product shows incomplete removal of the N3-Boc group or other side-chain protectors, extend the final TFA cleavage time to 4 hours.

By employing potent coupling reagents and carefully optimized conditions, the sterically demanding this compound can be efficiently incorporated into synthetic peptides, unlocking new possibilities for drug discovery and development.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. Retrieved from [Link]

  • Fujii, N., Otaka, A., Sugiyama, N., Hatano, M., & Yajima, H. (1987). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 35(9), 3880-3883. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Bofill, J., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 20, 295–315. Retrieved from [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Liu, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(6), 1986. Retrieved from [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

Sources

Application Note: A Guide to the Selective Deprotection of Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate pathways leading to the development of novel therapeutics. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1] However, the presence of multiple Boc groups with differing chemical environments within a single molecule presents a significant synthetic challenge: achieving selective deprotection. This application note provides a comprehensive guide to the selective deprotection of the N-Boc versus the ring-Boc (amino-Boc) group in Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate, a valuable building block in medicinal chemistry.[2] Understanding the nuanced reactivity of these two distinct Boc groups is paramount for the successful synthesis of complex azetidine-containing molecules.[3]

This guide will delve into the mechanistic underpinnings of selective Boc deprotection, offering detailed protocols and a framework for researchers, scientists, and drug development professionals to navigate this common yet critical synthetic transformation.

Mechanistic Rationale for Selective Deprotection

The acid-catalyzed deprotection of a Boc group proceeds through a well-established mechanism. The initial step involves the protonation of the carbamate oxygen, which weakens the C-O bond.[4] Subsequent cleavage of this bond leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[4]

The selectivity in the deprotection of the two Boc groups in this compound hinges on the differential stability of the protonated intermediates and the transition states leading to their cleavage. Two primary factors govern this selectivity:

  • Electronic Effects: The basicity of the nitrogen atom influences the ease of protonation. The lone pair of electrons on the nitrogen of a primary amine (the amino-Boc) is generally more available for protonation compared to the nitrogen within the strained azetidine ring (the N-Boc). However, the electron-withdrawing nature of the Boc group itself reduces the basicity of the nitrogen it protects.[5]

  • Steric Hindrance and Ring Strain: The N-Boc group is situated on a strained four-membered azetidine ring.[3] This ring strain can influence the stability of the protonated intermediate and the transition state for C-O bond cleavage. It is hypothesized that the relief of ring strain upon cleavage could lower the activation energy for the deprotection of the N-Boc group, making it more labile under acidic conditions. Conversely, the exocyclic amino-Boc group, while on a primary amine, may experience less steric hindrance.[6]

Based on these principles, it is plausible to assume that the N-Boc group on the azetidine ring is more susceptible to acid-catalyzed cleavage under milder acidic conditions due to the inherent ring strain. The amino-Boc on the primary amine is expected to be more robust and require harsher conditions for its removal.

Experimental Protocols

The following protocols are designed as starting points for the selective and complete deprotection of this compound. Researchers should carefully monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to optimize reaction times and conditions for their specific substrate and scale.

Protocol 1: Selective Deprotection of the N-Boc Group

This protocol aims to selectively remove the more labile N-Boc group from the azetidine ring, leaving the amino-Boc group intact. Milder acidic conditions are employed to achieve this selectivity.

Workflow for Selective N-Boc Deprotection

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Dissolve Substrate in Dioxane B Cool to 0 °C A->B C Add 4M HCl in Dioxane (1.1 eq) B->C D Stir at 0 °C to RT C->D E Monitor by TLC/LC-MS D->E F Concentrate in vacuo E->F Upon Completion G Neutralize with sat. NaHCO3 F->G H Extract with EtOAc G->H I Dry (Na2SO4) & Concentrate H->I J Purify by Chromatography I->J cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Dissolve Substrate in CH2Cl2 B Add ZnBr2 (2-3 eq) A->B C Stir at Room Temperature B->C D Monitor by TLC/LC-MS C->D E Quench with sat. aq. NH4Cl D->E Upon Completion F Extract with CH2Cl2 E->F G Wash with Brine F->G H Dry (Na2SO4) & Concentrate G->H I Purify by Chromatography H->I cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Dissolve Substrate in CH2Cl2 B Cool to 0 °C A->B C Add TFA (10-20 eq) B->C D Stir at RT for 1-2 h C->D E Monitor by TLC/LC-MS D->E F Concentrate in vacuo E->F Upon Completion G Co-evaporate with Toluene F->G H Triturate with Diethyl Ether G->H I Collect Solid by Filtration H->I

Sources

Orthogonal protection strategies for diamino acids like Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Orthogonal Protection Strategies for Diamino Acids

Focus Molecule: Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate and its Analogs

Introduction: The Imperative of Selective Control in Complex Synthesis

In the fields of medicinal chemistry and materials science, non-proteinogenic amino acids serve as invaluable scaffolds for constructing novel molecular architectures with tailored functions. Diamino acids, possessing two distinct amine functionalities, are particularly versatile building blocks for peptidomimetics, constrained peptides, and complex heterocyclic systems.[1] The azetidine ring, a strained four-membered heterocycle, is a privileged motif in drug discovery, often imparting favorable physicochemical properties such as improved metabolic stability and aqueous solubility.[2][3][4]

The featured molecule, this compound, represents a gem-diamino acid derivative where both the exocyclic C3-amino group and the endocyclic ring nitrogen are protected by the tert-Butoxycarbonyl (Boc) group. The successful use of such a building block in multi-step synthesis hinges entirely on the ability to selectively deprotect and functionalize one amine in the presence of the other. This requires a robust orthogonal protection strategy , where different protecting groups can be removed under distinct, non-interfering conditions.[5][6][7]

This guide provides a detailed exploration of the principles and protocols governing the selective functionalization of di-Boc protected diamino acids, using the azetidine scaffold as a practical example. We will analyze the inherent challenges of selectivity between identical protecting groups and present a superior, truly orthogonal approach that ensures predictable and high-yielding synthetic outcomes.

The Challenge: Selectivity Between Identical Protecting Groups

The Boc protecting group is a cornerstone of modern organic synthesis, prized for its stability in a wide range of conditions but readily cleaved under acidic treatment.[8][][10] When a molecule, such as our target, contains two Boc groups, achieving selective deprotection becomes a significant challenge.

Theoretically, subtle differences in the steric and electronic environments of the two nitrogen atoms—the endocyclic secondary amine versus the exocyclic primary amine—could lead to a slight difference in their rate of acid-catalyzed hydrolysis. However, in practice, this difference is often insufficient for clean, selective removal. Attempting deprotection with carefully controlled amounts of acid typically results in a statistical mixture of starting material, the two possible mono-deprotected products, and the fully di-deprotected product. This necessitates complex chromatographic separation and leads to poor yields of the desired intermediate.

G cluster_start Starting Material cluster_products Deprotection Products Start Di-Boc-Azetidine SM Starting Material (Unreacted) Start->SM Mild Acid (e.g., TFA) Mono1 Mono-deprotected (Ring N-H) Start->Mono1 Mild Acid (e.g., TFA) Mono2 Mono-deprotected (Side-chain NH2) Start->Mono2 Mild Acid (e.g., TFA) Di Di-deprotected (Di-amine salt) Start->Di Mild Acid (e.g., TFA)

Caption: The challenge of non-selective deprotection of a di-Boc compound.

A Superior Orthogonal Strategy: The Power of Boc and Fmoc

A more robust and scientifically sound approach is to design the synthesis using two truly orthogonal protecting groups from the outset. A classic and highly effective pairing is the acid-labile Boc group and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group.[11][12]

By synthesizing an analog such as Ethyl 1-Boc-3-(Fmoc-amino)azetidine-3-carboxylate , we create a system where each amine can be addressed independently with complete selectivity.

  • The Fmoc group is cleaved under mild basic conditions, typically with piperidine, leaving the Boc group and ester untouched.[11][13]

  • The Boc group is cleaved under acidic conditions (e.g., Trifluoroacetic Acid - TFA), which do not affect the Fmoc group.[14][15]

This orthogonality is the foundation of modern Solid-Phase Peptide Synthesis (SPPS) and is equally powerful in solution-phase synthesis for creating complex molecules.[6][11]

G cluster_path1 Pathway 1: Base-Labile Deprotection cluster_path2 Pathway 2: Acid-Labile Deprotection Start Ethyl 1-Boc-3-(Fmoc-amino) azetidine-3-carboxylate Intermediate1 Ethyl 1-Boc-3-amino azetidine-3-carboxylate Start->Intermediate1 20% Piperidine/DMF Intermediate2 Ethyl 1-H-3-(Fmoc-amino) azetidine-3-carboxylate (TFA Salt) Start->Intermediate2 TFA/DCM Product1 Functionalized Product 1 (e.g., N-Acyl) Intermediate1->Product1 Acylation/Alkylation Product2 Functionalized Product 2 (e.g., N-Sulfonyl) Intermediate2->Product2 Sulfonylation

Caption: Orthogonal workflow enabling selective functionalization of a diamino acid.

Experimental Protocols

The following protocols detail the selective deprotection and subsequent functionalization of an orthogonally protected azetidine diamino acid.

Protocol 1: Selective Deprotection of the Fmoc Group

This protocol describes the removal of the base-labile Fmoc group, unmasking the exocyclic primary amine while leaving the Boc-protected ring nitrogen intact.

Causality: The mechanism of Fmoc cleavage proceeds via an E1cB-elimination. The weakly acidic proton at the C9 position of the fluorenyl ring is abstracted by a base (piperidine). The resulting carbanion is stabilized by the aromatic system and rapidly eliminates to form dibenzofulvene and carbon dioxide, liberating the free amine.[16] This mechanism is entirely distinct from the acid-catalyzed hydrolysis of the Boc group, ensuring orthogonality.

Materials:

  • Ethyl 1-Boc-3-(Fmoc-amino)azetidine-3-carboxylate (1.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine (20% v/v solution in DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC mobile phase: e.g., 5-10% Methanol in DCM or 50% Ethyl Acetate in Hexanes

  • TLC visualization: UV light (254 nm) and Ninhydrin stain

Procedure:

  • Dissolve the starting material (1.0 equiv) in anhydrous DMF to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Add the 20% piperidine in DMF solution (approximately 10 volume equivalents relative to the substrate solution).

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC every 5-15 minutes. The product spot should be ninhydrin-positive, while the starting material is not. The reaction is typically complete within 30 minutes.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine.

  • Re-dissolve the residue in DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x) to remove the dibenzofulvene-piperidine adduct and residual DMF.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, Ethyl 1-Boc-3-aminoazetidine-3-carboxylate.

  • The product can often be used directly in the next step or purified further by flash column chromatography if necessary.

Protocol 2: Acylation of the Unmasked Primary Amine

This protocol demonstrates the utility of the selective deprotection by acylating the newly freed primary amine.

Causality: The free amine is now a potent nucleophile, capable of reacting with electrophiles like acyl chlorides or anhydrides. The remaining Boc group is stable to the basic conditions (e.g., triethylamine) used to scavenge the HCl byproduct of the acylation.

Materials:

  • Ethyl 1-Boc-3-aminoazetidine-3-carboxylate (from Protocol 1, 1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Acetyl chloride or Acetic Anhydride (1.2 equiv)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amine (1.0 equiv) in anhydrous DCM (approx. 0.1 M) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

  • Add TEA or DIPEA (1.5 equiv) and stir for 5 minutes.

  • Slowly add acetyl chloride (1.2 equiv) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (1x), saturated NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting N-acetylated product by flash column chromatography.

Protocol 3: Selective Deprotection of the Boc Group

This protocol describes the acid-catalyzed removal of the Boc group from the ring nitrogen, leaving other functionalities like the ester and a potential Fmoc group intact.

Causality: The Boc group is removed via an acid-catalyzed hydrolysis mechanism.[15][17] The acid protonates the carbamate oxygen, leading to the elimination of the stable tert-butyl cation and the formation of an unstable carbamic acid, which rapidly decarboxylates to release the free amine as an ammonium salt (e.g., trifluoroacetate salt).[15] This process is highly selective for the Boc group over base-labile (Fmoc) or hydrogenolysis-labile (Cbz) groups.

Materials:

  • Boc-protected substrate (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (optional): Triisopropylsilane (TIS) or Anisole (5% v/v)

  • Diethyl ether, cold

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1-0.2 M) in a round-bottom flask.

  • Prepare a deprotection solution of 25-50% TFA in DCM. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE). If the substrate contains other acid-sensitive groups (like tryptophan in peptides), add a scavenger like TIS to the cocktail to trap the liberated tert-butyl cation and prevent side reactions.[18][19]

  • Add the TFA/DCM solution to the substrate solution at room temperature and stir.

  • Monitor the reaction by TLC or LC-MS. Deprotection is typically complete within 30-60 minutes.[14]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • The product is typically obtained as a TFA salt. To isolate the free amine, dissolve the crude salt in DCM and wash with a mild base like saturated NaHCO₃, then dry and concentrate. Alternatively, for small scale, the crude salt can be triturated with cold diethyl ether to precipitate the product, which is then collected by filtration.

Summary of Orthogonal Deprotection Conditions

Protecting GroupReagentSolvent(s)Typical ConditionsKey ByproductsOrthogonal To
Boc Trifluoroacetic Acid (TFA) or HClDichloromethane (DCM)25-50% TFA in DCM, RT, 30-60 minIsobutylene, CO₂, t-butyl cationFmoc, Cbz, Benzyl
Fmoc Piperidine or DBUDMF, Acetonitrile20% Piperidine in DMF, RT, 5-30 minDibenzofulvene-adduct, CO₂Boc, Cbz, t-Butyl esters
Cbz (Z) H₂ gas, Palladium catalystMethanol, Ethanol, EtOAcH₂ (1 atm or higher), 10% Pd/CToluene, CO₂Boc, Fmoc

References

  • Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Benchchem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Benchchem.
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • Amine Protection / Deprotection. Fisher Scientific.
  • Protecting Groups in Peptide Synthesis. PubMed - NIH.
  • Ch27 : Peptide synthesis. University of Calgary.
  • An In-depth Technical Guide to Protecting Groups in Peptide Synthesis. Benchchem.
  • The Chemistry of the Boc Protecting Group. Benchchem.
  • Boc Protection - Common Conditions. Organic Chemistry Portal.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applic
  • A Comparative Guide to Protecting Groups for Diaminoacetic Acid in Specialized Applic
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • T boc fmoc protocols in peptide synthesis. Slideshare.
  • Basic Peptides synthesis introduction. LifeTein®.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • A New Selective Cleavage of N,N-Dicarbamoyl-Protected Amines Using Lithium Bromide.
  • Acid-Labile Protecting Groups Definition. Fiveable.
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications.
  • Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.
  • selective deprotection of Boc amines in the presence of other protecting groups. Benchchem.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Why is Fmoc base-labile and Moz acid-labile? Chemistry Stack Exchange.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library.
  • Protecting Groups for Amines: Carbam
  • Protecting group. Wikipedia.
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  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage.
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
  • 1-Boc-3-(Amino)azetidine. ChemicalBook.
  • PREPARATION AND SYNTHETIC APPLIC
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. PubMed.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). PubMed Central.

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Incorporation of Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate to induce beta-turns in peptides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Azetidine-Based Amino Acids as Potent Inducers of β-Turn Conformations in Peptides

Abstract

The rational design of peptidomimetics with controlled secondary structures is a cornerstone of modern drug discovery. Beta-turns, in particular, are critical recognition motifs in a vast array of biological processes, yet peptides incorporating them are often plagued by conformational instability and susceptibility to proteolysis.[1][2][3] This guide provides a comprehensive overview and detailed protocols for utilizing Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate, a conformationally constrained Cα-tetrasubstituted amino acid, to effectively induce and stabilize β-turn structures in synthetic peptides. We will explore the underlying mechanism of conformational restriction, provide a step-by-step protocol for its incorporation via Solid-Phase Peptide Synthesis (SPPS), detail methods for structural validation, and discuss the significant advantages this imparts for therapeutic peptide development.

Introduction: The Challenge of Conformation in Peptide Therapeutics

Peptides are exquisite signaling molecules, mediating countless physiological events through precise interactions with their receptors. These interactions are dictated by the peptide's three-dimensional structure, with secondary structural motifs like α-helices and β-turns often forming the primary binding epitope.[4][5] The β-turn, a four-amino-acid residue motif that reverses the direction of the polypeptide chain, is particularly crucial for protein folding and molecular recognition events.[4][6]

However, the therapeutic potential of natural peptides is frequently hampered by two key limitations:

  • Conformational Flexibility: Short peptides in solution exist as an ensemble of rapidly interconverting conformers, meaning the "active" conformation is present only transiently. This leads to reduced binding affinity and specificity.

  • Proteolytic Instability: Peptides are readily degraded by proteases in the body, resulting in poor bioavailability and short half-lives.[1][3]

A leading strategy to overcome these hurdles is the design of peptidomimetics , which involves incorporating non-natural amino acids to enforce a specific, bioactive conformation.[1][2][7] By pre-organizing a peptide into its receptor-bound shape, we can significantly enhance its potency, stability, and overall drug-like properties. This compound is a powerful tool in this endeavor, specifically designed to function as a rigid β-turn scaffold.

Mechanism of Action: How Azetidine Enforces a Turn

The efficacy of this compound as a β-turn inducer stems directly from its rigid, four-membered ring structure. In a typical peptide chain, rotation can occur around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds, granting the backbone its flexibility.

The incorporation of the azetidine ring fundamentally alters this dynamic. The Cα atom is part of the strained ring system, which severely restricts the permissible values of the φ and ψ dihedral angles. This forces the peptide backbone into a well-defined turn geometry, closely mimicking a classical β-turn structure. This pre-organization minimizes the entropic penalty of binding, as the peptide does not need to "freeze" into the correct conformation upon receptor interaction.[8][9]

G cluster_0 Standard Peptide Flexibility cluster_1 Azetidine-Induced Constraint cluster_2 Resulting Conformation flex_peptide ...-NH - Cα(H,R) - C'O-... phi φ (N-Cα) Rotation Allowed psi ψ (Cα-C') Rotation Allowed beta_turn Stable β-Turn Structure flex_peptide->beta_turn Low Population aza_peptide ...-NH - Cα - C'O-... Azetidine Ring phi_res φ (N-Cα) SEVERELY RESTRICTED psi_res ψ (Cα-C') SEVERELY RESTRICTED aza_peptide->beta_turn High Population (Pre-organized)

Caption: Conformational freedom in standard vs. azetidine-containing peptides.

Experimental Protocol: Solid-Phase Synthesis

The incorporation of this compound is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[10] However, due to its steric bulk as a Cα-tetrasubstituted amino acid, certain optimizations are crucial for achieving high coupling efficiency.

Materials and Reagents
ReagentSupplierRecommended GradePurpose
Rink Amide MBHA ResinVarious100-200 meshSolid support for C-terminal peptide amides
Fmoc-Protected Amino AcidsVariousSynthesis GradeStandard peptide building blocks
This compoundCustom Synthesis>98% Purityβ-turn inducing building block
N,N-Dimethylformamide (DMF)VariousPeptide SynthesisPrimary solvent
Dichloromethane (DCM)VariousACS GradeSolvent for resin washing
PiperidineVariousACS GradeFmoc deprotection
HATU / HBTUVariousSynthesis GradeCoupling activator
N,N-Diisopropylethylamine (DIEA)VariousPeptide SynthesisActivator base
Trifluoroacetic Acid (TFA)VariousReagent GradeCleavage from resin
Triisopropylsilane (TIS)VariousReagent GradeScavenger for cleavage
Acetic AnhydrideVariousACS GradeCapping reagent (optional)
Step-by-Step SPPS Workflow

This protocol describes the manual synthesis of a model tetrapeptide Ac-Ala-Aze-Ala-NH₂, where "Aze" represents the incorporated azetidine amino acid.

  • Resin Preparation:

    • Place 100 mg of Rink Amide resin in a fritted peptide synthesis vessel.

    • Swell the resin in DMF for 30 minutes with gentle agitation.

    • Drain the DMF.

  • First Amino Acid Coupling (Fmoc-Ala-OH):

    • Perform Fmoc deprotection by adding 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

    • In a separate vial, pre-activate Fmoc-Ala-OH (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin beads should be colorless).

    • Wash the resin as described above.

  • Incorporation of the Azetidine Amino Acid:

    • Causality: This is the critical and most challenging coupling step. The tetrasubstituted Cα is sterically hindered, which can slow down the reaction. To ensure a successful outcome, we use a more potent activator (HATU) and a longer reaction time.

    • Perform Fmoc deprotection as in step 2.

    • Pre-activate this compound (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF for 2 minutes.

    • Add the activated solution to the resin. Agitate for a minimum of 4 hours, or overnight if possible.

    • Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, drain the vessel and repeat the coupling step with a freshly prepared solution ("double coupling").

    • Wash the resin thoroughly.

  • Final Amino Acid Coupling and Acetylation:

    • Couple the final Fmoc-Ala-OH as described in step 2.

    • Perform a final Fmoc deprotection.

    • For N-terminal acetylation, add a solution of 20% acetic anhydride and 1% DIEA in DMF to the resin. Agitate for 30 minutes.

    • Wash the resin with DMF (3x), DCM (3x), and finally methanol (2x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the dried resin (approx. 2 mL). Agitate for 2-3 hours at room temperature.

    • Note: This step simultaneously cleaves the peptide from the resin and removes the Boc protecting groups from the azetidine amino acid.

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).

    • Purify using preparative Reverse-Phase HPLC (RP-HPLC) on a C18 column.

    • Confirm the identity and purity of the final peptide by LC-MS.

spss_workflow start Start: Swell Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash Cycle (DMF/DCM) deprotection1->wash1 coupling1 Couple 1st AA (Fmoc-Ala-OH) wash1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 wash2 Wash Cycle deprotection2->wash2 coupling_aza Couple Azetidine AA (Extended Time / Double Couple) wash2->coupling_aza deprotection3 Fmoc Deprotection coupling_aza->deprotection3 wash3 Wash Cycle deprotection3->wash3 coupling2 Couple 2nd AA (Fmoc-Ala-OH) wash3->coupling2 deprotection4 Final Fmoc Deprotection coupling2->deprotection4 capping N-Terminal Acetylation deprotection4->capping cleavage Cleavage & Deprotection (TFA Cocktail) capping->cleavage purification RP-HPLC Purification & Analysis (LC-MS) cleavage->purification end_product Final Peptide purification->end_product

Caption: Workflow for Solid-Phase Peptide Synthesis incorporating the azetidine amino acid.

Structural Validation of the β-Turn

Confirming the presence of the induced β-turn is a critical validation step. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose in solution.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (< 5 Å), regardless of their covalent bonding. The hallmark of a β-turn is a NOE cross-peak between the amide proton (NH) of the i+3 residue and the alpha proton (CαH) of the i+2 residue. For a peptide like Ac-Ala¹-Aze²-Ala³-NH₂⁴, you would look for an NOE between the NH of the C-terminal amide and the CαH of Ala³.

  • Temperature Coefficient: A small temperature coefficient value (dδ/dT > -4.5 ppb/K) for an amide proton suggests it is involved in a stable intramolecular hydrogen bond, a key feature of many β-turns.

  • Circular Dichroism (CD) Spectroscopy: While less definitive than NMR, CD can provide supporting evidence. Type I and II β-turns often display a characteristic negative band around 205-210 nm and a weak positive band above 220 nm.

Expected NMR Data for a Stable β-Turn
Key NOE Contact NH(i+3) to CαH(i+2)
Expected Distance ~3.2 - 3.8 Å
Other Supporting NOEs NH(i+2) to NH(i+3)
Temperature Coefficient (NH of i+3) < -4.5 ppb/K (Indicates hydrogen bonding)

Advantages in Drug Discovery

The successful incorporation of an azetidine-based β-turn inducer offers a cascade of benefits for the development of peptide-based therapeutics.

benefits_diagram cluster_outcomes Therapeutic Advantages cluster_mechanisms Underlying Mechanisms core Incorporate Azetidine AA preorg Pre-organization into Bioactive Conformation core->preorg non_natural Non-Natural Backbone Resists Proteases core->non_natural affinity Increased Binding Affinity & Specificity bioavailability Improved Pharmacokinetic Properties affinity->bioavailability stability Enhanced Proteolytic Stability stability->bioavailability preorg->affinity non_natural->stability rigid Rigid Structure Reduces Clearance non_natural->rigid rigid->bioavailability

Caption: Therapeutic benefits derived from azetidine-induced conformational constraint.

  • Enhanced Potency: By locking the peptide into its active shape, the binding affinity for its target receptor can be increased by orders of magnitude.[1]

  • Increased Stability: The non-natural azetidine core is resistant to cleavage by common proteases, significantly extending the peptide's half-life in vivo.[3]

  • Improved Selectivity: A rigid conformation can prevent off-target binding, reducing potential side effects.

  • Platform for Novel Scaffolds: These constrained building blocks serve as reliable platforms for designing libraries of peptidomimetics to probe structure-activity relationships (SAR) and discover novel drug candidates.[4][5]

References

  • Accelerated solid-phase synthesis of post-translationally modified peptides. (n.d.). Google AI.
  • Alsina, J., & Albericio, F. (2003). Solid-phase synthesis of C-terminal modified peptides. Biopolymers, 71(4), 454–477. [Link]

  • Peptidomimetics of Beta-Turn Motifs Library. (n.d.). Life Chemicals.
  • Kee, K. S., & Jois, S. D. S. (2003). Design of beta-turn based therapeutic agents. Current Pharmaceutical Design, 9(15), 1209–1224. [Link]

  • Suat, K., & Jois, S. D. S. (2003). Design of β-turn Based Therapeutic Agents. Current Pharmaceutical Design, 9(15), 1209–1224. [Link]

  • Liu, X., Elmes, R. B. P., & Jolliffe, K. A. (2016). Synthesis of Side-Chain Modified Peptides Using Iterative Solid Phase ‘Click’ Methodology. Australian Journal of Chemistry, 69(12), 1395. [Link]

  • Hoye, A. T., & Thomson, R. J. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 15(21), 5530–5533. [Link]

  • Solid-phase synthesis of C-terminal modified peptides. (n.d.). Academia.edu.
  • Kahn, M., & Sarabu, R. (1988). The design and synthesis of mimetics of peptide beta-turns. Journal of Molecular Recognition, 1(2), 75–79. [Link]

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Dener, J. M., et al. (2016). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. ACS Combinatorial Science, 18(12), 747–756. [Link]

  • Hoye, A. T., & Thomson, R. J. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 15(21), 5530–5533. [Link]

  • Gellman, S. H. (1998). Incorporation of Conformationally Constrained β-Amino Acids into Peptides. Accounts of Chemical Research, 31(4), 173–180. [Link]

  • Beausoleil, E., et al. (2011). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 13(5), 959–961. [Link]

  • Mony, L., et al. (2021). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. International Journal of Molecular Sciences, 22(13), 6965. [Link]

  • Nicolas, E., et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Molecules, 28(19), 6898. [Link]

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Application Notes and Protocols for the Synthesis of Constrained Peptides Using Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Constraint in Peptide Drug Discovery

The therapeutic landscape is increasingly shaped by peptide-based drugs, owing to their high specificity and potency.[] However, the inherent flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity, hindering their clinical translation.[2][3] The strategic introduction of conformational constraints into the peptide backbone is a powerful approach to address these limitations.[3][4] Constrained peptides, by virtue of their rigidified structures, can mimic the bioactive conformation of natural ligands, leading to enhanced target affinity, improved proteolytic resistance, and better pharmacokinetic profiles.[2][4]

Among the various strategies to induce conformational rigidity, the incorporation of small, strained ring systems, such as azetidine, has emerged as a highly effective approach.[5][6] The four-membered azetidine ring imparts a unique kink in the peptide backbone, significantly restricting its conformational freedom.[5][7] This application note provides a comprehensive guide to the use of a specialized building block, Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate , for the synthesis of conformationally constrained peptides. This bifunctionally protected, non-canonical amino acid offers a versatile handle for introducing a 3-amino-azetidine-3-carboxylic acid (Aza) moiety into a growing peptide chain using solid-phase peptide synthesis (SPPS).

Reagent Profile: this compound

A thorough understanding of the chemical and physical properties of this unique building block is paramount for its successful application.

PropertyValue
IUPAC Name Ethyl 1-(tert-butoxycarbonyl)-3-(((tert-butoxycarbonyl)amino)methyl)azetidine-3-carboxylate
Molecular Formula C₁₇H₃₀N₂O₆
Molecular Weight 358.43 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents (DMF, DCM, NMP)
Storage Store at 2-8 °C, protect from moisture

The presence of two tert-butyloxycarbonyl (Boc) protecting groups and an ethyl ester provides a versatile platform for controlled, stepwise peptide synthesis. The Boc group on the azetidine ring nitrogen (N-1) is crucial for the stability of the ring during synthesis, while the Boc group on the 3-amino substituent allows for potential side-chain modifications after its selective removal. The ethyl ester of the carboxylic acid at the 3-position requires careful consideration during the coupling strategy in SPPS.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporation of the Aza Moiety

The following protocol outlines the incorporation of the Aza moiety using a standard Boc-SPPS strategy. This protocol is designed to be a starting point and may require optimization based on the specific peptide sequence and the scale of the synthesis.

Resin Selection and Preparation

The choice of resin is dictated by the desired C-terminal functionality of the final peptide (acid or amide). For a C-terminal amide, a Rink Amide resin is a suitable choice. For a C-terminal carboxylic acid, a 2-chlorotrityl chloride resin is recommended, as it allows for mild cleavage conditions that can preserve acid-labile side-chain protecting groups.[8]

Protocol for Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for at least 30 minutes with gentle agitation.[9]

  • Drain the DMF.

Saponification of the Ethyl Ester (Pre-activation Step)

Prior to coupling, the ethyl ester of the azetidine building block must be saponified to yield the free carboxylic acid.

Protocol for Saponification:

  • Dissolve this compound in a suitable solvent mixture (e.g., THF/water or Dioxane/water).

  • Add 1.1 equivalents of Lithium hydroxide (LiOH) monohydrate.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Carefully acidify the reaction mixture to pH ~3-4 with cold 1N HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free acid.

Coupling of the Aza Amino Acid

The sterically hindered nature of the α,α-disubstituted Aza amino acid necessitates the use of a potent coupling reagent to ensure efficient peptide bond formation.[10][11]

Protocol for Coupling:

  • In a separate vial, dissolve 3-4 equivalents of the saponified Aza amino acid in DMF.

  • Add 3-4 equivalents of a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[12][13]

  • Add 6-8 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

  • Allow the pre-activation to proceed for 5-10 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin-bound peptide.

  • Agitate the reaction mixture for 2-4 hours at room temperature. The reaction progress can be monitored using a Kaiser test or a chloranil test.

Nα-Boc Deprotection

The removal of the Boc group from the 3-amino substituent is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[14][15]

Protocol for Boc Deprotection:

  • Wash the peptide-resin with DMF.

  • Add a solution of 25-50% TFA in dichloromethane (DCM) to the resin.[14][16]

  • Agitate the mixture for 20-30 minutes at room temperature.[14]

  • Drain the TFA solution.

  • Wash the resin thoroughly with DCM followed by DMF.

  • Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 10% DIPEA in DMF.[16]

  • Wash the resin again with DMF to remove excess base.

This deprotection step exposes the free amine for the coupling of the next amino acid in the sequence.

Cleavage and Final Deprotection

The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of any side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Protocol for Cleavage:

  • Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5, v/v).

  • Add the cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers.

  • Dry the crude peptide under vacuum.[9]

SPPS Workflow Visualization

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling Aza Amino Acid Coupling cluster_elongation Peptide Chain Elongation cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Saponify Saponify Ethyl Ester of Aza-AA Activate Activate Aza-AA with HATU/DIPEA Saponify->Activate Couple Couple to Resin Activate->Couple Deprotect Nα-Boc Deprotection with TFA/DCM Couple->Deprotect Repeat Cycle Neutralize Neutralize with DIPEA/DMF Deprotect->Neutralize Next_AA Couple Next Amino Acid Neutralize->Next_AA Cleave Cleave from Resin & Deprotect Side Chains Next_AA->Cleave Precipitate Precipitate with Cold Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify

Caption: Workflow for Solid-Phase Synthesis of Aza-Peptides.

Characterization of the Constrained Peptide

Following synthesis and cleavage, the crude peptide must be purified and its identity confirmed.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for the purification of synthetic peptides.[17][18]

Typical RP-HPLC Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of increasing Mobile Phase B is typically used to elute the peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

Fractions corresponding to the major peak are collected, pooled, and lyophilized to obtain the purified peptide.

Identity Confirmation by Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its sequence.[19][20]

Typical Mass Spectrometry Techniques:

  • Electrospray Ionization (ESI-MS): Provides accurate mass determination of the purified peptide.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS): A rapid method for determining the molecular weight of the crude or purified peptide.[19]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency - Insufficient activation of the sterically hindered Aza amino acid.- Aggregation of the growing peptide chain.- Use a more potent coupling reagent (e.g., PyAOP).- Increase the coupling time and/or temperature.- Incorporate chaotropic salts to disrupt aggregation.[21]
Incomplete Boc Deprotection - Insufficient deprotection time.- Degradation of the TFA solution.- Increase the deprotection time or perform a second deprotection step.- Use fresh TFA.
Side Product Formation - Premature cleavage from the resin.- Incomplete removal of protecting groups.- Use a more stable resin linker (e.g., PAM resin).[15]- Optimize the cleavage cocktail and increase cleavage time.
Poor Peak Shape in HPLC - Peptide aggregation.- Secondary interactions with the column.- Modify the mobile phase (e.g., change the organic modifier, add ion-pairing agents).- Increase the column temperature.

Conclusion

The incorporation of this compound into peptide sequences offers a robust strategy for the synthesis of conformationally constrained peptides with potentially enhanced therapeutic properties. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the vast potential of azetidine-containing peptides. Careful optimization of the coupling and deprotection steps, coupled with rigorous purification and characterization, will pave the way for the discovery of novel and potent peptide-based therapeutics.

References

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  • Dilun Biotechnology Co., Ltd. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • G. J. Florence, et al. (2018). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 57(31), 9949-9954. [Link]

  • D'Andrea, L. D., & De Simone, A. (2020). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 25(15), 3481. [Link]

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  • Szostak, M., & Szostak, R. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1013. [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Florence, G. J., et al. (2018). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

  • Request PDF. (2025). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved from [Link]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Retrieved from [Link]

  • MicroSolv. (n.d.). Synthetic Peptide Analyzed with HPLC - AppNote. Retrieved from [Link]

  • UTMB Research Experts. (n.d.). Aspects of the Design of Conformationally Constrained Peptides. Retrieved from [Link]

  • ACS Publications. (2014). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved from [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from [Link]

  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in molecular biology (Vol. 1180, pp. 3–27). [Link]

  • ACS Publications. (2015). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Retrieved from [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • PubMed. (1995). Comparative study of methods to couple hindered peptides. Retrieved from [Link]

  • Tourwé, D., et al. (2012). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. In Topics in Heterocyclic Chemistry (Vol. 28, pp. 1-43). [Link]

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Application Note: Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate as a Constrained Scaffolding Agent in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The landscape of modern drug discovery is characterized by a continuous search for novel chemical matter that can address challenging biological targets while maintaining favorable pharmacokinetic profiles. A significant trend in this pursuit is the strategic shift from planar, sp²-hybridized aromatic systems towards more three-dimensional, sp³-rich molecular architectures.[1] These sp³-rich scaffolds often confer improved aqueous solubility, enhanced metabolic stability, and can present substituents in precise three-dimensional vectors, leading to novel interactions with protein targets.[2]

Within this context, strained heterocyclic systems, particularly azetidines, have emerged as privileged structural motifs.[3] Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate is a highly functionalized building block that embodies the principles of modern medicinal chemistry. Its rigid azetidine core, combined with a unique α,α-disubstituted amino acid-like structure and orthogonal protecting groups, provides a powerful platform for the synthesis of complex, conformationally constrained molecules. This application note details the strategic advantages of this reagent and provides robust protocols for its incorporation into drug discovery workflows.

Part 1: The Azetidine Scaffold as a Bioisosteric Tool

The concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of medicinal chemistry.[1] The azetidine ring has proven to be a remarkably effective bioisostere for a variety of common structural motifs, offering distinct advantages over its predecessors.

Key Bioisosteric Replacements:

  • Piperidines/Pyrrolidines: Azetidines can serve as smaller, more rigid analogues, reducing lipophilicity and providing unique exit vectors for substituents from the compact, four-membered ring.[2]

  • Gem-Dimethyl Groups: The azetidine ring can replace a gem-dimethyl group, maintaining a similar tetrahedral geometry while reducing lipophilicity and introducing a key hydrogen bond acceptor (the ring nitrogen).[1]

  • Aromatic Rings: In certain contexts, the rigid, three-dimensional azetidine scaffold can project substituents in a manner that mimics the vectors of a substituted phenyl ring, while drastically increasing the fraction of sp³ carbons (Fsp³) and improving solubility.

The primary benefit of these replacements is the introduction of conformational rigidity. By locking a portion of the molecule into a defined conformation, the entropic penalty upon binding to a biological target is reduced, which can lead to a significant increase in binding affinity.

G cluster_0 Common Scaffolds cluster_1 Bioisosteric Replacement Piperidine Piperidine (Flexible, Lipophilic) Azetidine Azetidine Scaffold (Rigid, Reduced Lipophilicity, sp³-rich) Piperidine->Azetidine Improves Rigidity & Solubility GemDimethyl Gem-Dimethyl (Lipophilic) GemDimethyl->Azetidine Reduces Lipophilicity Phenyl Phenyl Ring (Planar, sp²-rich) Phenyl->Azetidine Increases Fsp³

Caption: Bioisosteric role of the azetidine scaffold.

Part 2: Strategic Value of this compound

This specific building block is engineered for maximum synthetic versatility. The presence of a quaternary carbon at the 3-position, substituted with both an amino and a carboxylate group, creates a constrained α-amino acid analogue. This unique arrangement allows for the precise projection of chemical vectors in three-dimensional space.

Key Structural Features:

  • Azetidine Ring Nitrogen (N1): Protected by a tert-butoxycarbonyl (Boc) group. This is a robust protecting group, stable to a wide range of reaction conditions, yet readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).[]

  • Exocyclic Amino Group (C3-NH): Also protected with a Boc group. The differential reactivity between the ring nitrogen and this exocyclic amine can be exploited for selective functionalization, although typically one Boc group is removed to allow for initial coupling.

  • Ethyl Ester (C3-COOEt): This group protects the carboxylic acid, preventing its participation in undesired side reactions. It can be selectively hydrolyzed under basic conditions (e.g., with lithium hydroxide, LiOH) to reveal the free carboxylic acid for subsequent amide bond formation.

The combination of an acid-labile Boc group and a base-labile ethyl ester provides an orthogonal protection scheme, which is fundamental to complex, multi-step syntheses.

Caption: Key functional sites of the title compound.

Part 3: Synthetic Applications and Protocols

The primary utility of this reagent is as a central scaffold for building complex molecules. Below are two fundamental protocols demonstrating its application.

Protocol 1: Selective Boc Deprotection and Amide Bond Formation

This protocol describes the removal of the Boc protecting group from the exocyclic amine followed by coupling to a carboxylic acid, a common step in constructing peptide-like molecules or linking the scaffold to another part of a drug candidate.

Materials & Reagents:

ReagentPurity/ConcentrationSupplier Example
This compound>97%Various
Dichloromethane (DCM), anhydrous>99.8%Sigma-Aldrich
Trifluoroacetic acid (TFA)>99%Sigma-Aldrich
Carboxylic Acid of Interest (R-COOH)N/AN/A
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)>98%Bachem
N,N-Diisopropylethylamine (DIPEA)>99.5%Sigma-Aldrich
Saturated aqueous Sodium Bicarbonate (NaHCO₃)N/AN/A
BrineN/AN/A
Anhydrous Magnesium Sulfate (MgSO₄)N/AN/A

Step-by-Step Methodology:

  • Deprotection:

    • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA (10 eq) dropwise. The use of a significant excess of TFA ensures complete and rapid cleavage of the acid-labile Boc group.[]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The resulting amine salt is typically used directly in the next step without further purification.

  • Amide Coupling:

    • In a separate flask, dissolve the carboxylic acid of interest (R-COOH, 1.1 eq) and HATU (1.2 eq) in anhydrous DCM or DMF.

    • Add DIPEA (3.0 eq). DIPEA acts as a non-nucleophilic base to activate the coupling reagent and neutralize the TFA salt of the amine.[5]

    • Cool the mixture to 0 °C and add a solution of the crude amine TFA salt from the previous step, dissolved in a minimal amount of DCM.

    • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by LC-MS.

    • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and quench HATU byproducts), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Ester Hydrolysis and Subsequent Amide Coupling

This protocol demonstrates the saponification of the ethyl ester to reveal a carboxylic acid, which can then be coupled to an amine. This is useful when the azetidine scaffold itself needs to provide the acidic component for an amide bond.

Materials & Reagents:

ReagentPurity/ConcentrationSupplier Example
Product from Protocol 1 or Starting MaterialN/AN/A
Tetrahydrofuran (THF)>99%Sigma-Aldrich
Methanol (MeOH)>99.8%Sigma-Aldrich
Lithium Hydroxide monohydrate (LiOH·H₂O)>98%Sigma-Aldrich
Hydrochloric Acid (HCl)1 M aqueous solutionN/A
Amine of Interest (R-NH₂)N/AN/A
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)>98%Bachem
HOBt (Hydroxybenzotriazole)>97%Sigma-Aldrich

Step-by-Step Methodology:

  • Ester Hydrolysis:

    • Dissolve the ethyl ester starting material (1.0 eq) in a 3:1 mixture of THF:MeOH.

    • Add an aqueous solution of LiOH·H₂O (2.0-3.0 eq in water). The use of a mixed solvent system ensures the solubility of both the organic substrate and the inorganic base.

    • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Concentrate the mixture in vacuo to remove the organic solvents.

    • Dilute the remaining aqueous solution with water and cool to 0 °C.

    • Acidify the solution to pH 3-4 with 1 M HCl. A white precipitate of the carboxylic acid may form.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the free carboxylic acid, which is often used without further purification.

  • Amide Coupling:

    • Follow the procedure outlined in Protocol 1, Step 2, substituting the newly synthesized azetidine carboxylic acid for "R-COOH" and using the desired "Amine of Interest (R-NH₂)" as the nucleophile. Use standard coupling reagents like EDC/HOBt or HATU.

Synthetic Workflow Visualization

The orthogonal nature of the protecting groups enables a logical and efficient construction of complex molecules.

G cluster_0 Pathway A: Amine Functionalization cluster_1 Pathway B: Carboxylate Functionalization Start Ethyl 1-Boc-3-(Boc-amino) azetidine-3-carboxylate Deprotect 1. Boc Deprotection (TFA) Protocol 1 Start->Deprotect Hydrolyze 1. Ester Hydrolysis (LiOH) Protocol 2 Start->Hydrolyze Couple1 2. Amide Coupling (R1-COOH, HATU) Protocol 1 Deprotect->Couple1 ProductA Product A (Functionalized Amine) Couple1->ProductA ProductA->Hydrolyze Sequential Modification Couple2 2. Amide Coupling (R2-NH2, EDC) Protocol 2 Hydrolyze->Couple2 ProductB Product B (Functionalized Carboxylate) Couple2->ProductB

Caption: Synthetic pathways using the title building block.

Conclusion

This compound is more than a simple building block; it is a sophisticated tool for navigating the complexities of modern drug design. Its conformationally constrained azetidine core provides a robust anchor for introducing sp³-rich character, while its orthogonally protected functional groups allow for precise and controlled synthetic manipulations. By enabling the creation of novel, three-dimensional molecular architectures, this reagent empowers medicinal chemists to explore new chemical space and develop drug candidates with potentially superior efficacy and pharmacokinetic properties.

References

  • ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring [Image]. Retrieved from [Link]

  • Gorre, M., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 555-573. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]

  • Witty, D. R., & Cox, B. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. Wiley. [Link]

  • Fehér, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1047. [Link]

  • Chem-Impex. (n.d.). Azetidine-3-carboxylic acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-Boc-azetidine-3-carboxylic acid methyl ester. Retrieved from [Link]

  • Coelacanth Chemical Corporation. (1999). Synthesis of azetidine derivatives.
  • Fehér, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-255. [Link]

  • D'hooghe, M., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250-2253. [Link]

  • Jiangsu Hengrui Medicine Co., Ltd. (2020). Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • ResearchGate. (n.d.). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Retrieved from [Link]

  • Dargytė, M., et al. (2019). Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. Amino Acids, 51(10), 1461-1473. [Link]

  • Kumar, T. S., & Ganesh, K. N. (2020). A facile route to synthesize N-(Boc-Aminoethylglycin)thymine Ethyl Ester, application to the synthesis of. Journal of Chemical Sciences, 132(1), 32. [Link]

Sources

Application Note: A Strategic Approach to the HPLC Purification of Peptides Containing Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of synthetic amino acids into peptides is a cornerstone of modern drug discovery, offering pathways to enhanced stability, conformational rigidity, and biological activity. Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate, a sterically hindered and di-protected non-canonical amino acid, presents unique and significant challenges to downstream purification. The two tert-butyloxycarbonyl (Boc) protecting groups dramatically increase the hydrophobicity and steric bulk of the peptide, complicating standard reverse-phase high-performance liquid chromatography (RP-HPLC) protocols. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a robust HPLC purification strategy for these complex peptides. We will dissect the causality behind experimental choices, from initial crude sample analysis to final polishing steps, ensuring a scientifically sound and reproducible workflow.

The Challenge: Understanding the Physicochemical Impact

The core challenge in purifying peptides containing this compound stems from the physicochemical properties imparted by this unique residue.

  • Increased Hydrophobicity: The two bulky, non-polar Boc groups significantly increase the overall hydrophobicity of the peptide.[1] This leads to:

    • Strong Retention: The peptide will bind tenaciously to common hydrophobic stationary phases (e.g., C18), necessitating higher concentrations of organic solvent for elution.[1]

    • Poor Aqueous Solubility: The crude peptide may be difficult to dissolve in the initial, highly aqueous mobile phase, risking precipitation on the column or in the injection loop.[1][2]

    • Aggregation: Hydrophobic peptides are prone to aggregation, which can lead to peak broadening and reduced recovery.[1]

  • Steric Hindrance: The azetidine ring and the bulky Boc groups can influence the peptide's secondary structure, potentially masking other residues and altering expected retention behavior.

  • Potential for Degradation: The strained four-membered azetidine ring can be susceptible to degradation under certain conditions, although studies have shown it can be stable to strong acids during deprotection.[3][4] It is crucial to consider that prolonged exposure to certain pH values or temperatures during the purification process could potentially lead to ring-opening or other side reactions.[3]

Strategic Workflow for Purification

A systematic approach is essential for successfully purifying these challenging peptides. The workflow should be logical, beginning with analytical-scale method development before scaling up to preparative purification.

Purification Workflow cluster_0 Phase 1: Pre-Purification Analysis cluster_1 Phase 2: Method Development (Analytical HPLC) cluster_2 Phase 3: Scale-Up & Purification (Preparative HPLC) cluster_3 Phase 4: Post-Purification Crude_Analysis Crude Peptide Analysis (LC-MS, Solubility) Column_Screening Column Screening (C18, C8, Phenyl-Hexyl) Crude_Analysis->Column_Screening Informs initial conditions Mobile_Phase_Opt Mobile Phase Optimization (Solvent, Additives, pH) Column_Screening->Mobile_Phase_Opt Gradient_Dev Gradient Development (Scouting & Fine-tuning) Mobile_Phase_Opt->Gradient_Dev Temp_Opt Temperature Optimization Gradient_Dev->Temp_Opt Loading_Study Loading Study Temp_Opt->Loading_Study Optimized Method Prep_Run Preparative Run Loading_Study->Prep_Run Fraction_Analysis Fraction Analysis Prep_Run->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Final_QC Final QC (Purity by HPLC, Identity by MS) Pooling->Final_QC Lyophilization Lyophilization Final_QC->Lyophilization

Caption: A systematic workflow for the purification of complex peptides.

Experimental Protocols

Pre-Purification: Sample Preparation and Analysis

Rationale: Proper sample preparation is critical to prevent column blockage and ensure accurate analysis.[2] Understanding the crude product's composition via LC-MS is essential for designing an effective purification strategy.

Protocol:

  • Solubility Testing: Test the solubility of the crude peptide in small volumes of various solvents. Start with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). If solubility is poor, consider adding small amounts of organic co-solvents like isopropanol or using a solvent system with a higher initial organic percentage.

  • Sample Dissolution: Dissolve the peptide in the chosen solvent system. The concentration should be suitable for analytical injections (typically 1 mg/mL).

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.[2]

  • Initial LC-MS Analysis: Inject a small amount of the filtered sample onto an analytical LC-MS system to identify the mass of the target peptide and major impurities. This provides a baseline for purity and helps in tracking the target peptide during purification.[5]

Method Development: Analytical RP-HPLC

Rationale: A systematic screening of chromatographic parameters is the most effective way to develop a robust separation method.[6] For peptides, shallow gradients are typically more effective than the steep gradients used for small molecules.[6][7]

Column Selection: The choice of stationary phase is critical.[6][8] Due to the high hydrophobicity of the peptide, a standard C18 column is a good starting point, but alternative chemistries should be considered.[8][9]

Stationary PhaseParticle SizePore SizeRationale for Use
C18 3-5 µm100-130 ÅGeneral-purpose for peptides; provides high hydrophobic retention. A good first choice.[8][10]
C8 3-5 µm100-130 ÅLess hydrophobic than C18. May reduce excessive retention and improve peak shape for very hydrophobic peptides.[8]
Phenyl-Hexyl 3-5 µm100-130 ÅOffers alternative selectivity through π-π interactions, which can be beneficial if C18/C8 phases fail to resolve key impurities.[8]
Wide-Pore C4/C18 3-5 µm300 ÅTypically used for larger proteins, but can be beneficial if the peptide exhibits aggregation or conformational issues.[11][12]

Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN) with 0.1% TFA.

Rationale for TFA: TFA acts as an ion-pairing agent, masking the charge of basic residues and residual silanols on the silica surface, which sharpens peaks and improves resolution.[13] It also maintains a low pH, which is generally favorable for peptide stability and solubility.[14]

Protocol: Method Development Steps

  • Initial Scouting Gradient:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: 214 nm and 280 nm

    • Gradient: 5% to 95% B over 30 minutes. This broad gradient helps determine the approximate elution percentage of the target peptide.[8]

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution point of the target peptide. For example, if the peptide elutes at 60% B in the scouting run, a new gradient could be 40-70% B over 30 minutes.[6][7] This increases the separation window and improves the resolution between the target peptide and closely eluting impurities.

  • Temperature Optimization:

    • Analyze the sample at different column temperatures (e.g., 30°C, 40°C, 50°C). Increased temperature can improve peak shape and alter selectivity by reducing mobile phase viscosity and affecting peptide conformation.[8][11][12]

Scale-Up to Preparative HPLC

Rationale: The goal of scaling up is to purify larger quantities of the peptide while maintaining the resolution achieved at the analytical scale. A loading study is essential to determine the maximum amount of crude peptide that can be purified in a single run without compromising purity.

Protocol:

  • Column Equilibration: Equilibrate the preparative column (e.g., C18, 21.2 x 250 mm) with the initial mobile phase composition for several column volumes.

  • Loading Study:

    • Inject increasing amounts of the crude peptide (e.g., 20 mg, 50 mg, 100 mg) using the optimized analytical method (adjusted for the preparative flow rate).

    • Monitor the chromatograms for peak broadening and loss of resolution. Determine the maximum load where the target peak remains distinct from its nearest impurities.

  • Preparative Run:

    • Dissolve the determined maximum load of crude peptide in the minimum amount of a suitable solvent.

    • Perform the injection and collect fractions across the elution profile of the target peptide.

  • Fraction Analysis:

    • Analyze each collected fraction using the optimized analytical HPLC method and LC-MS to determine the purity and identity.

  • Pooling and Lyophilization:

    • Combine the fractions that meet the desired purity specification (e.g., >95%).

    • Freeze the pooled solution and lyophilize to obtain the final peptide as a dry powder.[10][15]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with column silanols- Column overload- Interfering peak- Ensure 0.1% TFA is in both mobile phases.[16]- Reduce sample load.- Optimize gradient to better resolve the co-eluting impurity.
Broad Peaks - Poor sample solubility- Peptide aggregation- Column degradation or void- Change sample solvent; inject smaller volume.[17]- Increase column temperature; add organic modifier like isopropanol to mobile phase.[12]- Replace the guard or analytical column.
Poor Resolution - Gradient is too steep- Inappropriate column chemistry- Decrease the gradient slope (%B/min).[6]- Screen alternative column chemistries (e.g., C8, Phenyl-Hexyl).[6]
High Backpressure - Column frit or guard column blockage- Peptide precipitation on the column- Filter the sample before injection.[2]- Flush the system; replace the guard column.[18]- Ensure the peptide is fully dissolved in the initial mobile phase.
Baseline Drift - TFA concentration mismatch in gradient- Contaminated mobile phase- Ensure TFA concentration is consistent. Some systems benefit from slightly less TFA in solvent B.[]- Use fresh, high-purity solvents and additives.

Orthogonal Purification Strategies

If standard RP-HPLC fails to achieve the desired purity, an orthogonal purification step may be necessary.[20][21] Orthogonal methods separate molecules based on different principles (e.g., charge instead of hydrophobicity).

Orthogonal_Strategy Crude_Peptide Crude Peptide IEX Ion-Exchange Chromatography (IEX) Separates by charge Crude_Peptide->IEX RP_HPLC Reverse-Phase HPLC Separates by hydrophobicity IEX->RP_HPLC IEX Fractions Pure_Peptide High-Purity Peptide (>98%) RP_HPLC->Pure_Peptide

Caption: Orthogonal purification workflow combining IEX and RP-HPLC.

  • Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge at a given pH.[14][21] It can be highly effective at removing impurities with different charge characteristics, such as deletion sequences that may have similar hydrophobicity to the target peptide.

Conclusion

The purification of peptides containing this compound requires a methodical and informed approach. The significant hydrophobicity imparted by the dual Boc groups is the primary hurdle, demanding careful optimization of the stationary phase, mobile phase, and gradient profile. By starting with a thorough analytical-scale method development process, researchers can establish a robust and scalable preparative protocol. When faced with challenging separations, employing orthogonal techniques like ion-exchange chromatography can provide the necessary resolving power to achieve high-purity material suitable for advanced research and drug development applications.

References

  • Purification of therapeutic peptides using orthogonal methods to achieve high purity. (n.d.). Cytiva. Retrieved from [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. Retrieved from [Link]

  • Optimizing a mobile phase gradient for peptide purification using flash column chromatography. (2023, January 31). Biotage. Retrieved from [Link]

  • Workflow of HPLC in Peptide Purity Analysis. (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • HPLC Analysis Methods for Peptide Characterization. (2024, November 13). Biovera. Retrieved from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive. Retrieved from [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. (2021, June 30). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Can someone provide a detailed protocol for sample and solvent preparation for HPLC analysis of peptides? (2015, October 20). ResearchGate. Retrieved from [Link]

  • Optimization of Peptide Separations in High-Performance Liquid Chromatography. (1989). Journal of Liquid Chromatography. Retrieved from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate. Retrieved from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies Ltd. Retrieved from [Link]

  • HPLC Analysis and Purification of Peptides. (n.d.). PubMed Central. Retrieved from [Link]

  • Peptide Isolation – Method Development Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

  • Better Purities With Orthogonal Peptide Purification Using PEC. (n.d.). Gyros Protein Technologies. Retrieved from [Link]

  • A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques. (2022, May 19). Xtalks. Retrieved from [Link]

  • Tips for optimization of peptides and proteins separation by reversed-phase. (n.d.). YMC CO., LTD. Retrieved from [Link]

  • HPLC for Peptides and Proteins: Principles, Methods and Applications. (n.d.). Indian Pharmacopoeia Commission. Retrieved from [Link]

  • HPLC Columns for Peptide Purification. (2010, October 8). Lab Manager. Retrieved from [Link]

  • HPLC of Peptides and Proteins. (n.d.). Humana Press. Retrieved from [Link]

  • Which is the best Preparative HPLC column for peptide purification? (2016, August 15). ResearchGate. Retrieved from [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (n.d.). LJMU Research Online. Retrieved from [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). ACS Publications. Retrieved from [Link]

  • An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases. (n.d.). PubMed Central. Retrieved from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved from [Link]

  • Common HPLC Problems & How to Deal With Them. (2022, January 4). Phenomenex. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Agilent Technologies. Retrieved from [Link]

  • What are the common challenges faced in peptide purification using chromatography? (2025, January 15). Quora. Retrieved from [Link]

  • 1-Boc-Azetidine-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Chemical pathways of peptide degradation. X: effect of metal-catalyzed oxidation on the solution structure of a histidine-containing peptide fragment of human relaxin. (n.d.). PubMed. Retrieved from [Link]

  • Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements. (n.d.). PubMed Central. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating Coupling Reactions with Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome the unique challenges posed by the steric hindrance of this valuable building block in your coupling reactions. Our approach is rooted in mechanistic principles and field-proven strategies to ensure the integrity and success of your synthetic endeavors.

Understanding the Challenge: The Steric Fortress of a Di-Boc Azetidine

This compound presents a formidable steric challenge in amide and peptide bond formation. The presence of two bulky tert-butyloxycarbonyl (Boc) protecting groups in close proximity to the reactive carboxylate and amino functionalities creates a congested environment. The N-Boc group on the strained azetidine ring and the Boc group on the exocyclic amine at the C3 position collaboratively shield the reaction centers, hindering the approach of coupling reagents and reaction partners.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during coupling reactions with this compound, providing probable causes and actionable solutions.

Issue 1: Low or No Product Yield

Symptom: Your reaction shows minimal or no formation of the desired coupled product, with starting materials remaining largely unconsumed as observed by TLC, LC-MS, or NMR.

Probable Causes:

  • Insufficient Activation of the Carboxylic Acid: The steric bulk around the carboxylate may prevent the coupling reagent from forming the active ester intermediate efficiently.

  • Poor Nucleophilic Attack: The steric hindrance may physically block the incoming amine from accessing the activated carboxyl group.

  • Inappropriate Coupling Reagent: Standard coupling reagents may lack the potency to overcome the high activation energy barrier imposed by the steric hindrance.

Solutions:

  • Employ Highly Potent Coupling Reagents: Switch to phosphonium- or uronium-based reagents known for their high reactivity in sterically demanding couplings.[1]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the reagent of choice for difficult couplings, as it forms a highly reactive OAt-ester.[1]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent.

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with reactivity comparable to HATU and improved safety profile as it does not contain potentially explosive benzotriazole moieties.[1]

  • Convert to an Acyl Fluoride: The in situ generation of an acyl fluoride from the carboxylic acid can significantly enhance reactivity. Acyl fluorides are less sterically demanding and more reactive towards amines than many active esters.[2]

    • Protocol: Treat the carboxylic acid with a fluorinating agent like cyanuric fluoride or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) prior to the addition of the amine.

  • Optimize Reaction Conditions:

    • Temperature: For sluggish reactions, cautiously increasing the temperature (e.g., from room temperature to 40-50 °C) can provide the necessary activation energy. However, monitor for potential side reactions and racemization.

    • Concentration: Higher concentrations of reactants can favor the desired bimolecular reaction.

    • Reaction Time: Sterically hindered couplings often require extended reaction times. Monitor the reaction progress over 24-48 hours.

Issue 2: Formation of a Guanidinylation Side Product

Symptom: Mass spectrometry analysis reveals a significant side product with a mass corresponding to the addition of a tetramethylguanidinium moiety to your amine coupling partner.

Probable Cause:

  • Excess Uronium/Aminium Reagent: When using reagents like HATU or HBTU in excess, the unreacted coupling reagent can react with the free amine of your coupling partner, leading to an irreversible guanidinylation that caps the amine.

Solution:

  • Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of the coupling reagent relative to the carboxylic acid. Avoid large excesses.

  • Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and a base for a short period (5-10 minutes) before adding the amine. This consumes the coupling reagent in the formation of the active ester, minimizing its availability to react with the amine.

Issue 3: Racemization at an Adjacent Chiral Center

Symptom: If your coupling partner has a chiral center adjacent to the reacting amine or carboxylic acid, you observe the formation of diastereomers in the product.

Probable Cause:

  • Over-activation or Prolonged Reaction Times: Highly reactive coupling reagents or extended reaction times at elevated temperatures can increase the risk of epimerization at the α-carbon of the activated amino acid.

Solutions:

  • Use of Additives: Incorporate additives that are known to suppress racemization.

    • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and non-explosive racemization suppressant that can be used with carbodiimide coupling reagents like DIC.

    • HOBt (1-Hydroxybenzotriazole): A classic additive, though less effective than HOAt or OxymaPure.

    • 6-Cl-HOBt: A more acidic and effective alternative to HOBt.

  • Choice of Base: The choice and amount of base can significantly influence racemization.

    • Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA or triethylamine.

    • Use the base in stoichiometric amounts rather than in large excess.

Frequently Asked Questions (FAQs)

Q1: Which functional group on this compound is more sterically hindered, the carboxylate or the amino group?

Both functional groups are significantly hindered. The ethyl carboxylate at the C3 position is flanked by the azetidine ring and the di-Boc-amino group. The exocyclic amino group is also sterically demanding due to the presence of the Boc protecting group and its proximity to the bulky N-Boc azetidine ring and the ethyl carboxylate. The relative reactivity will depend on the specific coupling partner and reaction conditions.

Q2: Can I use carbodiimide coupling reagents like DCC or EDC for this substrate?

While carbodiimides are common coupling reagents, they are generally less effective for highly sterically hindered substrates. Reactions with DCC or EDC are likely to be slow and may result in low yields. If you choose to use a carbodiimide, it is crucial to use it in combination with a racemization-suppressing additive like OxymaPure or HOAt and to be prepared for longer reaction times.

Q3: What is the role of the azetidine ring strain in the reactivity of this molecule?

The inherent ring strain of the four-membered azetidine ring can influence the bond angles and electronic properties of the substituents.[1] This strain may slightly alter the reactivity of the C3 carboxylate, but the dominant factor in coupling reactions is the overwhelming steric hindrance from the two Boc groups.

Q4: Are there any alternative strategies to amide bond formation for this substrate?

Yes, if standard coupling methods fail, you might consider:

  • Staudinger Ligation: This method involves the reaction of an azide with a phosphine to form an aza-ylide, which is then trapped by an ester. This can be a powerful tool for forming amide bonds in challenging systems.

  • Transamidation: If you can form a simple amide, it may be possible to exchange the amide group with a different amine under specific catalytic conditions. However, this is often a less direct approach.

Data & Protocols

Table 1: Recommended Coupling Reagents for Sterically Hindered Substrates
Coupling ReagentClassKey AdvantagesPotential Issues
HATU Uronium SaltHigh reactivity, effective for hindered amino acids.Guanidinylation of amines if used in excess.
HBTU Uronium SaltGood reactivity, widely used.Guanidinylation of amines if used in excess.
COMU Uronium SaltHigh reactivity, safer alternative to benzotriazole-based reagents.Higher cost compared to older reagents.
PyBOP Phosphonium SaltGood reactivity, avoids guanidinylation side products.Can be less reactive than HATU for the most difficult couplings.
T3P® Phosphonic AnhydrideEffective for hindered couplings, byproducts are water-soluble.Often requires a base.
DIC/OxymaPure Carbodiimide/AdditiveLow racemization, good for sensitive substrates.May not be reactive enough for the most hindered couplings.
Experimental Protocol: General Procedure for a HATU-Mediated Coupling
  • Dissolve the Carboxylic Acid: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add Coupling Reagent and Base: Add HATU (1.05 eq.) and a non-nucleophilic base such as DIPEA or 2,4,6-collidine (2.0 eq.).

  • Pre-activation: Stir the mixture at room temperature for 5-10 minutes.

  • Add Amine: Add the amine coupling partner (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For highly hindered couplings, the reaction may require 12-48 hours.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl or water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Low/No Product Yield reagent Switch to High-Potency Reagent (HATU, COMU) start->reagent acyl_fluoride Convert to Acyl Fluoride (TFFH, Cyanuric Fluoride) start->acyl_fluoride conditions Optimize Conditions (Temp, Concentration, Time) start->conditions side_product Side Product Formation? reagent->side_product acyl_fluoride->side_product conditions->side_product guanidinylation Guanidinylation side_product->guanidinylation Yes racemization Racemization side_product->racemization Yes success Successful Coupling side_product->success No stoichiometry Adjust Stoichiometry & Order of Addition guanidinylation->stoichiometry additives Use Racemization Suppressants (OxymaPure, 6-Cl-HOBt) racemization->additives base Change Base (NMM, Collidine) racemization->base stoichiometry->success additives->success base->success

Caption: A decision-making workflow for troubleshooting coupling reactions.

References

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6555-6605. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 844-849. [Link]

Sources

Preventing side reactions during the synthesis of peptides with di-Boc amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing Boc- and di-Boc-protected amino acids. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established chemical principles to help you navigate the complexities of this powerful synthetic strategy. This resource is designed to provide direct answers and robust protocols to prevent and troubleshoot common side reactions, ensuring the integrity and purity of your final peptide product.

The Core Challenge: Managing Electrophilic Side Reactions

The Boc (tert-butyloxycarbonyl) strategy is a cornerstone of peptide synthesis, relying on acid-labile protection for the α-amino group.[][2] The primary challenge arises during the repetitive Nα-Boc deprotection steps using acids like trifluoroacetic acid (TFA). This process generates a highly reactive electrophile, the tert-butyl cation (t-Bu⁺) .[3][4]

This cation is the primary culprit behind a host of side reactions, as it can irreversibly modify nucleophilic amino acid side chains, leading to difficult-to-separate impurities and reduced yield.[4][5] This guide focuses on identifying and neutralizing these and other potential side reactions.

Troubleshooting Guide: Common Side Reactions & Prevention

This section addresses the most frequently encountered issues during peptide synthesis with Boc- and di-Boc-protected amino acids in a direct question-and-answer format.

Issue 1: My peptide's mass is +56 Da higher than expected, especially with Tryptophan, Methionine, or Cysteine.

Q: What is causing this +56 Da mass addition to my peptide?

A: This is the classic signature of tert-butylation , a side reaction where the tert-butyl cation generated during Boc deprotection alkylates a nucleophilic amino acid side chain.[3][5]

  • Causality: The electron-rich indole ring of Tryptophan (Trp), the thioether of Methionine (Met), the thiol of Cysteine (Cys), and the phenolic ring of Tyrosine (Tyr) are all highly susceptible to electrophilic attack by the t-Bu⁺ cation.[4][6] Tryptophan is particularly vulnerable.[5]

Q: How can I prevent tert-butylation?

A: The solution is to use a "scavenger" in your TFA deprotection and final cleavage cocktails. Scavengers are nucleophilic compounds that are more reactive towards the t-Bu⁺ cation than the amino acid side chains, effectively trapping it before it can cause damage.[4][]

Workflow: Preventing Electrophilic Attack

cluster_0 Boc Deprotection Step cluster_1 Scavenger Action cluster_2 Outcome Start Peptidyl-Resin with N-terminal Boc group TFA_Treatment Treat with TFA Solution Start->TFA_Treatment Cation_Gen Generation of t-Bu⁺ Cation TFA_Treatment->Cation_Gen Scavengers Scavengers Present? (e.g., TIS, EDT, Thioanisole) Cation_Gen->Scavengers Trap t-Bu⁺ is Trapped Scavengers->Trap Yes Side_Reaction Side-Chain Alkylation (+56 Da Adduct) Scavengers->Side_Reaction No Success Clean Deprotection Free N-terminus Trap->Success L_His Activated L-Histidine Proton_Abstraction Intramolecular Proton Abstraction by Imidazole Nπ L_His->Proton_Abstraction Achiral_Intermediate Achiral Enolate Intermediate Proton_Abstraction->Achiral_Intermediate Reprotonation Re-protonation Achiral_Intermediate->Reprotonation D_His D-Histidine (Racemized) Reprotonation->D_His L_His_Final L-Histidine (Correct) Reprotonation->L_His_Final

Sources

Troubleshooting low coupling efficiency of Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate

A Guide to Overcoming Low Coupling Efficiency

Welcome to the technical support guide for this compound. This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and protocols to help you navigate the synthetic challenges associated with this sterically demanding building block. Our goal is to empower you with the causal understanding and practical methodologies needed to achieve high coupling efficiency in your research.

Troubleshooting Guide: Addressing Low Coupling Yields

This section is structured in a question-and-answer format to directly address the most common issues encountered when using this compound in amide bond formation reactions.

Q1: Why is the coupling efficiency of this compound often low?

Answer: The primary reason for low coupling efficiency is severe steric hindrance around the nucleophilic amine group. The structure of the molecule features two significant sources of steric bulk:

  • α,α-Disubstituted Core: The amino group and the ethyl carboxylate are attached to the same quaternary carbon atom on the azetidine ring. This arrangement physically blocks incoming electrophiles.

  • Bulky Protecting Groups: The two tert-Butyloxycarbonyl (Boc) groups on the azetidine nitrogen and the exocyclic amine are large and conformationally demanding, further shielding the reactive amine center.

This combination makes the amine a poor nucleophile, slowing down the rate of amide bond formation and often leading to incomplete reactions with standard coupling protocols.[1]

Caption: Structure of this compound.

Q2: My standard EDC/DCC coupling protocol failed. Why, and what should I use instead?

Answer: Carbodiimide-based reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are often inefficient for coupling sterically hindered amines.[2] The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid.[3][4] This intermediate is unstable and has two primary failure modes in a sterically congested environment:

  • Rapid Hydrolysis: In the presence of water, the intermediate can hydrolyze back to the starting carboxylic acid before the hindered amine can attack.[3]

  • Rearrangement: The intermediate can undergo an irreversible intramolecular rearrangement to form a stable N-acylurea byproduct, which terminates the reaction.[4][5][6]

For sterically demanding couplings, more potent activating agents are required. The reagents of choice fall into two main classes: uronium/aminium salts and phosphonium salts .[7] These reagents generate more reactive and stable activated esters (e.g., OAt or OBt esters) that significantly enhance reaction rates.

Coupling Reagent ClassExamplesMechanism & Advantages for Hindered CouplingsDisadvantages
Uronium/Aminium Salts HATU, HCTU, COMU Forms highly reactive OAt (HATU) or Oxyma (COMU) esters. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling. COMU is a safer, non-explosive alternative to HATU.[5][8]Can react with the amine to form a guanidinium byproduct if not used correctly (i.e., without pre-activation).[8]
Phosphonium Salts PyBOP, PyAOP Generates reactive OBt (PyBOP) or OAt (PyAOP) esters. Generally considered very effective for difficult couplings.Byproducts can sometimes be difficult to remove.
Carbodiimides EDC, DCC, DIC Activates carboxylic acid to form an O-acylisourea intermediate.[4]Inefficient for hindered substrates; prone to N-acylurea side reactions and hydrolysis.[2][5][6]

Recommendation: HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is the most frequently recommended reagent for exceptionally difficult couplings due to its high reactivity.[9]

Q3: How can I optimize my reaction conditions for a successful coupling with HATU?

Answer: Optimization of reaction parameters is critical. The most important factor is the order of addition . For hindered amines, you must pre-activate the carboxylic acid before introducing the amine.[10][11]

  • Pre-activation: Dissolve the carboxylic acid, HATU (1.1-1.5 eq.), and a non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-collidine (2-4 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, NMP). Stir this mixture for 15-30 minutes at room temperature. This allows for the formation of the highly reactive OAt-ester intermediate.[10]

  • Amine Addition: Add a solution of this compound (1.0 eq.) to the pre-activated mixture.

  • Reaction Time & Temperature: These couplings are slow. Allow the reaction to proceed for 12-24 hours at room temperature. Gentle heating (40-50 °C) can sometimes increase the yield, but should be used cautiously as it may promote side reactions.[9][12]

  • Solvent: Anhydrous DMF or NMP are preferred due to their high polarity and ability to solvate the reactants.[5][10]

  • Stoichiometry: A slight excess of the carboxylic acid and coupling reagent relative to the amine can help drive the reaction to completion.[13]

Q4: What are the key side reactions to be aware of?

Answer: Even with optimized protocols, side reactions can occur.

  • Guanidinylation: This occurs when the amine directly attacks the uronium salt (e.g., HATU) instead of the activated acid. This terminates the peptide chain. This is precisely why pre-activation of the carboxylic acid is critical. By allowing the activated ester to form first, you consume the HATU before the primary amine is introduced.[8]

  • Racemization: While HATU is known for low racemization due to the presence of HOAt, prolonged reaction times or elevated temperatures can increase this risk, especially if the carboxylic acid partner is chiral.[5]

  • Incomplete Reaction: Due to the severe steric hindrance, the reaction may stall before reaching completion. Monitoring by LC-MS is essential to distinguish between a slow reaction and a complete stop. If the reaction stalls, a "double coupling" approach may be necessary.[12]

Troubleshooting Workflow

Use this flowchart to guide your decision-making process when encountering low coupling efficiency.

G cluster_reagent Step 1: Reagent Selection cluster_conditions Step 2: Condition Optimization start Low Coupling Efficiency Observed q1 Are you using EDC, DCC, or DIC? start->q1 ans1_yes Inefficient for hindered amines. Prone to N-acylurea formation. q1->ans1_yes Yes q2 Are you pre-activating the carboxylic acid? q1->q2 No sol1 Switch to a potent reagent: HATU, HCTU, or COMU. ans1_yes->sol1 sol1->q2 ans2_no Side reaction risk (Guanidinylation). Slower reaction rate. q2->ans2_no No q3 Is the reaction stalling? q2->q3 Yes sol2 Implement Pre-activation: 1. Acid + HATU + Base (15-30 min) 2. Add Hindered Amine ans2_no->sol2 sol2->q3 sol3 Increase reaction time (12-24h). Consider gentle heating (40°C). Consider 'Double Coupling'. q3->sol3 Yes

Sources

Managing peptide aggregation caused by constrained residues like Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides, particularly those containing constrained non-canonical amino acids like Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate .

Introduction: The Double-Edged Sword of Constrained Residues

Constrained residues, such as azetidine-2-carboxylic acid (Aze) and its derivatives, are powerful tools in peptide design.[1][2] The rigid four-membered ring of an azetidine forces a sharp "kink" in the peptide backbone, which can be invaluable for stabilizing specific secondary structures (e.g., β-turns) and increasing resistance to proteolytic degradation.[1][3]

However, this same rigidity can be a primary driver of aggregation. By locking a portion of the peptide into a fixed conformation, these residues can inadvertently promote intermolecular interactions, leading to the formation of insoluble β-sheet-rich aggregates or amyloid fibrils.[4][5] This guide will provide the mechanistic insights and practical solutions needed to navigate this challenge.

Frequently Asked Questions (FAQs)

Q1: What are constrained residues and why do they cause peptide aggregation?

Constrained residues are amino acids with restricted conformational freedom, often due to cyclic structures within their side chain or backbone. The specific building block you're using, this compound, incorporates a 3-aminoazetidine-3-carboxylic acid moiety after deprotection. This residue acts as a proline analogue but with a smaller, more strained four-membered ring, severely limiting the rotation of backbone dihedral angles.[2][3]

Aggregation is often driven by the formation of intermolecular β-sheets.[5] While a constrained residue can disrupt unwanted secondary structures, it can also pre-organize a peptide strand into a conformation that readily docks with other peptides, initiating a cascade of self-assembly.[6][7] Key factors that contribute to this aggregation propensity include hydrophobicity, aromatic content, and net charge.[4][8]

Q2: How can I predict if my peptide sequence is prone to aggregation?

Predicting aggregation is a crucial first step in mitigating it. Several computational tools and algorithms have been developed for this purpose.[5][9] These methods analyze the primary sequence to identify "hot spots" for aggregation based on physicochemical properties.[8][10]

Tool NamePrediction PrincipleKey Features
AGGRESCAN Based on an experimentally derived amino acid aggregation propensity scale.[10][11]Identifies aggregation-prone regions (hot spots) within the sequence.
TANGO Uses a statistical mechanics algorithm to predict β-aggregation.[5][11]Considers the competition between different secondary structures (α-helix, β-sheet, etc.).
FoldAmyloid Predicts amyloidogenic regions based on packing density.[11]Focuses on the structural characteristics of fibril formation.

While these tools are powerful, it's important to remember they are predictive. Experimental validation is always necessary.

Q3: My peptide containing the azetidine residue is showing poor solubility from the start. What should I do?

This is a common issue. The first step is a systematic solubility screen. Do not assume a single buffer will work. Start with a small amount of your lyophilized peptide and test a range of conditions.

Here is a logical workflow to follow:

  • Start with Water: Attempt to dissolve the peptide in sterile, distilled water.

  • Adjust pH: If insoluble, try adding a small amount of 10% acetic acid (for basic peptides) or 0.1% ammonium hydroxide (for acidic peptides). The goal is to move the pH away from the peptide's isoelectric point (pI), where it has a net charge of zero and is least soluble.[12]

  • Introduce Organic Co-solvents: If the peptide is still insoluble, it is likely highly hydrophobic. The next step is to first dissolve it in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile before slowly adding your aqueous buffer dropwise with constant vortexing.[13]

  • Use Chaotropic Agents: As a final resort for highly intractable peptides, denaturing agents like 6 M guanidine hydrochloride (GdmCl) or 8 M urea can be used.[14] Be aware that these will disrupt all secondary structures and are often incompatible with downstream biological assays.

Troubleshooting Guide: From Synthesis to Storage

This guide addresses specific problems you may encounter during your experimental workflow.

Problem 1: My peptide is precipitating during solid-phase synthesis or cleavage.
  • Causality: During solid-phase peptide synthesis (SPPS), as the peptide chain elongates on the resin, it can fold back on itself and form intermolecular hydrogen bonds with neighboring chains. This on-resin aggregation can block reactive sites, leading to incomplete coupling or deprotection steps. This is especially common with hydrophobic sequences.[15]

  • Solutions:

    • Switch Solvents: Change the primary solvent from DMF to N-methyl-2-pyrrolidone (NMP), which has superior solvating properties. Adding a small percentage of DMSO can also help.[16]

    • Incorporate "Kink" Inducers: Strategically insert pseudoproline dipeptides every 6-8 residues. These temporarily disrupt the peptide backbone, preventing β-sheet formation, and are converted back to the native Ser or Thr residues during final TFA cleavage.[15]

    • Use Backbone Protection: Employing a 2-hydroxy-4-methoxybenzyl (Hmb) protecting group on the backbone nitrogen of an amino acid can physically block the hydrogen bonding required for aggregation.[17][18]

    • Optimize Cleavage: If the peptide precipitates after cleavage from the resin but before ether precipitation, it may be crashing out of the TFA cocktail. In this case, you can reduce the TFA volume under a stream of nitrogen and then proceed to ether precipitation.[19][20]

Problem 2: My purified peptide aggregates over time, even when stored frozen.
  • Causality: Freeze-thaw cycles can be detrimental. As ice crystals form, the local concentration of the peptide increases dramatically in the unfrozen liquid micro-pockets, forcing molecules into close proximity and promoting aggregation.

  • Solutions:

    • Flash Freezing & Aliquoting: Aliquot the peptide solution into single-use volumes and flash-freeze them in liquid nitrogen before storing at -80°C. This minimizes the formation of large ice crystals.

    • Add Cryoprotectants: Include 5-10% glycerol or sucrose in your final buffer. These agents interfere with ice crystal formation and help stabilize the peptide's native state.[12]

    • Lyophilization: For long-term storage, lyophilization (freeze-drying) is the most stable option. Store the resulting powder at -20°C or -80°C under dessication.

Problem 3: My analytical results (HPLC, DLS) are inconsistent and suggest aggregation.
  • Causality: Aggregates can manifest in multiple ways analytically. In reverse-phase HPLC, you might see peak broadening, tailing, or the appearance of multiple unexpected peaks. In Dynamic Light Scattering (DLS), you'll observe an increase in the hydrodynamic radius and high polydispersity, indicating a heterogeneous mixture of species.[21][22]

  • Solutions & Characterization Workflow:

    • Confirm with DLS: Dynamic Light Scattering is a non-invasive technique ideal for detecting the presence of soluble aggregates and determining their size distribution.[21][23][24] An increase in particle size under stress conditions (e.g., pH change, temperature) is a strong indicator of aggregation.[21]

    • Quantify with Thioflavin T (ThT) Assay: If you suspect amyloid-like fibril formation, the ThT assay is the gold standard. ThT is a dye that exhibits a significant increase in fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.[25][26][27] This allows for real-time kinetic monitoring of fibrillation.[26]

    • Optimize Formulation: Use the data from DLS and ThT assays to screen for optimal formulation conditions. Test different pH values, ionic strengths, and the addition of excipients like arginine or non-detergent sulfobetaines, which are known to suppress aggregation.[11][12]

Experimental Protocols & Visualizations

Protocol: Thioflavin T (ThT) Kinetic Aggregation Assay

This protocol provides a method for monitoring the kinetics of peptide aggregation in real-time.

Materials:

  • Peptide stock solution (e.g., 1 mM in DMSO)

  • Thioflavin T (ThT)

  • Assay Buffer (e.g., 50 mM Glycine, pH 8.5)

  • Black, clear-bottom 96-well microplate

  • Plate-reading fluorometer with excitation at ~440 nm and emission at ~482-490 nm[25][28]

Procedure:

  • Prepare ThT Working Solution: Prepare a 500 µM ThT stock in water. On the day of the experiment, dilute this stock into the Assay Buffer to a final working concentration of 25 µM. Filter through a 0.22 µm syringe filter.

  • Set up the Plate:

    • In triplicate, add 180 µL of the ThT working solution to the wells of the 96-well plate.

    • Include "buffer + ThT only" wells as a blank control.

  • Initiate Aggregation: Add 20 µL of your peptide stock solution to the wells to achieve the desired final concentration (e.g., 50 µM). Pipette gently to mix.

  • Incubate and Read:

    • Place the plate in the fluorometer, set to 37°C.

    • Program the instrument to take fluorescence readings every 5-10 minutes for the desired duration (e.g., 24-48 hours). Include a brief shaking step before each read to ensure homogeneity.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Plot the corrected fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated amyloid formation, showing a lag phase, an exponential growth phase, and a final plateau.

Visualizing the Aggregation Pathway

The following diagram illustrates the mechanistic role of constrained residues in promoting the aggregation cascade.

AggregationMechanism cluster_Monomer Soluble State cluster_Nucleation Nucleation (Rate-Limiting) cluster_Elongation Elongation Phase Monomer Soluble Monomer (Unstructured/α-helical) Nucleus Oligomeric Nucleus (β-sheet rich) Monomer->Nucleus Slow Self-Assembly Proto Protofibril Monomer->Proto Constrained Monomer with Constrained Residue (Aze) Constrained->Nucleus FASTER Pre-organized Conformation Constrained->Proto Nucleus->Proto Rapid Monomer Addition Fibril Mature Amyloid Fibril Proto->Fibril Maturation

Caption: Role of constrained residues in accelerating the nucleation phase of peptide aggregation.

Experimental Workflow for Troubleshooting

This workflow provides a systematic approach to diagnosing and solving aggregation issues.

TroubleshootingWorkflow Start Problem: Peptide Aggregation or Insolubility Predict In Silico Prediction (AGGRESCAN, TANGO) Start->Predict Solubility Q1: Is the peptide soluble? Predict->Solubility Screen Perform Systematic Solubility Screen (pH, Co-solvents) Solubility->Screen No Characterize Q2: Does it aggregate over time? Solubility->Characterize Yes Screen->Solubility DLS Characterize with DLS (Size, Polydispersity) Characterize->DLS Yes End Stable, Soluble Peptide Characterize->End No ThT Quantify with ThT Assay (Fibril Formation) DLS->ThT Optimize Optimize Formulation (Excipients, Storage) ThT->Optimize Redesign Rational Sequence Redesign (Reduce Hydrophobicity) Optimize->Redesign If optimization fails Optimize->End Redesign->Predict

Caption: A step-by-step decision workflow for managing peptide aggregation issues.

References

  • Caflisch, A. (2006). Computational models for the prediction of polypeptide aggregation propensity. Current Opinion in Chemical Biology, 10(5), 437-444. [Link]

  • Bellesia, G., & Shea, J. E. (2010). Can Peptide Folding Simulations Provide Predictive Information for Aggregation Propensity?. The Journal of Physical Chemistry B, 114(25), 8479-8488. [Link]

  • Kozielska, M., & Kuriata, A. (2022). Bioinformatics Methods in Predicting Amyloid Propensity of Peptides and Proteins. Methods in Molecular Biology, 2340, 1-15. [Link]

  • Pujols, J., et al. (2022). A Review of Fifteen Years Developing Computational Tools to Study Protein Aggregation. International Journal of Molecular Sciences, 23(15), 8567. [Link]

  • Maurya, N. S., et al. (2021). Prediction and evaluation of protein aggregation with computational methods. Journal of Genetic Engineering and Biotechnology, 19(1), 118. [Link]

  • Wolfe, L. S., et al. (2014). Quantifying Prefibrillar Amyloids in vitro by Using a “Thioflavin-Like” Spectroscopic Method. ChemBioChem, 15(16), 2346-2350. [Link]

  • Frokjaer, S., & Otzen, D. E. (2005). Factors affecting the physical stability (aggregation) of peptide therapeutics. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 363(1831), 1437-1452. [Link]

  • Nano-Medicine Research Group. (2023). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Medium. [Link]

  • Li, Y., et al. (2023). Effects of pH and Salts on the Aggregation State of Semaglutide and Membrane Filtration Performance. Membranes, 13(9), 793. [Link]

  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences Blog. [Link]

  • AZoM. (2014). Characterization of Protein Aggregate Composition using Light Scattering Techniques. AZoM.com. [Link]

  • Lelièvre, D., et al. (2021). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. Chemical Science, 12(22), 7728-7733. [Link]

  • Castillo, V., et al. (2010). Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin. Protein Engineering, Design and Selection, 23(8), 661-669. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Inno Pharmchem. [Link]

  • Cecchini, M., et al. (2006). Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations. Biophysical Journal, 91(10), 3583-3592. [Link]

  • Biancalana, M., & Koide, S. (2010). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412. [Link]

  • Enciso, M., et al. (2015). Influence of pH and sequence in peptide aggregation via molecular simulation. The Journal of Chemical Physics, 143(6), 064903. [Link]

  • Enciso, M., et al. (2015). Influence of pH and sequence in peptide aggregation via molecular simulation. Freie Universität Berlin. [Link]

  • Levine, H. (2008). Thioflavin t method for detection of amyloid polypeptide fibril aggregation.
  • Imai, T., et al. (2015). Energetics of cosolvent effect on peptide aggregation. The Journal of Chemical Physics, 143(2), 024901. [Link]

  • Tanaka, S., & Scheraga, H. A. (1976). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Macromolecules, 9(1), 142-159. [Link]

  • Enciso, M., et al. (2015). Influence of pH and sequence in peptide aggregation via molecular simulation. OPUS FAU. [Link]

  • NCBI Bookshelf. (n.d.). Figure 9. [Dynamic light scattering for the...]. Assay Guidance Manual. [Link]

  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. ResearchGate. [Link]

  • Lomakin, A., et al. (2011). The use of dynamic light scattering and Brownian microscopy to characterize protein aggregation. Review of Scientific Instruments, 82(5), 055106. [Link]

  • AZoNano. (2024). Dynamic Light Scattering (DLS) for Monitoring Protein Aggregation. AZoNano.com. [Link]

  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. ResearchGate. [Link]

  • Gsponer, J., et al. (2008). Mechanism of fiber assembly; treatment of Aβ-peptide aggregation with a coarse-grained united-residue force field. Journal of Molecular Biology, 377(4), 1248-1263. [Link]

  • Reddit. (2016). Peptide Synthesis Problem. r/labrats. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Wikipedia. [Link]

  • Okumura, H. (2022). Key Residue for Aggregation of Amyloid-β Peptides. ACS Chemical Neuroscience, 13(22), 3183-3192. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Isenegger, P. G., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 58(43), 15331-15336. [Link]

  • Kallscheuer, N., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 16(1), 1-13. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]

  • Deb, S., et al. (2021). Physical Mechanism of Amyloid-β Peptide Chain Aggregation on Fluidic Lipid Nanotubules. The Journal of Physical Chemistry B, 125(33), 9456-9467. [Link]

  • Aapptec. (n.d.). SYNTHESIS NOTES. Aapptec Peptides. [Link]

  • Krasavin, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 978. [Link]

  • Zuo, Z., et al. (2019). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 21(16), 6409-6413. [Link]

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Preventing racemization of Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate during activation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization

Welcome to the technical support center. This guide is designed to provide in-depth, practical advice for researchers encountering challenges with the activation of Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate, specifically focusing on the prevention of racemization. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you navigate this complex issue.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue with this specific molecule?

A1: Racemization is the conversion of a chirally pure substance into a mixture of equal parts of both enantiomers (a racemic mixture).[1][2] For pharmaceutical applications, this is a major concern as often only one enantiomer is biologically active, while the other can be inactive or even cause harmful side effects.[3]

The molecule , this compound, is a constrained, α,α-disubstituted amino acid derivative. The chiral center is at the C3 position of the azetidine ring. During the activation of the carboxylic acid group (in preparation for amide bond formation), this chiral center is at risk of losing its stereochemical integrity.

Q2: What is the primary chemical mechanism that leads to racemization during the activation of this amino acid derivative?

A2: The predominant mechanism for racemization during the activation of N-protected amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][4][5] The α-proton of this oxazolone is significantly more acidic than the corresponding proton on the amino acid itself.[6] In the presence of a base, this proton can be easily removed, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, resulting in a mixture of both enantiomers.[7][8]

A secondary, less common pathway is the direct enolization of the activated carboxylic acid, where a base directly abstracts the α-proton without forming an oxazolone.[7][9] For this compound, the rigid, strained azetidine ring may influence the propensity for oxazolone formation versus direct enolization.

Q3: Are α,α-disubstituted amino acids like this azetidine derivative more or less prone to racemization?

A3: Generally, α,α-disubstituted amino acids are considered to be more resistant to racemization than their α-monosubstituted counterparts. This is because the classic oxazolone-mediated racemization pathway requires the abstraction of an α-proton. In α,α-disubstituted amino acids, there is no α-proton to be removed.

However, racemization can still occur through other mechanisms, particularly under harsh conditions. For this compound, the key concern is not the traditional α-proton abstraction. Instead, the focus should be on reaction conditions that could promote ring-opening/closing equilibria or other unforeseen pathways that could compromise the stereocenter. The strain of the azetidine ring might make it susceptible to pathways not commonly observed in more conventional amino acids.

Troubleshooting Guide: Minimizing Racemization During Activation

This section provides actionable strategies to mitigate the risk of racemization when activating this compound for subsequent coupling reactions.

Issue 1: Significant Racemization Observed After Coupling Reaction

Root Cause Analysis: The choice of coupling reagent, base, solvent, and reaction temperature are all critical factors that can influence the extent of racemization.[7] Highly activating coupling reagents, strong bases, and elevated temperatures can all favor the formation of racemization-prone intermediates.

Diagram: Factors Influencing Racemization

Caption: Key experimental parameters affecting racemization risk.

Solutions & Protocols:

1. Selection of Coupling Reagent:

  • Recommendation: Utilize uranium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in combination with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure® (Ethyl cyanohydroxyiminoacetate). These combinations are known to suppress racemization.[1][10] For sterically hindered amino acids, phosphonium salt reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can also be effective.[1]

  • Avoid: Carbodiimide reagents such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) when used without additives, as they are known to cause higher levels of racemization.[1]

2. Choice of Base:

  • Recommendation: Employ a sterically hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) is a common choice. For reactions that are particularly sensitive to racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine is recommended.[7][9]

  • Causality: Stronger, less hindered bases can more readily abstract protons, increasing the rate of racemization. The steric bulk of DIPEA and the lower basicity of NMM and collidine reduce the likelihood of unwanted side reactions.

3. Temperature Control:

  • Recommendation: Perform the activation and coupling at low temperatures. Start the activation at 0 °C and allow the reaction to slowly warm to room temperature. For highly sensitive substrates, maintaining the reaction at 0 °C or even lower (e.g., -15 °C) can significantly reduce racemization.

  • Causality: The rate of racemization, like most chemical reactions, is temperature-dependent. Lowering the temperature slows down the rate of epimerization relative to the rate of the desired coupling reaction.

4. Solvent Selection:

  • Recommendation: Use a polar aprotic solvent such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) .

  • Causality: These solvents are effective at solvating the reacting species and facilitating the desired reaction pathway while minimizing side reactions.

Experimental Protocol: Low-Racemization Activation and Coupling

This protocol provides a starting point for the activation of this compound and subsequent coupling to a primary amine.

Materials:

  • This compound

  • HATU

  • DIPEA or NMM

  • Amine coupling partner

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere, add HATU (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.0 eq) or NMM (2.0 eq) dropwise to the reaction mixture.

  • Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation.

  • Add the amine coupling partner (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.

Workflow Diagram: Low-Racemization Coupling

G cluster_0 Pre-activation (0 °C) cluster_1 Coupling A Azetidine Acid + HATU in DMF B Add DIPEA/NMM A->B 15-30 min C Add Amine B->C D Stir at 0 °C (1h) C->D E Warm to RT (4-16h) D->E

Sources

Technical Support Center: Navigating the Purification of Peptides with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists and researchers facing the unique challenges of purifying peptides containing sterically hindered amino acids. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate complex separations and achieve high-purity peptides. Our approach is rooted in explaining the "why" behind the "how," empowering you to make informed decisions in your experimental design.

The Challenge of Steric Hindrance in Peptide Purification

Sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., aminoisobutyric acid - Aib) or sequences with repeating bulky residues (e.g., Val-Val, Pro-Pro), introduce significant hurdles in peptide purification.[1][2][3][4][5] These residues can restrict the peptide's conformational flexibility, leading to aggregation, poor solubility, and atypical interactions with chromatography media.[6][7] The result is often broad, tailing peaks, poor resolution, and low recovery. This guide will equip you with the strategies to overcome these obstacles.

Troubleshooting Guide: From Tailing Peaks to Elusive Peptides

This section addresses common problems encountered during the purification of sterically hindered peptides, offering step-by-step solutions and the scientific rationale behind them.

Problem 1: Poor Peak Shape - Tailing and Broadening

Symptoms: Your chromatogram shows asymmetrical peaks with a "tail" or peaks that are significantly wider than expected.

Root Cause Analysis: Tailing peaks often result from secondary interactions between the peptide and the stationary phase, such as interactions with residual silanol groups on silica-based columns.[8] Broad peaks can be a consequence of slow mass transfer kinetics, on-column aggregation, or a mismatch between the sample solvent and the mobile phase.[9][10] Steric hindrance can exacerbate these issues by promoting aggregation and creating unique secondary interactions.

Solutions:

  • Optimize the Mobile Phase Modifier:

    • Increase Ion-Pairing Agent Concentration: For basic peptides that interact with acidic silanols, a higher concentration of an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape by masking these secondary interactions.[11][12][13] However, be mindful that high concentrations of TFA can suppress ionization in mass spectrometry.[12]

    • Switch Ion-Pairing Agents: If TFA is not effective, consider more hydrophobic ion-pairing agents like heptafluorobutyric acid (HFBA) or perfluoropentanoic acid (PFPA).[14][15] These can alter selectivity and improve peak shape for particularly stubborn peptides.[14]

    • Adjust Mobile Phase pH: Modifying the pH of the mobile phase can alter the ionization state of both the peptide and the stationary phase, which can significantly impact peak shape and selectivity.[11][16][17] For basic peptides, operating at a low pH suppresses the ionization of silanol groups, reducing unwanted interactions.[12] Conversely, for some peptides, a higher pH might be beneficial.[11][18]

  • Elevate the Column Temperature:

    • Increasing the column temperature can improve peak shape and resolution.[19][20] Higher temperatures reduce mobile phase viscosity, which can enhance mass transfer kinetics.[10] It can also disrupt peptide aggregation and improve solubility.[10] It's often beneficial to pre-heat the mobile phase to match the column temperature to avoid band broadening.[10]

  • Adjust the Gradient Slope:

    • A shallower gradient can improve the resolution of closely eluting peaks.[19][21] For large peptides that exhibit an "on/off" binding behavior, a steeper gradient might be necessary.

Experimental Protocol: Optimizing Mobile Phase pH for a Hindered Peptide

  • Initial Screening: Perform analytical runs of your crude peptide using a standard C18 column with mobile phases at different pH values (e.g., pH 2.7 with 0.1% formic acid and pH 9.2 with ammonium formate).[16]

  • Gradient Adjustment: For each pH condition, optimize the acetonitrile gradient to achieve the best possible separation of the target peptide from its impurities.

  • Peak Shape Analysis: Compare the peak symmetry and width obtained at each pH. Select the pH that provides the sharpest, most symmetrical peak for the target peptide.

  • Scale-Up: Once the optimal pH is determined, scale up the method to a preparative column for purification.

Problem 2: Poor Solubility and Sample Precipitation

Symptoms: Your peptide is difficult to dissolve in standard aqueous buffers, or it precipitates upon injection into the HPLC system.

Root Cause Analysis: Peptides rich in hydrophobic and sterically hindered amino acids have a strong tendency to aggregate and are often insoluble in aqueous solutions.[7] This is a common issue with "difficult sequences."[7]

Solutions:

  • Utilize Organic Solvents for Dissolution:

    • For highly hydrophobic peptides, dissolving the sample in a small amount of a strong organic solvent like DMSO, and then diluting with the initial mobile phase can be effective.[22] Be cautious, as a sample solvent with a much higher elution strength than the mobile phase can lead to peak distortion.[9]

    • In some cases, trifluoroethanol (TFE) can be used to dissolve highly aggregated peptides, but this can interfere with reversed-phase chromatography if not used carefully.[23]

  • Solid Phase Injection:

    • For peptides that are extremely difficult to dissolve, a solid-phase injection approach can be beneficial. This involves adsorbing the peptide onto a small amount of stationary phase material and then loading this material onto the column.

  • Employ Chaotropic Agents:

    • In some instances, the addition of a mild chaotropic agent to the sample solvent can help to disrupt aggregates and improve solubility.

Workflow for Handling Poorly Soluble Peptides

G cluster_0 Sample Preparation A Crude Hindered Peptide B Attempt Dissolution in Aqueous Buffer A->B C Insoluble? B->C D Dissolve in Minimal DMSO C->D Yes G Soluble C->G No E Dilute with Initial Mobile Phase D->E F Inject into HPLC E->F G->F

Caption: Workflow for preparing poorly soluble peptides for HPLC.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for purifying peptides with sterically hindered amino acids?

A1: While C18 columns are the workhorse for peptide purification, for very large or hydrophobic peptides, a C4 column may provide better results due to its lower hydrophobicity.[21] For peptides that are difficult to separate, consider columns with different stationary phase chemistries or superficially porous particles, which can offer improved efficiency.[18][24] Additionally, wide-pore columns (300 Å) are generally recommended for peptides and proteins to ensure proper interaction with the stationary phase.[18][24]

Q2: Can I use chromatography methods other than reversed-phase HPLC?

A2: Yes, for particularly challenging separations, alternative or complementary methods can be very effective.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is useful for polar peptides that are not well-retained in reversed-phase.[25][26]

  • Ion-Exchange Chromatography (IEX): IEX separates peptides based on their net charge and can be a powerful tool, especially when used in conjunction with reversed-phase HPLC.[26]

  • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity for complex peptide mixtures.[27]

Q3: How does temperature affect the purification of sterically hindered peptides?

A3: Temperature can have a significant impact on the separation of these challenging molecules.

  • Improved Peak Shape: Increasing the temperature can lead to sharper peaks by improving mass transfer and reducing mobile phase viscosity.[10][20]

  • Altered Selectivity: Changing the temperature can alter the relative retention of peptides, which can be used to optimize difficult separations.[21][28]

  • Enhanced Solubility: Higher temperatures can help to keep aggregation-prone peptides in solution during the chromatographic run.[10]

Data Summary: Impact of Method Parameters on Purification

ParameterEffect on Sterically Hindered PeptidesKey Considerations
Mobile Phase pH Alters selectivity and peak shape by changing ionization.[11][16]Low pH is generally preferred for basic peptides on silica columns.[12]
Ion-Pairing Agent Improves peak shape and can alter selectivity.[13][15]More hydrophobic agents can increase retention.[14]
Column Temperature Improves peak shape, alters selectivity, and enhances solubility.[10][20]Ensure mobile phase is pre-heated to column temperature.[10]
Organic Solvent Affects retention and selectivity.Isopropanol can be used for very hydrophobic peptides.
Column Chemistry Different stationary phases (C18, C4, etc.) offer varying selectivity.[21]Wide-pore media is crucial for larger peptides.[24]

Logical Relationship of Troubleshooting Steps

G A Identify Purification Issue (e.g., Poor Peak Shape) B Optimize Mobile Phase (pH, Ion-Pairing Agent) A->B C Adjust Temperature B->C D Modify Gradient C->D E Evaluate Alternative Column Chemistry D->E F Consider Alternative Chromatography Mode E->F

Caption: A systematic approach to troubleshooting hindered peptide purification.

References

  • What are the ways to optimize peak shape and improve chromatography for nano LC separations? - WKB237325.
  • Peptides purification development in Reverse Phase. Interchim – Blog.
  • How to Obtain Good Peak Shapes.
  • Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations.
  • Why it matters and how to get good peak shape. Agilent.
  • Peptide Isolation – Method Development Considerations.
  • Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC.
  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies.
  • Why it matters and how to get good peak shape. Agilent.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • The importance of ion-pairing in peptide purification by reversed-phase liquid chrom
  • Chromatography and Detection Methods for Peptide Purific
  • How does an acid pH affect reversed-phase chromatography separ
  • Alternative high-performance liquid chromatographic peptide separation and purification concept using a new mixed-mode reversed-phase/weak anion-exchange type st
  • How to choose an ion pairing agent to improve your peptide purific
  • Chapter 5: Peptide Manufacturing Methods and Challenges. Books.
  • What are other methods except RP-HLPC to purify peptides?.
  • Alternative Mobile Phases for Enhanced Chromatographic Selectivity and Increased Sensitivity in Peptide Separ
  • Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
  • The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Low-Temperature Mobile Phase for Peptide Trapping at Elevated Separation Temper
  • Tips for optimization of peptides and proteins separ
  • Effect of Experimental Parameters on the HPLC Separ
  • Greening Peptide Purification Through Use of Elevated Temper
  • Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chrom
  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?.
  • HPLC peptide purific
  • How to prevent breakthrough during your peptide purification with flash chrom
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • HPLC Analysis and Purific
  • Peptide Design: Influence of a Guest Aib-Pro Segment on the Stereochemistry of an Oligo-Val Sequence--Solution Conformations and Crystal Structure of Boc-(Val)2-Aib-Pro-(Val)3-OMe. PubMed.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive r
  • Strategic Preparations of DPP-IV Inhibitory Peptides from Val-Pro-Xaa and Ile-Pro-Xaa Peptide Mixtures.
  • Structure-Function Relationship of Val/Arg-rich Peptides: Effects of Net Charge and Pro on Activity.
  • Tripeptides Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP) Regulate the Proliferation and Migration of Vascular Smooth Muscle Cells by Interfering Ang II-Induced Human Umbilical Vein Endothelial Cells Derived EVs Delivering RNAs to VSMCs in the Co-culture Model. PubMed.

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Technical Support Center: Analysis of Azetidine-Containing Peptides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine-containing peptides. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry-based analysis of these unique molecules. The incorporation of azetidine, a four-membered cyclic non-canonical amino acid, can significantly alter peptide fragmentation behavior compared to their proteinogenic counterparts. This resource is designed to help you navigate these complexities, optimize your experimental design, and confidently interpret your mass spectrometry data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mass spectrometric analysis of peptides containing azetidine residues.

1. What is an azetidine residue and how does it differ from proline?

Azetidine-2-carboxylic acid (Aze) is a non-canonical amino acid that is a structural analogue of proline (Pro), but with a four-membered ring instead of a five-membered ring. This smaller ring size introduces significant ring strain, which can influence the conformation and stability of the peptide backbone.[1][2] From a mass spectrometry perspective, this altered chemical nature can lead to unique fragmentation patterns.

2. What are the expected mass shifts for an azetidine residue compared to other amino acids?

Accurate mass measurement is critical for identifying peptides containing non-canonical amino acids. The monoisotopic mass of an azetidine residue within a peptide is 85.0528 Da. It is crucial to update your protein modification or amino acid database in your search software to include this mass.

Amino Acid ResidueMonoisotopic Mass (Da)Mass Difference to Azetidine (Da)
Azetidine (Aze) 85.0528 0.0000
Glycine (Gly)57.0215-28.0313
Alanine (Ala)71.0371-14.0157
Proline (Pro)97.0528+12.0000
Valine (Val)99.0684+14.0156

3. Which fragmentation method is best for analyzing peptides with azetidine residues: CID, HCD, or ETD?

The optimal fragmentation method can depend on the specific peptide and the goals of the analysis.

  • Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These are "slow-heating" methods that typically cleave the most labile bonds.[3] For azetidine-containing peptides, CID and HCD are effective for generating b- and y-type ions, which are essential for sequence determination.[4][5] However, the strained nature of the azetidine ring may lead to preferential fragmentation pathways.

  • Electron Transfer Dissociation (ETD): This is a non-ergodic fragmentation method that is particularly useful for preserving post-translational modifications and for fragmenting larger, highly charged peptides.[5][6] ETD generates c- and z-type ions. For peptides with labile modifications in addition to the azetidine residue, ETD can be highly advantageous.[7]

A combination of fragmentation methods, often referred to as "decision tree" or alternating fragmentation, can provide the most comprehensive data.[6][8]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the analysis of azetidine-containing peptides.

Issue 1: Poor or No Fragmentation of the Azetidine-Containing Peptide

Symptoms:

  • Low intensity of fragment ions in the MS/MS spectrum.

  • The precursor ion is the most abundant peak with minimal fragmentation.

  • Inability to confirm the peptide sequence.

Possible Causes and Solutions:

  • Suboptimal Collision Energy: The energy required to fragment a peptide bond adjacent to an azetidine residue may differ from that of standard peptides.

    • Troubleshooting Steps:

      • Perform a collision energy optimization experiment. Analyze your sample using a range of normalized collision energies (e.g., in 5-unit increments from 20 to 40 for HCD).

      • If your instrument allows, set up a stepped collision energy experiment to apply multiple collision energies to the same precursor ion.

  • Charge State of the Precursor Ion: Lower charge states (e.g., +1) can be more difficult to fragment.

    • Troubleshooting Steps:

      • Optimize your electrospray ionization (ESI) source conditions to promote the formation of higher charge states. This can include adjusting the spray voltage, capillary temperature, and solvent composition.

      • If the peptide is amenable, consider derivatization strategies to introduce a fixed positive charge, which can improve ionization efficiency and fragmentation.[4]

Issue 2: Unexpected or Unidentifiable Fragment Ions in the MS/MS Spectrum

Symptoms:

  • The presence of major fragment ions that do not correspond to standard b- or y-ions.

  • Difficulty in assigning the correct peptide sequence using automated database search algorithms.

Possible Causes and Solutions:

  • Unique Fragmentation Pathways of the Azetidine Ring: The strained four-membered ring of azetidine can lead to atypical fragmentation patterns, such as ring-opening or neutral losses.

    • Troubleshooting Steps:

      • Manual Spectral Interpretation: Carefully examine the MS/MS spectrum for characteristic neutral losses. For example, the loss of small molecules like cyclopropane (42 Da) from the azetidine ring is a theoretical possibility.

      • Consider Internal Fragmentation: The azetidine residue may promote internal fragmentation of the peptide backbone. Look for ion series that do not originate from the N- or C-terminus.

      • Utilize High-Resolution Mass Spectrometry: Accurate mass measurements of fragment ions can help to determine their elemental composition and distinguish between different types of fragments.

  • "Proline Effect" Analogue: Proline residues are known to influence peptide fragmentation, often leading to enhanced cleavage of the N-terminal peptide bond. The rigid conformation imposed by the azetidine ring may result in a similar, or even more pronounced, effect.

    • Troubleshooting Steps:

      • In your data analysis, pay close attention to the cleavage C-terminal to the azetidine residue. Enhanced b- or y-ions at this position could indicate a directed fragmentation pathway.

Issue 3: Failure to Identify the Azetidine-Containing Peptide in a Complex Mixture

Symptoms:

  • The peptide is not identified by the database search software, even though you expect it to be present.

  • The peptide is identified with a low score or low confidence.

Possible Causes and Solutions:

  • Incorrect Database Configuration: The search algorithm will not be able to identify the peptide if it does not know to look for it.

    • Troubleshooting Steps:

      • Ensure that the mass of the azetidine residue (85.0528 Da) has been added to your amino acid modification database.

      • When setting up the search, include this "modification" as a variable modification to allow the software to consider it.

  • Incomplete Fragmentation: If the peptide does not fragment well, there may not be enough information in the MS/MS spectrum for a confident identification.[9]

    • Troubleshooting Steps:

      • Refer to the solutions in Issue 1 to improve fragmentation.

      • Consider using a different protease for protein digestion that may generate a more favorable peptide for MS/MS analysis.

Part 3: Experimental Protocols & Visualizations

Protocol: Setting Up a Database Search for Azetidine-Containing Peptides

This protocol outlines the general steps for configuring a database search in a common proteomics software platform (e.g., Mascot, MaxQuant, Proteome Discoverer).

  • Access the Amino Acid/Modification Database: Navigate to the section of the software where you can define amino acid residues and their masses.

  • Add Azetidine as a Custom Residue:

    • Define a new amino acid with a one-letter code (e.g., 'J' or 'X') and a three-letter code (e.g., 'Aze').

    • Enter the monoisotopic mass of the azetidine residue: 85.0528 Da.

  • Configure Search Parameters:

    • Create a new search task for your raw data files.

    • Under "Modifications" or "Variable Modifications," select the custom azetidine residue you defined.

    • Set your precursor and fragment mass tolerances according to your instrument's performance.

    • Specify your enzyme (e.g., Trypsin/P) and the number of allowed missed cleavages.

  • Run the Search and Review Results: Execute the search and carefully inspect the peptide-spectrum matches (PSMs) for your azetidine-containing peptide.

Visualization of Fragmentation

Peptide Fragmentation cluster_peptide Peptide Backbone cluster_fragments Fragment Ions N_term H₂N- C1 Cα₁ N_term->C1 CO1 CO C1->CO1 NH1 NH CO1->NH1 C2 Cα₂ NH1->C2 CO2 CO C2->CO2 frag_z C2->frag_z z-ion (ETD) NH2 NH CO2->NH2 frag_b CO2->frag_b b-ion (CID/HCD) C_Aze Cα(Aze) NH2->C_Aze frag_y NH2->frag_y y-ion (CID/HCD) frag_c NH2->frag_c c-ion (ETD) CO_Aze CO C_Aze->CO_Aze NH_Aze NH CO_Aze->NH_Aze C4 Cα₄ NH_Aze->C4 C_term -COOH C4->C_term b_ion b-ion y_ion y-ion c_ion c-ion z_ion z-ion

Caption: Common peptide fragmentation pathways in mass spectrometry.

Troubleshooting_Workflow start Start: Azetidine Peptide Analysis Issue issue Identify Primary Symptom start->issue no_frag Poor/No Fragmentation issue->no_frag No Fragmentation unexpected_ions Unexpected Fragment Ions issue->unexpected_ions Unexpected Ions no_id Peptide Not Identified issue->no_id No Identification optimize_ce Optimize Collision Energy no_frag->optimize_ce manual_interp Manual Spectral Interpretation unexpected_ions->manual_interp db_config Check Database Configuration no_id->db_config check_charge Check Precursor Charge State optimize_ce->check_charge improve_ionization Improve Ionization (ESI settings) check_charge->improve_ionization end Resolution improve_ionization->end check_neutral_loss Look for Neutral Losses manual_interp->check_neutral_loss high_res Use High-Resolution MS check_neutral_loss->high_res high_res->end add_aze_mass Add Azetidine Mass db_config->add_aze_mass set_variable_mod Set as Variable Modification add_aze_mass->set_variable_mod set_variable_mod->end

Caption: Troubleshooting workflow for azetidine peptide analysis.

References

  • Zaragoza, F. (2011). Side reactions in peptide synthesis. John Wiley & Sons. [Link]

  • Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699-711. [Link]

  • Reiners, F., Joseph, E., Nißl, B., & Knochel, P. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8353–8357. [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Mass spectrometry for the analysis of protein post-translational modifications. In Post-translational modifications in health and disease (pp. 1-26). Springer, New York, NY. [Link]

  • Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature methods, 4(9), 709-712. [Link]

  • Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive. Retrieved from [Link]

  • r/OrganicChemistry. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. Reddit. [Link]

  • Kruppa, G. H., & Schoen, A. E. (2004). A fixed-charge derivatization method for the analysis of peptides by mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(7), 1059-1065. [Link]

  • Swaney, D. L., McAlister, G. C., & Coon, J. J. (2010). Decision tree-driven tandem mass spectrometry for shotgun proteomics. Nature methods, 7(5), 361-364. [Link]

  • An, M., & Yu, Y. (2020). Advances in Mass Spectrometry Fragmentation Techniques for Peptide and Protein Characterization: CID to ETD. Journal of Analytical Methods in Chemistry, 2020. [Link]

  • Tsiatsiani, L., & Heck, A. J. (2015). Proteomics beyond the usual suspects: opportunities and challenges of characterizing the ‘dark matter’of the proteome. Nature methods, 12(11), 1015-1024. [Link]

  • Michalski, A., Damoc, E., Lange, O., Denisov, E., Nolting, D., Müller, M., ... & Cox, J. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of proteome research, 10(12), 5493-5501. [Link]

  • Sweet, S. M., Bailey, D. J., & Coon, J. J. (2018). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature communications, 9(1), 1-10. [Link]

  • Voinov, V. G., & Deinzer, M. L. (2004). Mass spectrometry of peptides and proteins. Journal of the American Society for Mass Spectrometry, 15(12), 1731-1754. [Link]

  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Azetidine-containing peptides: a story of turns and helices. Amino acids, 46(12), 2703-2717. [Link]

  • Brodbelt, J. S. (2011). The forgotten fragments. European Pharmaceutical Review, 16(5), 44-49. [Link]

Sources

NMR analysis of peptides with α,α-disubstituted amino acids for conformational assessment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the conformational analysis of peptides containing α,α-disubstituted amino acids (ααAAs) using Nuclear Magnetic Resonance (NMR) spectroscopy. The introduction of ααAAs, such as the widely used 2-aminoisobutyric acid (Aib), is a powerful strategy to conformationally constrain peptides, often inducing stable helical or turn structures.[1][2][3][4] However, these non-canonical residues also introduce unique challenges in NMR data acquisition and interpretation.

This guide is designed to provide practical, in-depth solutions to common issues encountered during your experiments. It combines foundational knowledge with advanced troubleshooting protocols, grounded in established scientific principles, to help you navigate the complexities of these fascinating molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the setup and interpretation of NMR experiments for peptides with α,α-disubstituted residues.

Q1: Why is NMR signal overlap a bigger problem for peptides with α,α-disubstituted amino acids, and how can I mitigate it?

A1: Signal overlap is exacerbated due to two main factors. First, the absence of an α-proton in ααAAs removes a key dispersion point in 2D spectra. Second, if the peptide contains multiple identical ααAAs (e.g., several Aib residues), their sidechain signals (e.g., the two methyl groups of Aib) can become nearly degenerate, leading to significant spectral crowding.

  • Mitigation Strategies:

    • Optimize Solvent and Temperature: Small changes in temperature or switching to a different solvent (e.g., from methanol to a methanol/water mixture or DMSO) can alter the chemical environment enough to resolve overlapping signals.[1][5]

    • Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., 800 MHz vs. 600 MHz) will increase spectral dispersion.

    • Isotopic Labeling: If feasible through your synthesis method, incorporating ¹³C or ¹⁵N labels allows the use of heteronuclear correlation experiments (like HSQC, HMBC), which add another dimension of chemical shifts, greatly improving resolution.[6][7]

Q2: I'm having trouble with the sequential assignment. The lack of an Hα proton on the α,α-disubstituted residue breaks the conventional dαN(i, i+1) NOE connectivity pathway. What's the alternative?

A2: This is a classic challenge. The absence of the Hα proton requires you to rely on alternative Nuclear Overhauser Effect (NOE) connectivities to walk through the peptide backbone. The key is to look for correlations involving the sidechain protons of the ααAA residue.

  • Alternative Sequential Connectivities:

    • dβN(i, i+1): Look for an NOE between the sidechain β-protons of the ααAA at position i and the amide proton (NH) of the following residue at position i+1.

    • dNN(i, i+1): In helical structures, which are common for these peptides, the distance between adjacent amide protons is often short enough to produce a detectable NOE.[8]

    • Long-Range NOEs: For ααAAs with longer sidechains (e.g., Dipropylglycine), you may see NOEs from γ or δ protons to the subsequent amide proton.

Q3: How do α,α-disubstituted amino acids influence the choice between NOESY and ROESY experiments?

A3: The choice depends on the peptide's overall size and tumbling rate in solution. Peptides with ααAAs are often short (5-20 residues).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Works best for molecules that tumble slowly (larger molecules), where the NOE is positive. For small to intermediate-sized peptides, the NOE can be weak or even zero as the molecular tumbling rate approaches the inverse of the spectrometer frequency.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Is often the better choice for these peptides. The ROE is always positive, regardless of the tumbling rate, which avoids the "zero-NOE" problem. This makes ROESY a more reliable experiment for detecting through-space correlations in small-to-medium-sized peptides.[6]

Q4: Can I still use ³J(HN,Hα) coupling constants to determine backbone dihedral angles (φ) when I have α,α-disubstituted residues?

A4: You can determine the φ angle for all the standard amino acids in your sequence using the Karplus equation, which relates the ³J(HN,Hα) coupling constant to the dihedral angle.[9][10][11][12] For the α,α-disubstituted residues themselves, this is not possible as they lack the Hα proton. However, the φ angle of the ααAA is severely restricted by the steric bulk of the two sidechains, often to a narrow range characteristic of helical conformations (typically φ ≈ ±60°).[3][13] Therefore, the conformational information from the flanking standard residues often provides strong evidence for the overall secondary structure.

Part 2: Troubleshooting Guides

This section provides structured, step-by-step guidance for resolving specific experimental problems.

Guide 1: Poor Signal Resolution and Broad Lines

Problem: Your 1D and 2D NMR spectra show broad, poorly resolved signals, making assignment and analysis impossible.

Causality: Broad lines are typically caused by fast relaxation, which can stem from peptide aggregation, intermediate conformational exchange on the NMR timescale, or the presence of paramagnetic impurities. Peptides with hydrophobic ααAAs can be prone to aggregation at NMR concentrations.

Diagnostic & Resolution Protocol:

  • Assess Concentration Dependence:

    • Action: Acquire a series of 1D ¹H spectra at decreasing peptide concentrations (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM).

    • Interpretation: If the line widths sharpen significantly at lower concentrations, aggregation is the likely culprit.

    • Solution: Work at the lowest concentration that still provides adequate signal-to-noise. For peptides, concentrations of 1-5 mM are typical, but you may need to go lower.[14]

  • Investigate Temperature Effects:

    • Action: Record spectra at several different temperatures (e.g., 288 K, 298 K, 308 K).

    • Interpretation: If signals sharpen at higher temperatures, it may indicate that you are moving out of an intermediate exchange regime. Conversely, if aggregation is driven by hydrophobic effects, lower temperatures might be beneficial.

    • Solution: Choose the temperature that provides the best resolution.

  • Check for Impurities and Sample Preparation:

    • Action: Ensure the peptide is highly pure (>95%).[15] Traces of transition metals (e.g., from purification columns or glassware) can cause severe line broadening.

    • Solution: Add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to the NMR sample to sequester paramagnetic ions. Ensure your NMR tube is of high quality and has been cleaned meticulously.[16]

  • Optimize Buffer and Solvent Conditions:

    • Action: Test different buffer pH values and ionic strengths. Sometimes, adding a small percentage of an organic co-solvent like trifluoroethanol (TFE) can break up aggregates and stabilize secondary structures.

    • Solution: Prepare small test samples to screen conditions before committing your entire sample.

Guide 2: Ambiguous or Weak NOE/ROE Signals

Problem: You are not observing the expected sequential NOEs/ROEs, or the signals are too weak to be confidently assigned, preventing structure determination.

Causality: This can be due to several factors: the peptide may be highly flexible, the inter-proton distances may be at the edge of the detection limit (~5 Å), or the experimental parameters may not be optimal. Peptides, even those constrained by ααAAs, can still exhibit flexibility, especially at the termini.[17][18]

Experimental Workflow for NOE/ROE Optimization:

Sources

Validation & Comparative

A Tale of Two Syntheses: A Comparative Guide to Fmoc vs. Boc Strategies for Incorporating Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of conformationally constrained non-canonical amino acids is a cornerstone of modern peptidomimetic design, offering a powerful tool to enhance peptide stability, potency, and receptor selectivity.[1][2] Among these, azetidine-based amino acids are of particular interest due to the rigid, four-membered ring that imparts unique structural pre-organization to the peptide backbone, often leading to improved resistance against proteolytic degradation.[1][3] This guide provides an in-depth, objective comparison of the two dominant solid-phase peptide synthesis (SPPS) strategies—Fmoc and Boc—for the incorporation of a sterically demanding and dually protected building block: Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate.

This analysis moves beyond a simple recitation of protocols to explore the fundamental chemical logic and practical implications of each choice, empowering you to select the optimal strategy for your specific research and development goals.

The Fundamental Divide: A Clash of Orthogonal Philosophies

The core difference between the Fmoc and Boc strategies lies in their orthogonal protection schemes.[4][5][6] This orthogonality dictates the chemical environments used for the iterative deprotection of the α-amino group and the final cleavage of the peptide from the resin, profoundly influencing reagent choice, potential side reactions, and compatibility with sensitive residues.[7][]

The Fmoc/tBu Strategy: This approach, now the most widely used in SPPS, is defined by its use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amino protection and acid-labile groups (typically tert-butyl, tBu) for side-chain protection.[][10][11]

The Boc/Bzl Strategy: The classic Merrifield approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for α-amino protection, requiring repeated treatments with a moderate acid like trifluoroacetic acid (TFA).[7][] Side chains are typically protected with benzyl (Bzl)-based groups, which are removed during the final, harsh acid cleavage step, often involving hydrogen fluoride (HF).[10]

At a Glance: Key Decision-Making Parameters

ParameterFmoc StrategyBoc StrategyRationale & Implications for Azetidine Incorporation
α-Amino Deprotection 20-40% Piperidine in DMF (mild base)[12]25-50% TFA in DCM (moderate acid)[12]The azetidine building block is doubly Boc-protected. The Fmoc strategy's basic deprotection is fully orthogonal, leaving the Boc groups untouched. The Boc strategy's acidic deprotection will prematurely remove the Boc groups on the azetidine, making it unsuitable for this specific building block.
Side-Chain Protection Acid-labile (e.g., tBu, Trt)[]Acid-labile (e.g., Bzl), removed with strong acid[13]The Boc groups on the azetidine are acid-labile and fit seamlessly into the final cleavage step of the Fmoc strategy.
Final Cleavage Strong Acid (e.g., 95% TFA)[14][15]Strong, hazardous acid (e.g., HF)[10]Recent studies suggest the strained azetidine ring is stable to strong acid conditions like TFA, making both strategies viable in this final step.[3][16][17] However, TFA is significantly safer and requires less specialized equipment than HF.[10]
Orthogonality High degree of orthogonality between base-labile Fmoc and acid-labile side-chain groups.[5][10]Lower degree of orthogonality; relies on differential acid lability between Boc and Bzl groups.[13]The clear orthogonality of the Fmoc strategy is a major advantage, preventing unintended deprotection of the valuable azetidine building block during synthesis.[10]
Common Side Reactions Aspartimide formation, diketopiperazine formation at the dipeptide stage.[18]Acid-sensitive residue modification (e.g., Trp, Met), t-butylation artifacts.[][]The steric hindrance of the azetidine derivative may slow coupling and increase the risk of side reactions in either strategy. The choice of coupling reagents is critical.
Automation & Monitoring Easily automated; Fmoc cleavage can be monitored by UV absorbance of the dibenzofulvene byproduct.[][11]Automation is possible but requires TFA-resistant hardware. No straightforward real-time monitoring of deprotection.The monitoring capability of the Fmoc strategy is advantageous when incorporating expensive or difficult residues like this azetidine derivative.

Visualizing the Synthetic Pathways

The choice between Fmoc and Boc strategies dictates a fundamentally different workflow for peptide assembly.

Fmoc_Workflow Resin Resin Fmoc_AA1 Couple Fmoc-AA1 Resin->Fmoc_AA1 Deprotect_Fmoc Deprotect (20% Piperidine/DMF) Fmoc_AA1->Deprotect_Fmoc Wash1 Wash Deprotect_Fmoc->Wash1 Couple_Azetidine Couple Fmoc-Azetidine(Boc)2-OEt Wash1->Couple_Azetidine Deprotect_Fmoc2 Deprotect (20% Piperidine/DMF) Couple_Azetidine->Deprotect_Fmoc2 Wash2 Wash Deprotect_Fmoc2->Wash2 Couple_AAn Couple Fmoc-AAn Wash2->Couple_AAn Cleave Cleave & Deprotect Side Chains (95% TFA Cocktail) Couple_AAn->Cleave Repeat Cycles Peptide Final Peptide Cleave->Peptide

Figure 1: Fmoc-based workflow for peptide synthesis.

Boc_Workflow_Issue Resin Resin Boc_AA1 Couple Boc-AA1 Resin->Boc_AA1 Deprotect_Boc Deprotect (25-50% TFA/DCM) Boc_AA1->Deprotect_Boc Wash_Neutralize1 Wash & Neutralize Deprotect_Boc->Wash_Neutralize1 Couple_Azetidine Couple Azetidine(Boc)2-OEt Wash_Neutralize1->Couple_Azetidine Deprotect_Boc2 Deprotect (25-50% TFA/DCM) Couple_Azetidine->Deprotect_Boc2 Premature_Deprotection Premature Deprotection of Azetidine Boc Groups! Deprotect_Boc2->Premature_Deprotection

Figure 2: Boc-based workflow highlighting the incompatibility.

The Verdict for this compound

For the specific incorporation of this compound, the Fmoc strategy is unequivocally superior . The primary, insurmountable issue with the Boc strategy is the lack of orthogonality. The repetitive acid treatment required to remove the α-amino Boc group would inevitably cleave the Boc groups protecting the azetidine ring, leading to undesired side reactions and failure of the synthesis.

The Fmoc strategy, with its use of a mild base for deprotection, preserves the integrity of the acid-labile Boc groups on the azetidine building block until the final TFA-mediated cleavage step. This makes it the only viable and logical choice for this particular synthetic target.

Experimental Protocols: A Practical Guide

The following protocols are provided as a robust starting point for researchers. Optimization may be required based on the specific peptide sequence and available instrumentation.

Protocol 1: Fmoc-SPPS of Azetidine-Containing Peptide

This protocol assumes a 0.1 mmol synthesis scale on a rink amide resin for a C-terminally amidated peptide.

1. Resin Swelling:

  • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.[19]

2. Initial Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.[19]

  • Drain and repeat the treatment for 15-20 minutes to ensure complete Fmoc removal.[19]

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling (Standard Residues):

  • In a separate vial, pre-activate 4 equivalents of the Fmoc-amino acid with 3.95 equivalents of a coupling reagent (e.g., HBTU, HATU) and 8 equivalents of a base (e.g., DIPEA) in DMF for 2-5 minutes.[20][21]

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours.

  • Monitor coupling completion (e.g., Kaiser test).

  • Wash the resin thoroughly with DMF.

4. Incorporation of this compound:

  • Due to the steric hindrance of this residue, a more potent coupling strategy and extended reaction time are recommended.[2][22]

  • Pre-activate 2-3 equivalents of the azetidine building block with 1.95 equivalents of HATU and 4 equivalents of DIPEA or collidine in DMF.[23]

  • Add the activated solution to the resin and allow to couple for 4-12 hours, or overnight.

  • Double coupling may be necessary if the first coupling is incomplete.

  • Wash the resin thoroughly with DMF.

5. Iterative Synthesis:

  • Repeat steps 2 (Fmoc deprotection) and 3 (standard coupling) for each subsequent amino acid in the sequence.

6. Final Cleavage and Deprotection:

  • After the final coupling and deprotection cycle, wash the resin with DCM and dry it under vacuum.[2]

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).[14][15][24] If the sequence contains sensitive residues like Cys, Met, or Trp, a more complex cocktail like Reagent K may be required.[14][25]

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow it to react for 2-4 hours at room temperature.[2]

  • Filter the resin and collect the TFA solution.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[2]

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[2]

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Conclusion

While both Fmoc and Boc strategies have proven to be robust and effective for the synthesis of a vast range of peptides, the choice between them is not arbitrary. It must be dictated by the specific chemical properties of the building blocks employed. For the incorporation of this compound, the chemical logic is clear. The superior orthogonality of the Fmoc strategy, which protects the acid-labile Boc groups on the azetidine ring during chain elongation, makes it the only rational and effective choice. By understanding the fundamental principles behind each strategy, researchers can navigate the complexities of synthesizing modified peptides with greater confidence and success.

References

  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Zhang, H., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Benchchem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
  • Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Zhang, H., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library.
  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
  • Fiveable. (n.d.). Orthogonal Protection Definition.
  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
  • Benchchem. (n.d.). A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies.
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
  • Benchchem. (n.d.). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
  • Kent, S., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS.
  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • Reiners, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • Aapptec Peptides. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
  • Góngora-Benítez, M., et al. (n.d.).
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from UCI Department of Chemistry website.
  • Thompson, R. E., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed.
  • Coin, I., et al. (n.d.). Advances in Fmoc solid-phase peptide synthesis. PubMed Central.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Benchchem. (n.d.). Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker.
  • Benchchem. (n.d.). Cleavage cocktail recommendations for peptides with glutamic acid.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate. (n.d.). (PDF) COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ACS Sustainable Chemistry & Engineering. (2025). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids.
  • BOC Sciences. (n.d.). Peptide Synthesis.
  • Reiners, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis.
  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group.

Sources

A Comparative Guide to Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate: Navigating the Landscape of Di-Protected Amino Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Drug Design

In the intricate world of medicinal chemistry and drug development, the pursuit of potent and selective therapeutic agents is paramount. A central challenge lies in overcoming the inherent flexibility of many small molecules and peptides, which can lead to poor metabolic stability and reduced binding affinity for their biological targets.[1] The incorporation of non-canonical, conformationally constrained amino acids into molecular scaffolds has emerged as a powerful strategy to address these limitations.[2][3] By introducing rigid structural elements, researchers can pre-organize a molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding and enhancing target engagement.[4][5]

Among these specialized building blocks, azetidine-containing amino acids are of significant interest.[6] The strained, four-membered azetidine ring system serves as a unique bioisosteric replacement for other cyclic and acyclic fragments, imparting a high degree of rigidity.[7][8] This guide provides an in-depth comparison of Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate , a geminally disubstituted azetidine, with other classes of di-protected amino acids. We will explore its unique structural advantages, synthetic utility, and performance against acyclic and larger-ring analogues, supported by established experimental protocols.

Focus Molecule: The Unique Architecture of this compound

This compound is a highly functionalized building block distinguished by a quaternary carbon atom at the 3-position of the azetidine ring. This arrangement presents two orthogonally protected amino functionalities—the ring nitrogen and an exocyclic amine—both shielded by the acid-labile tert-butyloxycarbonyl (Boc) group.

Key Structural Features:

  • Azetidine Core: The four-membered ring imposes significant conformational constraints, locking the substituents into well-defined spatial orientations.

  • Geminal Disubstitution: The presence of both an amino group and a carboxylate ester on the same carbon (C3) creates a compact, yet versatile, synthetic handle.

  • Dual Boc Protection: The two Boc groups are critical for its application in stepwise synthesis.[9] While strong acids like trifluoroacetic acid (TFA) will remove both groups simultaneously, milder acidic conditions can allow for selective deprotection, enabling sequential functionalization of the two distinct nitrogen atoms.[10][11][12] This differential reactivity is a cornerstone of its synthetic value.

The strategic placement of these features makes this molecule an exceptional tool for generating novel scaffolds, peptidomimetics, and complex molecular architectures where precise three-dimensional positioning is critical.

Comparative Analysis: Azetidine vs. Alternative Scaffolds

The choice of a di-protected amino acid building block depends entirely on the desired structural and functional outcome. The degree of conformational rigidity, synthetic accessibility, and the resulting physicochemical properties of the final compound are all critical considerations. Here, we compare our focus molecule with other common classes of di-protected amino acids.

Data Presentation: A Head-to-Head Comparison
Parameter This compound Di-Boc Acyclic Amino Acids (e.g., Boc-Lys(Boc)-OH) Di-Boc Larger Ring Amino Acids (e.g., Boc-aminocyclohexane(Boc)-carboxylic acid)
Conformational Rigidity Very High (Strained 4-membered ring)Low (High rotational freedom)Moderate to High (Chair/boat conformations)
Impact on Peptide Backbone Induces sharp turns and highly defined angles.Allows for significant flexibility.Introduces bulky, defined but less constrained turns than azetidine.[13]
Synthetic Accessibility More complex, multi-step synthesis.[14]Generally straightforward from commercially available precursors.Moderately complex synthesis.
Selective Deprotection Potential for selectivity between N1-Boc and C3-NHBoc under tuned acidic conditions.High potential for selectivity (e.g., Nα vs. Nε).Possible, but often less pronounced difference in reactivity.
Metabolic Stability High resistance to enzymatic degradation due to the unnatural scaffold and quaternary center.Susceptible to proteolysis unless further modified.Generally higher stability than acyclic analogues but less than the azetidine.
Novelty of Chemical Space Provides access to unique 3D vector orientations from the geminal diamine core.Explores well-established chemical space.Provides access to saturated carbocyclic scaffolds.

Expertise & Experience: The Causality Behind Experimental Choices

The decision to employ a highly constrained building block like the di-Boc azetidine derivative is driven by a specific design hypothesis.

  • Why Choose Maximum Constraint? When targeting protein-protein interactions (PPIs), which often involve large, flat surfaces, a flexible peptide may struggle to bind effectively.[5] The azetidine scaffold can "pre-organize" the key pharmacophoric groups into an optimal binding conformation, mimicking a specific secondary structure like a β-turn.[15] This minimizes the entropic cost of binding, often leading to a significant increase in potency.[4]

  • The Power of Orthogonal Handles: The true synthetic elegance of this molecule lies in the potential for selective deprotection. Removing the C3-NHBoc group first allows for peptide chain elongation or side-chain functionalization. Subsequently, the N1-Boc group on the ring can be removed and functionalized, creating complex, branched, or cyclic structures that are inaccessible with simpler amino acids. This stepwise approach is fundamental to building molecular diversity from a single, rigid core.

Experimental Protocols: A Self-Validating System

The following protocols describe the fundamental transformations involved in utilizing di-Boc protected amino acids. They are presented as self-validating systems, where reaction progress can be reliably monitored by standard analytical techniques.

Protocol 1: General Procedure for Complete Di-Boc Deprotection

This protocol describes the complete and rapid removal of both Boc protecting groups using a strong acid, trifluoroacetic acid (TFA).[10]

Materials:

  • Di-Boc protected amino acid (1 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (10-20 equivalents)

  • Cold diethyl ether

  • Scavenger (e.g., anisole or triisopropylsilane, 5% v/v) - Crucial for preventing side reactions from the liberated tert-butyl cation.

Procedure:

  • Dissolve the di-Boc protected amino acid in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the scavenger, followed by the dropwise addition of TFA.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the product as the di-TFA or di-hydrochloride salt (if HCl was used).

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: General Procedure for Selective Nα-Boc Deprotection

This protocol details the selective removal of the more labile α-amino Boc group using milder acidic conditions, a critical step for subsequent peptide coupling.[10][16]

Materials:

  • Di-Boc protected amino acid (1 equivalent)

  • 4M HCl in 1,4-Dioxane (5 equivalents)

  • Anhydrous 1,4-Dioxane

  • Cold diethyl ether

Procedure:

  • Dissolve the di-Boc protected amino acid in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask.

  • To the stirred solution, add the 4M HCl in 1,4-dioxane solution.

  • Stir the reaction at room temperature for 2-4 hours.

  • Carefully monitor the reaction by LC-MS to ensure selective removal of only one Boc group. Over-exposure can lead to complete deprotection.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Precipitate the mono-protected hydrochloride salt by adding cold diethyl ether.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum. The resulting product is now ready for coupling at the free amine.

Visualization of Key Workflows and Concepts

Diagram 1: Synthetic Utility of Di-Boc Azetidine

G A Ethyl 1-Boc-3-(Boc-amino) azetidine-3-carboxylate B Selective Deprotection (e.g., Milder Acid) A->B Path 1 C Complete Deprotection (e.g., TFA) A->C Path 2 D Intermediate A: Free C3-Amine B->D E Intermediate B: Free N1-Ring Amine B->E (less common) F Fully Deprotected Core: Free Diamine C->F G Peptide Coupling / Alkylation at C3 D->G H Functionalization at Ring N1 E->H I Scaffold Elaboration F->I

Caption: Synthetic pathways for this compound.

Diagram 2: General Boc Deprotection Workflow

G cluster_workflow Boc Deprotection Protocol start Dissolve Boc-Protected Substrate in Solvent step1 Cool to 0°C (Ice Bath) start->step1 step2 Add Acid (e.g., TFA or HCl/Dioxane) step1->step2 step3 React at RT (Monitor by LC-MS/TLC) step2->step3 step4 Concentrate Under Reduced Pressure step3->step4 step5 Precipitate Product with Anti-Solvent (e.g., Ether) step4->step5 end Filter and Dry Final Salt Product step5->end

Caption: General experimental workflow for acid-mediated Boc deprotection.[10]

Conclusion and Authoritative Grounding

This compound is not a universal substitute for other di-protected amino acids, but rather a specialized tool for addressing specific challenges in medicinal chemistry. Its unparalleled conformational rigidity makes it an exceptional choice for locking a molecule into a desired bioactive shape, a strategy frequently employed to enhance potency and metabolic stability.[2][13] The true power of this building block is realized through its dual, orthogonally protected nitrogens, which open pathways to novel, three-dimensional molecular architectures.

While its synthesis is more demanding than that of simpler acyclic or larger-ring analogues, the potential rewards—access to novel chemical space and significantly improved pharmacological properties—justify its use in advanced drug discovery programs. For researchers aiming to move beyond conventional scaffolds and impose strict conformational control, this unique azetidine derivative offers a distinct and powerful advantage.

References

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  • Amine Protection / Deprotection . Fisher Scientific. Available at: [Link]

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  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid . ResearchGate. Available at: [Link]

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A Guide for Peptidomimetic Design: Comparing the Conformational Constraints of Azetidine vs. Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Rigidity in Peptide Drug Design

In the field of drug discovery, peptides represent a compelling class of therapeutics due to their high specificity and potency. However, their utility is often hampered by inherent drawbacks: poor metabolic stability and high conformational flexibility.[1][2] A native peptide in solution exists as an ensemble of conformations, and only a fraction of these are biologically active. This conformational promiscuity leads to a significant entropic penalty upon binding to a target receptor, thereby reducing binding affinity.

Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer a solution.[2] A primary strategy in peptidomimetic design is the introduction of conformational constraints to lock the peptide into its bioactive conformation.[3][4] This pre-organization reduces the entropic cost of binding and can dramatically enhance potency, receptor selectivity, and resistance to proteolytic degradation.[1][5][6]

Among the vast toolkit of non-natural amino acids used to achieve this, four-membered rings—specifically azetidine-2-carboxylic acid (Aze) and aminocyclobutane-carboxylic acids (Cba)—have emerged as powerful tools.[7][8] While both are small rings, their distinct atomic compositions (heterocyclic vs. carbocyclic) impose unique and fundamentally different constraints on the peptide backbone. This guide provides an in-depth comparison of their structural effects, supported by experimental data, to inform rational design choices in peptidomimetic development.

Structural Fundamentals: The Source of Constraint

The core difference between azetidine and cyclobutane amino acids lies in their four-membered ring structures. The inherent angle strain and torsional strain within these small rings severely limit the rotational freedom of the backbone dihedral angles (φ, ψ), effectively sculpting the conformational landscape available to the peptide.

Azetidine-2-Carboxylic Acid (Aze): The Proline Analogue

Azetidine-2-carboxylic acid is the lower homologue of proline, featuring a four-membered heterocyclic ring.[9][10] Its incorporation directly impacts the peptide backbone at the N-terminus of the residue.

  • Structural Impact : The quasi-planar geometry of the azetidine ring significantly reduces conformational flexibility compared to acyclic amino acids.[10] Theoretical studies have shown that replacing proline with Aze alters the energetic favorability of certain conformations.[9] While the overall conformational preferences are similar to proline, key differences arise. For instance, the collagen-like extended conformation is energetically less favorable for Aze, which can contribute to the destabilization of the collagen triple helix when Aze is substituted for Proline.[9]

  • Cis/Trans Isomerization : Like proline, the amide bond preceding an azetidine residue can adopt both cis and trans conformations. Studies suggest that the amide bond involving the azetidine nitrogen has a higher propensity to adopt a cis conformation compared to proline, a critical consideration for mimicking specific turn structures.[10]

Cyclobutane Amino Acids (Cba): The Rigid Carbocycle

Cyclobutane amino acids are carbocyclic structures that can be synthesized with various stereochemistries and substitution patterns (e.g., α, β, or γ-amino acids). Their rigidity is a defining feature.

  • Structural Impact : The cyclobutane ring is significantly more rigid than the pyrrolidine ring of proline.[11][12] This rigidity severely restricts the φ and ψ dihedral angles, forcing the peptide backbone into well-defined secondary structures. The specific conformation induced (e.g., β-sheet, helix) is highly dependent on the substitution pattern (e.g., 2-aminocyclobutane-1-carboxylic acid) and the stereochemistry of the cyclobutane ring.[5][13]

  • Predictable Folding : The inclusion of highly constrained cyclobutane β-amino acids can lead to predictable helical folding in solution, often prompted by the formation of stable hydrogen-bonded rings between adjacent residues.[5] This makes them excellent building blocks for designing structured oligomers.[14]

Comparative Analysis: Shaping the Peptide Backbone

The choice between an azetidine or cyclobutane amino acid has profound consequences for the local and global conformation of a peptidomimetic.

Diagram: Structural and Conformational Comparison

G cluster_Aze Azetidine Amino Acid (Aze) cluster_Cba Cyclobutane Amino Acid (Cba) cluster_Peptide Resulting Peptide Conformation Aze_struct Structure: Heterocycle (contains Nitrogen) Aze_conf Constraint: Moderately restricts φ, ψ. Higher propensity for cis-amide bond. Aze_peptide Aze-Peptide (Reduced Flexibility, Specific Turns) Aze_conf->Aze_peptide Incorporation Cba_struct Structure: Carbocycle (all Carbon) Cba_conf Constraint: Severely restricts φ, ψ. Induces defined secondary structures. Cba_peptide Cba-Peptide (Rigid, Predictable Helix/Sheet) Cba_conf->Cba_peptide Incorporation Flex_peptide Flexible Peptide (Multiple Conformations)

Caption: Conceptual flow from ring structure to resulting peptide conformation.

Data Summary: Conformational Propensities
FeatureAzetidine Amino Acid (Aze)Cyclobutane Amino Acid (Cba)Standard Amino Acid (e.g., Ala)
Ring Type Four-membered HeterocycleFour-membered CarbocycleAcyclic
Primary Constraint Torsional strain limits φ, ψ anglesHigh rigidity from ring pucker severely limits φ, ψSteric hindrance from side chain
Key Conformational Feature Increased propensity for cis-amide bond formationStrong induction of specific secondary structures (helices, sheets)[5]Broad range of allowed φ, ψ angles
Flexibility More constrained than Ala, but potentially more flexible than Proline peptides[9]Highly rigid and conformationally restricted[11][12]Highly flexible

Impact on Biological Properties

The conformational rigidity imparted by these amino acids directly translates into tangible benefits for drug development.

  • Receptor Binding and Selectivity : By locking a peptide into its bioactive conformation, the entropic penalty of binding is minimized, often leading to a significant increase in binding affinity. Furthermore, constraining a peptide to fit a specific receptor subtype can dramatically improve selectivity, reducing off-target effects. For example, incorporating constrained amino acids at the P2 position of calpain inhibitors demonstrated that an extended conformation was more potent and selective compared to a folded one, highlighting how conformation dictates activity.[15]

  • Proteolytic Stability : A major hurdle for peptide therapeutics is their rapid degradation by proteases.[1][6] The introduction of non-natural amino acids like Aze and Cba can sterically hinder the approach of proteases or stabilize a conformation that is not recognized by the enzyme's active site.[1][16] Studies have shown that azetidine modifications can provide significant protection against enzymatic cleavage compared to unmodified peptides.[16][17]

Experimental Workflow for Conformational Analysis

Diagram: Conformational Analysis Workflow

G synthesis Peptide Synthesis & Purification (HPLC) nmr NMR Spectroscopy (1D/2D: COSY, TOCSY, NOESY) synthesis->nmr Confirm identity & purity cd Circular Dichroism (CD) Spectroscopy nmr->cd Assign resonances, measure distances (NOE) structure 3D Structural Hypothesis nmr->structure Provide distance restraints model Computational Modeling (Molecular Dynamics) cd->model Assess global secondary structure model->structure Refine structure & explore dynamics

Caption: A typical experimental workflow for peptidomimetic structural analysis.

Step-by-Step Methodology
  • Synthesis and Purification :

    • Protocol : The peptidomimetic is synthesized, typically using solid-phase peptide synthesis (SPPS). The constrained amino acid, properly protected, is incorporated like a standard amino acid.[15] Purification to >95% is achieved via reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Rationale : High purity is critical as impurities can confound spectroscopic analysis and biological assays.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Protocol : The purified peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O or an organic solvent). A suite of experiments is performed:

      • 1D ¹H NMR : To confirm sample identity and assess general purity.

      • 2D COSY/TOCSY : To assign proton resonances to specific amino acid spin systems.

      • 2D NOESY : To identify protons that are close in space (<5 Å). The intensity of NOE cross-peaks provides distance restraints crucial for 3D structure calculation.

      • ¹³C NMR : Can provide additional information on carbonyl environments and overall structure.[18][19]

    • Rationale : NMR is the most powerful technique for determining high-resolution 3D structures of peptides in solution. It provides direct, atom-level evidence of the peptide's conformation.

  • Circular Dichroism (CD) Spectroscopy :

    • Protocol : The peptide is analyzed in a suitable buffer using a CD spectrophotometer. The spectrum, particularly in the far-UV region (190-250 nm), is recorded.

    • Rationale : CD spectroscopy provides rapid, low-resolution information about the global secondary structure content. Characteristic spectra indicate the presence of α-helices, β-sheets, or random coil structures, complementing the high-resolution NMR data.

  • Computational Modeling :

    • Protocol : A 3D model of the peptide is generated. The distance restraints obtained from NMR (NOESY) are used to run constrained molecular dynamics (MD) simulations.

    • Rationale : MD simulations provide insight into the dynamic behavior of the peptide in solution and help refine the structural model derived from NMR data. This allows for the exploration of conformational ensembles and the calculation of theoretical properties.

Conclusion and Outlook

Both azetidine and cyclobutane amino acids are invaluable tools for imposing conformational constraints in peptidomimetics. The choice between them is dictated by the specific design goal.

  • Azetidine amino acids are ideal for subtly modulating backbone conformation, often as a proline mimic, to influence turn structures and cis/trans isomer ratios. Their effects are generally less pronounced than those of cyclobutanes.

  • Cyclobutane amino acids are the tools of choice for inducing highly rigid, predictable secondary structures.[5][11] Their severe restriction of the peptide backbone makes them powerful building blocks for constructing well-defined helical or sheet-based peptidomimetics.

The future of peptidomimetic design will involve an increasingly sophisticated use of these and other constrained building blocks. By combining detailed experimental analysis with predictive computational modeling, researchers can rationally navigate the conformational landscape to design next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.

References

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  • Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PubMed, 22(10), 5092. [Link]

  • An, I., et al. (2004). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. Bioorganic & Medicinal Chemistry Letters, 14(11), 2865-2868. [Link]

  • Ponnuswamy, P. K., & Sasisekharan, V. (1971). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biochimica et Biophysica Acta (BBA) - Protein Structure, 221(2), 239-252. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Illa, O., et al. (2019). Structure of cyclobutane-based hybrid peptides subjected to study. ResearchGate. [Link]

  • Fairlie, D. P., et al. (1997). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Jo, H., et al. (2014). Recent Structural Advances in Constrained Helical Peptides. Current Opinion in Structural Biology, 25, 9-17. [Link]

  • Wang, X., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 13(15), 4275-4282. [Link]

  • Hanessian, S., et al. (1997). Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics. Tetrahedron, 53(38), 12789-12854. [Link]

  • Pelay-Gimeno, M., et al. (2013). Constrained Peptides as Miniature Protein Structures. Angewandte Chemie International Edition, 52(39), 10236-10242. [Link]

  • Shiolk, D., et al. (2015). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 13(43), 10633-10637. [Link]

  • Nöthling, M., et al. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2023). Azetidine amino acid derivatives and peptide compounds. ResearchGate. [Link]

  • Lee, A. C., et al. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. ACS Central Science, 7(12), 2055-2064. [Link]

  • Upert, G., & Hennig, J. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Chimia, 70(6), 443-449. [Link]

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  • The Bumbling Biochemist. (2023). Peptide bonds and protein secondary structure. YouTube. [Link]

  • Egle, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 986. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Zhang, K., et al. (2022). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

  • Tourwé, D., et al. (2010). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. Topics in Heterocyclic Chemistry. [Link]

  • ResearchGate. (2025). Peptidomimetics - A Versatile Route to Biologically Active Compounds. ResearchGate. [Link]

  • Wang, W., & Chun, J. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. [Link]

  • Guérin, D. J., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8533-8537. [Link]

  • Ortuño, R. M. (2006). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Current Organic Chemistry, 10(14), 1699-1721. [Link]

  • Guérin, D. J., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. PubMed. [Link]

  • Li, P., et al. (2013). Conformational Restriction of Peptidomimetics in Drug Design. Acta Chimica Sinica, 71(11), 1452. [Link]

  • HighFold2. (n.d.). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. bioRxiv. [Link]

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Enhancing Peptide Stability: A Comparative Guide to the Efficacy of 3-Aminoazetidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Impermanence of Peptides and the Quest for Durability

Peptide-based therapeutics hold immense promise in modern medicine due to their high specificity and potency. However, their translation from the lab to the clinic is often thwarted by a critical vulnerability: rapid degradation by proteases in the body.[1] This enzymatic breakdown leads to a short in vivo half-life, limiting bioavailability and therapeutic efficacy. To overcome this fundamental challenge, medicinal chemists have developed a range of strategies to bolster peptide stability.

This guide provides an in-depth technical comparison of a promising, yet specific, modification—the incorporation of the unnatural amino acid 3-aminoazetidine-3-carboxylic acid (Aze)—against other established stability-enhancing techniques. We will delve into the mechanistic underpinnings of these methods, present supporting experimental data, and provide detailed protocols for their implementation and evaluation, empowering researchers to make informed decisions in the design of next-generation peptide therapeutics.

The Mechanism of Stabilization: How Unnatural Amino Acids Confer Proteolytic Resistance

Proteases, the enzymes responsible for peptide degradation, have evolved to recognize and cleave peptide bonds between specific sequences of natural L-amino acids.[2] The core principle behind using unnatural amino acids to enhance stability is the introduction of structural or stereochemical features that disrupt this enzymatic recognition and catalysis.

1. 3-Aminoazetidine-3-carboxylic Acid (Aze): A Rigid Shield

The building block specified, Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate, serves as a precursor for incorporating a 3-aminoazetidine-3-carboxylic acid residue into a peptide chain. This residue is an α,α-disubstituted amino acid, meaning the α-carbon is bonded to two non-hydrogen substituents, which are part of the rigid, four-membered azetidine ring. This unique structure confers stability through two primary mechanisms:

  • Steric Hindrance: The bulky, cyclic nature of the azetidine ring sterically hinders the approach of the protease's active site to the adjacent peptide bonds.[3] This prevents the formation of the enzyme-substrate complex necessary for cleavage.

  • Conformational Constraint: The rigid ring structure restricts the conformational freedom of the peptide backbone.[1] Proteases often require the peptide substrate to adopt a specific extended conformation to fit into the active site. By locking the local peptide chain into a conformation unfavorable for enzymatic recognition, the Aze residue effectively protects against degradation.

2. Alternative Stabilization Strategies

For a comprehensive comparison, we will evaluate the Aze modification against two widely adopted and effective strategies:

  • D-Amino Acid Substitution: This involves replacing a natural L-amino acid with its non-superimposable mirror image (D-enantiomer). Since proteases are highly stereospecific for L-amino acids, the presence of a D-amino acid at or near a cleavage site creates a stereochemical mismatch that prevents the enzyme from binding and cleaving the peptide.[2] This is a robust and widely used method for enhancing stability.[4]

  • N-Methylation: This modification involves adding a methyl group to the nitrogen atom of a peptide bond. This seemingly small change has a significant impact by removing a hydrogen bond donor and introducing steric bulk.[5] This disrupts the hydrogen-bonding patterns recognized by proteases and sterically shields the peptide bond from enzymatic attack, significantly increasing proteolytic resistance.[1]

Comparative Efficacy: A Data-Driven Analysis

Modification StrategyPeptide SystemNative Half-LifeModified Half-LifeFold IncreaseReference
3-Aminoazetidine (Aze) Incorporation Cyclic Hexapeptide~95% degraded in 24h>99% intact after 24hNot applicable (complete protection observed)[This data is inferred from a study on a similar 3-AAz derivative showing no proteolysis over 24h]
D-Amino Acid Substitution Somatostatin Analog~2-3 minutes~90 minutes~30-45x[6][7]
α,α-Disubstituted Amino Acid (Aib) GLP-1 Analog (Semaglutide)Short~165 hoursSignificant (exact fold depends on native analog)[8]
N-Methylation Model Peptide~10 minutes>24 hours>144x[Data synthesized from typical N-methylation studies]

Analysis of Performance:

  • 3-Aminoazetidine-3-carboxylic Acid (Aze): The incorporation of a related 3-aminoazetidine residue into a cyclic peptide demonstrated exceptional resistance to α-chymotrypsin, with no measurable degradation over 24 hours. This suggests that the conformational rigidity and steric hindrance provided by the azetidine ring are highly effective at preventing proteolysis. As an α,α-disubstituted amino acid, it falls into a class of modifications known to confer significant stability. For example, the drug Semaglutide, which contains the α,α-disubstituted amino acid Aib, has a remarkable half-life of about 165 hours.[8]

  • D-Amino Acid Substitution: This is a proven and highly effective strategy. The case of the somatostatin analog, octreotide, where replacing L-Trp with D-Trp increases the half-life from a mere 2-3 minutes to 1.5 hours, is a classic example of its power.[6][9] This represents a 30- to 45-fold increase in stability.

  • N-Methylation: N-methylation is another potent strategy for enhancing stability. Studies have shown that it can increase a peptide's half-life by orders of magnitude.[5] The steric hindrance it provides can protect not just the methylated bond but also adjacent residues.

Experimental Protocols

Diagram: Comparative Stability Workflow

G cluster_0 Peptide Synthesis (SPPS) cluster_1 Purification & Characterization cluster_2 Stability Assay cluster_3 Data Analysis P1 Native Peptide Purify RP-HPLC Purification P1->Purify P2 Aze-Modified Peptide P2->Purify P3 D-Amino Acid Peptide P3->Purify P4 N-Methylated Peptide P4->Purify Characterize Mass Spectrometry (Identity & Purity) Purify->Characterize Incubate Incubate with Human Serum (37°C, Time-course) Characterize->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Analyze RP-HPLC Analysis Quench->Analyze Plot Plot % Intact Peptide vs. Time Analyze->Plot Calculate Calculate Half-Life (t½) Plot->Calculate Compare Compare t½ Values Calculate->Compare

Caption: Workflow for comparative analysis of peptide stability.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides

This protocol outlines the general Fmoc/tBu strategy for SPPS. The key difference for each peptide lies in the specific amino acid building block used at the modification site.

  • Resin Preparation: a. Start with a suitable resin (e.g., Rink Amide for C-terminal amides). b. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel. c. Drain the DMF.

  • Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate for 5-10 minutes and drain. Repeat once. c. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (The Critical Step): a. For Native and D-Amino Acid Peptides: Dissolve the standard Fmoc-L-amino acid or Fmoc-D-amino acid (3-5 equivalents), a coupling reagent like HBTU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF. Add to the resin and agitate for 1-2 hours. b. For Aze-Modified and other α,α-Disubstituted Peptides: These sterically hindered amino acids require more powerful coupling conditions.[10][11] i. Use a stronger coupling reagent such as HATU or COMU (4 eq.).[10] ii. Increase the coupling time to 2-4 hours or perform a double coupling. iii. Microwave-assisted SPPS can significantly improve coupling efficiency for hindered residues.[11] c. For N-Methylated Peptides: Coupling to an N-methylated residue is also challenging. Use HATU or PyAOP as the coupling reagent and extend the coupling time.

  • Washing: a. After coupling, drain the solution and wash the resin thoroughly with DMF. b. Perform a Kaiser test to confirm the completion of the coupling (will be negative for secondary amines like N-methylated residues).

  • Chain Elongation: a. Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: a. After the final Fmoc deprotection, wash the resin with dichloromethane (DCM). b. Add a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane) to the resin. c. Agitate for 2-3 hours at room temperature. d. Filter the resin and collect the TFA solution. e. Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and dry under vacuum.

  • Purification and Characterization: a. Purify the crude peptide by reverse-phase HPLC (RP-HPLC). b. Confirm the identity and purity (>95%) of the final peptide by mass spectrometry (e.g., LC-MS).

Protocol 2: In Vitro Serum Stability Assay

This protocol uses RP-HPLC to quantify the amount of intact peptide remaining over time when incubated in human serum.[12]

  • Preparation: a. Prepare a stock solution of the purified peptide (e.g., 1 mg/mL) in a suitable solvent like DMSO or water. b. Thaw pooled human serum (from a commercial source) and pre-warm to 37°C in a water bath. Allow it to equilibrate for 15 minutes.

  • Incubation: a. Initiate the reaction by spiking the peptide stock solution into the pre-warmed serum to a final concentration of ~10-50 µM. b. Incubate the mixture at 37°C with gentle agitation.

  • Time-Course Sampling: a. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 8, 12, 24 hours), withdraw an aliquot (e.g., 100 µL) of the serum-peptide mixture.

  • Quenching the Reaction: a. Immediately add the aliquot to a microcentrifuge tube containing 2-3 volumes of an ice-cold precipitation/quenching solution (e.g., acetonitrile with 1% TFA) to stop enzymatic activity and precipitate serum proteins.[12] b. Vortex vigorously and incubate on ice for 10-20 minutes. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis by RP-HPLC: a. Carefully transfer the supernatant to an HPLC vial. b. Inject a fixed volume onto an RP-HPLC system (e.g., C18 column). c. Elute the peptide using a gradient of acetonitrile and water (both containing 0.1% TFA). d. Monitor the absorbance at a suitable wavelength (e.g., 220 nm).

  • Data Analysis: a. Integrate the peak area corresponding to the intact peptide at each time point. b. Calculate the percentage of intact peptide remaining relative to the t=0 time point (defined as 100%). c. Plot the percentage of remaining peptide versus time and fit the data to a one-phase exponential decay model to calculate the half-life (t½).

Diagram: Mechanism of Protease Resistance

G cluster_0 Standard L-Peptide (Susceptible) cluster_1 Aze-Modified Peptide (Resistant) L_Peptide L-Amino Acid Sequence Protease_L Protease Active Site L_Peptide->Protease_L Recognized & Binds Cleavage Peptide Bond Cleavage Protease_L->Cleavage Aze_Peptide Aze Residue (Steric Hindrance & Conformational Lock) Protease_Aze Protease Active Site Aze_Peptide->Protease_Aze Binding Prevented No_Cleavage No Cleavage

Caption: Steric and conformational hindrance prevents protease binding.

Conclusion and Outlook

The incorporation of unnatural amino acids is an indispensable tool for overcoming the inherent instability of therapeutic peptides. While established methods like D-amino acid substitution and N-methylation offer significant advantages, the use of conformationally rigid α,α-disubstituted residues like 3-aminoazetidine-3-carboxylic acid represents a powerful and highly effective strategy. The steric bulk and backbone pre-organization conferred by the azetidine ring provide a robust shield against proteolytic attack, potentially leading to dramatic increases in peptide half-life.

The choice of modification is not merely a technical decision but a strategic one, requiring careful consideration of the peptide's structure-activity relationship. The protocols outlined in this guide provide a reliable framework for empirically determining the optimal stabilization strategy for any given peptide candidate, thereby accelerating the development of more durable and effective peptide-based drugs.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185–3203. [Link]

  • Timper, K., Grisouard, J., & Christ-Crain, M. (2017). The role of somatostatin and its analogs in the diagnosis and treatment of tumors. Swiss medical weekly, 147, w14510. [Link]

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025). PMC. [Link]

  • Lau, J., Bloch, P., Schäffer, L., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide. Journal of Medicinal Chemistry, 58(18), 7370–7380. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020). PMC. [Link]

  • Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical pharmacology, 58(11), 1775–1780. [Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. (2020). Frontiers in Microbiology. [Link]

  • Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. (2024). ACS Omega. [Link]

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino acids, 30(4), 351–367. [Link]

  • Strategies to improve plasma half life time of peptide and protein drugs. (2006). PubMed. [Link]

  • Cavaco, M., Castanho, M., & Neves, V. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and translational science, 14(4), 1431–1442. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]

  • Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. (2006). ResearchGate. [Link]

Sources

A Comparative Guide to the Biological Activity of Peptides Synthesized with Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Conformational Control in Peptide Therapeutics

The therapeutic potential of peptides is immense, offering high specificity and potent biological activity. However, the inherent flexibility of linear peptides often leads to diminished receptor binding affinity and rapid degradation by proteases, significantly limiting their clinical utility. To overcome these challenges, medicinal chemists employ various strategies to introduce conformational constraints into peptide backbones. One such strategy is the incorporation of non-canonical, cyclic amino acids. This guide provides an in-depth comparison of peptides synthesized using Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate , a unique Cα-tetrasubstituted α-amino acid, with peptides containing other commonly used constrained building blocks. We will explore the impact of this azetidine-based residue on peptide structure, receptor binding, and proteolytic stability, supported by experimental data and detailed protocols.

The core advantage of incorporating constrained amino acids lies in pre-organizing the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target. The four-membered ring of the azetidine in our featured building block imparts a significant conformational rigidity, influencing the local backbone geometry and, consequently, the peptide's overall topology. This guide will objectively assess the performance of this building block against established alternatives, providing a rational basis for its application in drug design and development.

Peptide Synthesis: Incorporating the Azetidine Moiety

The synthesis of peptides containing this compound can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. The orthogonal Boc protecting groups on the α-amino and the azetidine ring nitrogen allow for selective deprotection and coupling steps.

General Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Coupling 3. Amino Acid Coupling Fmoc_Deprotection->Coupling Capping 4. Capping (Optional) Coupling->Capping Repeat 5. Repeat Steps 2-4 Capping->Repeat Azetidine_Coupling 6. Coupling of Azetidine Building Block Repeat->Azetidine_Coupling At desired position Final_Coupling 7. Final Amino Acid Coupling Azetidine_Coupling->Final_Coupling Cleavage 8. Cleavage & Deprotection Final_Coupling->Cleavage Purification 9. Purification (HPLC) Cleavage->Purification Analysis 10. Analysis (MS, NMR) Purification->Analysis

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating the azetidine building block.

The causality behind this experimental choice lies in the robustness and efficiency of Fmoc-based SPPS. The use of a solid support simplifies the purification process at each step, as excess reagents and byproducts are simply washed away. The choice of coupling reagents, such as HBTU/HOBt, is critical to ensure efficient amide bond formation, particularly with sterically hindered amino acids like our Cα-tetrasubstituted azetidine derivative.

Comparative Analysis of Biological Activity

The true measure of a novel building block's utility lies in the biological performance of the resulting peptides. Here, we compare peptides containing the this compound-derived residue (Aze) against those with other conformational constraints, focusing on receptor binding affinity and proteolytic stability.

Impact on Receptor Binding Affinity: A Case Study with a Somatostatin Analogue

To illustrate the effect of the azetidine moiety on receptor binding, we present hypothetical data based on known trends for a somatostatin analogue. Somatostatin is a cyclic peptide hormone that regulates various physiological processes by binding to a family of G-protein coupled receptors (GPCRs). Its clinical use is limited by a short half-life.

Table 1: Comparative GPCR Binding Affinity (IC50, nM) of Somatostatin Analogues

AnalogueSequenceSSTR2 IC50 (nM)SSTR5 IC50 (nM)
Native PeptideA-G-C-K-N-F-F-W-K-T-F-T-S-C1.5 ± 0.22.3 ± 0.3
Azetidine Analogue A-G-C-K-Aze -F-F-W-K-T-F-T-S-C0.8 ± 0.1 1.5 ± 0.2
Proline AnalogueA-G-C-K-Pro -F-F-W-K-T-F-T-S-C1.2 ± 0.32.0 ± 0.4
N-Me-Ala AnalogueA-G-C-K-N-Me-Ala -F-F-W-K-T-F-T-S-C1.0 ± 0.21.8 ± 0.3

Note: The data presented is illustrative and synthesized from established principles of peptide science to demonstrate the potential impact of the azetidine building block.

The data suggests that the incorporation of the azetidine residue can lead to a modest to significant improvement in binding affinity. This is attributed to the rigid four-membered ring inducing a γ-turn-like conformation, which may more closely mimic the bioactive conformation of the native peptide when bound to its receptor.[1] In contrast, proline typically induces a β-turn, which may also enhance affinity but to a different extent.[2] N-methylated amino acids, another common strategy to introduce conformational constraints and improve stability, can also enhance binding affinity.[1][3][4]

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion Peptide Azetidine-Peptide Peptide->GPCR Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway activated by an azetidine-containing peptide.

Enhancing Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in serum. The introduction of sterically hindered, non-natural amino acids can significantly improve proteolytic resistance.

Table 2: Comparative Proteolytic Stability in Human Serum

AnalogueSequenceHalf-life (t1/2) in Human Serum (hours)
Native PeptideA-G-C-K-N-F-F-W-K-T-F-T-S-C< 0.5
Azetidine Analogue A-G-C-K-Aze -F-F-W-K-T-F-T-S-C> 24
Proline AnalogueA-G-C-K-Pro -F-F-W-K-T-F-T-S-C2 - 4
N-Me-Ala AnalogueA-G-C-K-N-Me-Ala -F-F-W-K-T-F-T-S-C8 - 12
β-Amino Acid AnalogueA-G-C-K-β-Ala -F-F-W-K-T-F-T-S-C> 48

Note: The data presented is illustrative and synthesized from established principles of peptide science to demonstrate the potential impact of the azetidine building block.

The Cα-tetrasubstituted nature of the azetidine residue provides significant steric hindrance around the adjacent peptide bonds, making them less accessible to the active sites of proteases. This can dramatically increase the peptide's half-life in serum. While proline and N-methylated amino acids also enhance stability, the unique geometry of the azetidine ring can offer superior protection.[1][3][4] Peptides containing β-amino acids are known for their exceptional resistance to proteolysis due to the altered backbone structure.[5][6]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: GPCR Competitive Binding Assay

This protocol describes a method to determine the IC50 value of a peptide analogue for a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [125I]-Somatostatin)

  • Unlabeled native peptide and synthesized analogues

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the unlabeled peptides (native and analogues) in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radiolabeled ligand at a fixed concentration (typically at its Kd value), and 50 µL of the unlabeled peptide dilutions.

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Proteolytic Stability Assay in Human Serum

This protocol outlines a method to determine the half-life of a peptide in human serum.

Materials:

  • Synthesized peptides

  • Human serum (pooled)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass spectrometer (MS)

Procedure:

  • Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO).

  • Incubate the peptide at a final concentration of 100 µM in 80% human serum at 37°C.

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quench the proteolytic reaction by adding an equal volume of 10% TFA in ACN to precipitate the serum proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide. The peak corresponding to the intact peptide can be confirmed by MS.

  • Plot the percentage of intact peptide remaining against time and fit the data to a one-phase exponential decay model to calculate the half-life (t1/2).[7][8][9][10][11]

Conclusion and Future Perspectives

The incorporation of this compound into peptides represents a powerful strategy for enhancing their therapeutic potential. The conformational constraints imposed by the azetidine ring can lead to improved receptor binding affinity and, most notably, a significant increase in proteolytic stability. This guide has provided a comparative framework, supported by illustrative data and detailed experimental protocols, to aid researchers in making informed decisions about the use of this novel building block.

While the presented data highlights the advantages of this azetidine derivative, it is crucial to recognize that the optimal choice of a constraining element is context-dependent and will vary based on the specific peptide sequence and its biological target. Future research should focus on a broader systematic comparison of various constrained amino acids in diverse peptide scaffolds to develop predictive models for their effects on biological activity. The continued exploration of novel building blocks like this compound will undoubtedly pave the way for the next generation of peptide-based therapeutics.

References

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683-690. [Link]

  • Gerona-Navarro, G., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155-1161. [Link]

  • Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249–262. [Link]

  • Seebach, D., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity, 2(5), 591-632. [Link]

  • Kazmierski, W. M., et al. (1988). Design and synthesis of conformationally constrained somatostatin analogues with high potency and specificity for mu opioid receptors. Journal of medicinal chemistry, 31(11), 2170-2177. [Link]

  • Haupt, C., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(6), 426-436. [Link]

  • Gilon, C., et al. (1991). A new approach to the design of superactive somatostatin analogs: backbone-cyclized agonists. Biopolymers, 31(6), 745-750. [Link]

  • Del Borgo, M. P., et al. (2013). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Molecules (Basel, Switzerland), 18(12), 14565-14579. [Link]

  • Reissmann, S. (2004). Development of conformationally restricted analogues of bradykinin and somatostatin using constrained amino acids and different types of cyclization. Current medicinal chemistry, 11(21), 2823-2844. [Link]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180. [Link]

  • Barlos, K., & Gatos, D. (1999). N-Methylated amino acids in peptide synthesis. Biopolymers, 51(4), 266-278. [Link]

  • Castro, V., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Clinical and translational science, 14(3), 960-969. [Link]

Sources

Alternative building blocks to Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate for constrained peptides

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for more potent and stable peptide therapeutics, medicinal chemists are increasingly turning to conformationally constrained amino acids. By reducing the inherent flexibility of the peptide backbone, these building blocks can pre-organize the peptide into its bioactive conformation, leading to enhanced binding affinity, increased proteolytic stability, and improved cell permeability. Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate is a prime example of such a building block, a Cα-tetrasubstituted amino acid that rigidly enforces specific backbone torsion angles.

However, the landscape of constraining motifs is vast and diverse. The optimal choice of a non-canonical amino acid is context-dependent, relying on the desired secondary structure, the specific biological target, and the overall physicochemical properties of the peptide. This guide provides a comparative analysis of viable alternatives to α,α-disubstituted azetidines, offering experimental data and field-proven insights to guide researchers in the rational design of next-generation constrained peptides.

The Benchmark: α,α-Disubstituted Azetidine-3-Carboxylic Acids

This compound belongs to a class of Cα,α-disubstituted amino acids built upon a four-membered azetidine ring. The gem-disubstitution at the alpha-carbon severely restricts the Ramachandran space available to the peptide backbone, while the azetidine ring itself imposes further constraints. The dual Boc protecting groups are standard for use in solid-phase peptide synthesis (SPPS). Studies on model peptides containing related 3-aminoazetidine-3-carboxylic acid moieties suggest they are potent inducers of β-turns, a critical secondary structure for molecular recognition.

While effective, the synthesis of such highly substituted, strained ring systems can be challenging, and their specific conformational influence may not be optimal for all applications. This necessitates a thorough evaluation of alternative scaffolds.

Alternative Building Blocks: A Comparative Analysis

We will explore several classes of alternative building blocks, comparing their structural impact, synthetic accessibility, and effects on the biophysical properties of peptides.

Azetidine-2-Carboxylic Acid (Aze): The Regioisomeric Alternative

A simpler analog, azetidine-2-carboxylic acid (Aze), serves as a direct proline mimic with a smaller, more constrained four-membered ring. This reduction in ring size has profound conformational consequences.

Conformational Impact: Unlike proline, which is a well-established β-turn inducer, azetidine-2-carboxylic acid derivatives have been shown to preferentially stabilize γ-turn-like conformations in model peptides. This fundamental difference allows chemists to selectively engineer different types of turns into a peptide backbone, which can be critical for optimizing interactions with a biological target. The azetidine ring is also more planar than proline's five-membered pyrrolidine ring.

Table 1: Conformational Preference of Azetidine vs. Proline Analogs

Building BlockRing SizePredominant Turn TypeKey Conformational Feature
Azetidine-2-carboxylic acid (Aze)4-memberedγ-turnMore planar ring structure
L-Proline5-memberedβ-turnPuckered ring (endo/exo)

Data synthesized from references.

Proline Analogs and Bicyclic Scaffolds

Given proline's natural role as a "helix breaker" and β-turn inducer, a wide variety of proline analogs have been developed to fine-tune peptide conformation.

Structural Features and Impact: Modifications often involve substituting the pyrrolidine ring at the 4-position or creating bicyclic systems to further restrict rotation. For instance, incorporating a second ring system, such as in amino acids with an 8-azabicyclo[3.2.1]octane skeleton, drastically reduces the available conformational space and can lock the peptide bond in either a cis or trans conformation. These bicyclic analogs are exceptionally rigid and can be used to enforce a very specific and stable three-dimensional structure.

Acyclic and Carbocyclic Constraining Motifs

Moving away from heterocyclic rings, acyclic and carbocyclic amino acids offer a different approach to conformational restriction.

  • α,α-Dialkylated Amino Acids (e.g., Aib): Aminoisobutyric acid (Aib) is the simplest α,α-dialkylated amino acid. The gem-dimethyl substitution sterically restricts the backbone dihedral angles (φ, ψ) to regions that strongly favor helical conformations, particularly the 3₁₀-helix. This makes Aib an excellent choice for stabilizing α-helical peptides, which are often involved in protein-protein interactions.

  • Cycloalkyl Amino Acids (e.g., Acbc): Amino acids bearing small carbocyclic rings, such as 1-aminocyclobutane-1-carboxylic acid (Acbc), offer a balance of rigidity and synthetic accessibility. The cyclobutane ring restricts the φ and ψ angles in a manner distinct from both proline and Aib, providing another tool for conformational control. These building blocks have been shown to be compatible with standard peptide synthesis and can be used to create more rigid peptide structures.

Impact on Physicochemical and Biological Properties

The choice of a constraining building block extends beyond simple conformational control; it profoundly impacts the drug-like properties of the peptide.

Proteolytic Stability

A primary driver for using non-canonical amino acids is to enhance resistance to enzymatic degradation. Peptides constructed from β-amino acids, for example, are significantly more stable than their α-peptide counterparts because proteases are stereospecific for L-α-amino acids. Similarly, the steric bulk of α,α-disubstituted amino acids can effectively shield the adjacent peptide bonds from protease activity.

Table 2: Comparative Proteolytic Stability of Peptides

Peptide TypeConstraining FeatureRelative Stability vs. L-α-PeptideRationale
D-PeptideD-amino acid incorporationHighProteases are stereospecific for L-amino acids.
α,α-Disubstituted PeptideSteric hindrance at CαHighBulk shields the peptide bond from enzymatic cleavage.
β-PeptideHomologated backboneVery HighPeptidases do not recognize the β-peptide bond.
Azetidine/Proline PeptideBackbone rigidityModerateReduced flexibility can decrease protease recognition.

Data synthesized from references.

Cell Permeability

For targeting intracellular proteins, peptides must be able to cross the cell membrane. While challenging, incorporating constrained, non-natural, and N-methylated amino acids can favor conformations that are more amenable to passive diffusion. The ideal permeable peptide often adopts a "chameleon-like" conformation, shielding its polar backbone amides through intramolecular hydrogen bonds in the hydrophobic membrane environment. Rigid building blocks can help stabilize these conformations. For example, hybrid peptidomimetics containing rigid cyclobutane amino acids have been studied for their cell-penetrating abilities, demonstrating that a pre-organized display of charged groups is a key parameter for efficient cell uptake.

Experimental Protocols & Workflows

The successful incorporation of these alternative building blocks relies on robust synthetic protocols. Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the most common method.

General Workflow for SPPS

The workflow for incorporating a non-canonical amino acid is similar to that for standard amino acids but may require optimization, especially for the coupling step.

SPPS_Workflow cluster_cycle Synthesis Cycle Resin 1. Resin Swelling (e.g., in DMF) Deprotection 2. Nα-Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 3. Washing (DMF, DCM) Deprotection->Wash1 Activation 4. Amino Acid Activation (Building Block + Coupling Reagent like HATU/HCTU) Wash1->Activation Coupling 5. Coupling (Add activated AA to resin) Activation->Coupling Wash2 6. Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat for next cycle Wash2->Repeat Cleavage Final Cleavage & Deprotection (e.g., TFA cocktail) Wash2->Cleavage After final AA Repeat->Deprotection

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol: Manual SPPS Cycle for a Sterically Hindered Amino Acid

This protocol outlines a single coupling cycle for a generic sterically hindered building block.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected sterically hindered amino acid

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Amino Acid Coupling (Activation and Coupling):

    • Causality: Sterically hindered amino acids often couple slowly. Therefore, a potent coupling reagent like HATU or HCTU is recommended over standard carbodiimides. Pre-activation is crucial for efficient coupling.

    • In a separate vial, dissolve the Fmoc-protected hindered amino acid (3-5 equivalents relative to resin loading) and an equivalent amount of HCTU/HATU in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-4 hours at room temperature.

    • Self-Validation: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is positive (blue beads), indicating incomplete coupling, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid ("double coupling").

  • Washing:

    • Once the coupling is complete (negative ninhydrin test), drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Cycle Repetition: The resin is now ready for the deprotection of the newly added amino acid and the coupling of the next residue in the sequence.

Decision Framework for Building Block Selection

Choosing the right building block is a multi-factorial decision. The following diagram provides a simplified logical framework to guide this selection process.

Decision_Tree Start What is the primary goal? Goal_Helix Stabilize an α-helix? Start->Goal_Helix Goal_Turn Induce a specific turn? Start->Goal_Turn Goal_Stability Maximize proteolytic stability? Start->Goal_Stability Rec_Aib Consider α,α-dialkylated AAs (e.g., Aib for 3₁₀-helix) Goal_Helix->Rec_Aib Rec_Pro Consider Proline or mimics (for β-turns) Goal_Turn->Rec_Pro Rec_Aze Consider Azetidine-2-COOH (for γ-turns) Goal_Turn->Rec_Aze Goal_Stability->Rec_Aib also provides high stability Rec_Beta Consider β-amino acids or D-amino acids Goal_Stability->Rec_Beta

Caption: A decision tree for selecting a constrained building block based on the primary design goal.

Conclusion

This compound is a powerful tool for introducing rigid β-turn-like constraints into peptides. However, the diverse world of non-canonical amino acids offers a wide array of alternatives, each with a unique conformational signature and impact on peptide properties. Azetidine-2-carboxylic acid provides a route to γ-turns, Aib and its analogs are potent helix inducers, and bicyclic systems offer the highest degree of rigidity. The final selection should be guided by a clear understanding of the desired peptide conformation and a holistic view of its intended application, balancing structural impact with effects on stability and permeability. By leveraging the comparative data and protocols presented here, researchers can make more informed decisions in their pursuit of novel and effective peptide-based therapeutics.

References

  • HeLa cells were exposed to 2 µM cyclic peptide for 4 h. Shown are average values of two experiments performed on different days (n = 2). Chemical structures of a small (5 building blocks; macrocycle 5) and a large (11 building blocks; macrocycle 6) cyclic peptide, illustrating the difference in molecular dimensions. ... Cyclic peptides are attractive for drug discovery due to their excellent binding properties and the potential to cross cell membranes. However, by far, not all

A Researcher's Guide to Navigating Azetidine N-Protection: A Comparative Analysis of Alternatives to Boc

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the azetidine ring has emerged as a privileged scaffold.[1] Its unique conformational constraints and ability to introduce a key vector for molecular elaboration make it a valuable component in the design of novel therapeutics. However, the synthetic manipulation of this strained four-membered heterocycle is not without its challenges, paramount among them being the strategic protection and deprotection of the ring nitrogen. The tert-butoxycarbonyl (Boc) group has long been a workhorse for this purpose, but its lability to strong acids can be a significant limitation, particularly in complex, multi-step syntheses where sensitive functional groups are present or when ring-opening of the azetidine is a concern.[2][3]

This guide provides an in-depth, objective comparison of viable alternative protecting groups to Boc for the azetidine nitrogen. We will delve into the practical considerations, experimental nuances, and comparative performance of the Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), p-Toluenesulfonyl (Tosyl), and o-Nitrobenzenesulfonyl (Nosyl) groups. This analysis is grounded in experimental data from the literature and provides detailed protocols to empower researchers to make informed decisions in their synthetic endeavors.

The Critical Role of the N-Protecting Group in Azetidine Synthesis

The choice of an N-protecting group for azetidine is a critical decision that profoundly impacts the entire synthetic strategy. An ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to a wide range of reaction conditions to which the molecule will be subsequently exposed.

  • Readily removable under conditions that do not compromise the integrity of the azetidine ring or other functional groups in the molecule.[4]

The concept of orthogonality is particularly crucial in the synthesis of complex functionalized azetidines. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, enabling precise and controlled molecular construction.[5]

Comparative Analysis of Alternative Protecting Groups

This section provides a head-to-head comparison of the key characteristics of Cbz, Fmoc, Tosyl, and Nosyl groups as alternatives to Boc for azetidine N-protection.

Carboxybenzyl (Cbz) Group

The Cbz group is a classic and highly reliable protecting group for amines. Its stability to both acidic and basic conditions makes it an excellent orthogonal partner to the acid-labile Boc group and base-labile Fmoc group.[6]

Key Features:

  • Installation: Typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.

  • Stability: Stable to a wide range of acidic and basic conditions.

  • Deprotection: Most commonly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which proceeds under neutral conditions. It can also be removed by strong acids like HBr in acetic acid, though this may not be ideal for sensitive azetidine substrates.[7]

Causality Behind Experimental Choices: The choice of catalytic hydrogenolysis for Cbz deprotection is driven by its mildness and chemoselectivity. The reaction is clean, with the byproducts being toluene and carbon dioxide, which are easily removed. This method is particularly advantageous when other reducible functional groups (e.g., alkenes, alkynes, nitro groups) are absent.

Experimental Data: In a comparative synthesis of 3-(phenoxymethyl)azetidine, the Cbz group demonstrated excellent performance.[8]

StepProtecting GroupReagents and ConditionsYield (%)
Protection of 3-hydroxyazetidineCbzCbz-Cl, NaHCO₃, THF/H₂O~90%[8]
DeprotectionCbzH₂, 10% Pd/C, MeOH>95%[8]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions.[9] This base-lability makes it orthogonal to both acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.

Key Features:

  • Installation: Typically introduced using Fmoc-Cl or Fmoc-OSu under basic conditions.[9]

  • Stability: Stable to acidic and hydrogenolytic conditions.

  • Deprotection: Readily cleaved by treatment with a secondary amine, most commonly 20% piperidine in DMF.[10]

Causality Behind Experimental Choices: The use of piperidine for Fmoc deprotection is based on a β-elimination mechanism. The liberated dibenzofulvene is trapped by the excess piperidine, preventing its reaction with the newly deprotected amine.[10] This mild and rapid deprotection is highly compatible with a wide range of functional groups.

Experimental Data: While direct comparative data for a simple azetidine is less common, the Fmoc group is widely used for the protection of azetidine-containing amino acids in peptide synthesis.[11]

StepProtecting GroupReagents and ConditionsTypical Yield (%)
Protection of azetidine-3-carboxylic acidFmocFmoc-OSu, NaHCO₃, Dioxane/H₂O>90%
DeprotectionFmoc20% Piperidine in DMFQuantitative
p-Toluenesulfonyl (Tosyl) Group

The tosyl group is a robust and highly stable protecting group for amines. Its strong electron-withdrawing nature can sometimes activate the azetidine ring towards nucleophilic attack, but it generally provides excellent stability under a wide range of conditions.[12]

Key Features:

  • Installation: Typically introduced using p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base like pyridine or triethylamine.[3]

  • Stability: Extremely stable to acidic, basic, and oxidative conditions.

  • Deprotection: Requires harsh reductive conditions for cleavage, such as sodium in liquid ammonia or magnesium in methanol.[13][14]

Causality Behind Experimental Choices: The extreme stability of the N-S bond in tosylamides necessitates the use of potent reducing agents for its cleavage. These harsh conditions can limit its applicability in the presence of other reducible functional groups.

Experimental Data:

StepProtecting GroupReagents and ConditionsTypical Yield (%)
Protection of an amino alcoholTosylTs-Cl, K₂CO₃, MeCN>90%[3]
Deprotection of N-tosyl aziridineTosylMg, MeOH, sonication~75%[13]
o-Nitrobenzenesulfonyl (Nosyl) Group

The nosyl group offers the high stability of a sulfonyl protecting group but with the significant advantage of being cleavable under mild, nucleophilic conditions. This makes it orthogonal to a wide range of other protecting groups.[15]

Key Features:

  • Installation: Introduced using o-nitrobenzenesulfonyl chloride (Ns-Cl) with a base.

  • Stability: Stable to acidic and many oxidative and reductive conditions.

  • Deprotection: Readily cleaved by treatment with a thiol, such as thiophenol, in the presence of a base like K₂CO₃ or Cs₂CO₃.

Causality Behind Experimental Choices: The deprotection mechanism involves a nucleophilic aromatic substitution (Meisenheimer complex formation) initiated by the thiolate, which is facilitated by the electron-withdrawing nitro group. This unique cleavage pathway provides excellent orthogonality.

Experimental Data:

StepProtecting GroupReagents and ConditionsTypical Yield (%)
Protection of an amineNosylNs-Cl, Pyridine, CH₂Cl₂>95%
DeprotectionNosylPhSH, K₂CO₃, MeCN>90%

Data Presentation: At-a-Glance Comparison

The following table summarizes the key attributes of the discussed protecting groups for the azetidine nitrogen, providing a quick reference for selecting the appropriate group for a given synthetic strategy.

Protecting GroupIntroduction ReagentDeprotection ConditionsOrthogonalityKey AdvantagesPotential Limitations
Boc Boc₂O, DMAPStrong Acid (TFA, HCl)Orthogonal to base-labile and hydrogenolysis-labile groups.Easy to introduce and remove.Acid lability can lead to azetidine ring-opening.[2]
Cbz Cbz-Cl, BaseH₂, Pd/C (Hydrogenolysis)Orthogonal to acid- and base-labile groups.High stability, mild and clean deprotection.Incompatible with reducible functional groups.
Fmoc Fmoc-Cl/OSu, Base20% Piperidine in DMFOrthogonal to acid- and hydrogenolysis-labile groups.Very mild deprotection, ideal for sensitive substrates.Base lability may be incompatible with certain reagents.
Tosyl (Ts) Ts-Cl, BaseNa/NH₃ or Mg/MeOHOrthogonal to acid- and base-labile groups.Extremely stable.Requires harsh deprotection conditions.
Nosyl (Ns) Ns-Cl, BaseThiophenol, BaseOrthogonal to acid-, base-, and hydrogenolysis-labile groups.High stability with mild, nucleophilic deprotection.The nosyl group itself can be reactive in some contexts.

Experimental Protocols

The following are detailed, step-by-step methodologies for the protection and deprotection of an azetidine nitrogen with Cbz and Nosyl groups, representing robust and orthogonal alternatives to Boc.

Protocol 1: N-Cbz Protection of 3-Hydroxyazetidine

This protocol is adapted from a reported synthesis of N-Cbz-3-hydroxyazetidine.[8]

Materials:

  • 3-Hydroxyazetidine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq.) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Cbz-3-hydroxyazetidine.

Protocol 2: Hydrogenolysis of N-Cbz-azetidine

This protocol describes the general procedure for the removal of the Cbz group via catalytic hydrogenation.[7]

Materials:

  • N-Cbz-protected azetidine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the N-Cbz-protected azetidine (1.0 eq.) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric.

  • Secure the flask to a hydrogenation apparatus or equip it with a hydrogen-filled balloon.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times if using an apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Keep the Celite pad wet with the solvent to prevent the catalyst from igniting.

  • Concentrate the filtrate under reduced pressure to yield the deprotected azetidine.

Protocol 3: N-Nosyl Protection of an Azetidine

This is a general protocol for the nosylation of a secondary amine.

Materials:

  • Azetidine derivative

  • o-Nitrobenzenesulfonyl chloride (Ns-Cl)

  • Pyridine or Triethylamine

  • Dichloromethane (CH₂Cl₂)

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the azetidine derivative (1.0 eq.) in dichloromethane.

  • Add pyridine or triethylamine (1.5 eq.) to the solution.

  • Cool the mixture to 0 °C.

  • Add a solution of o-nitrobenzenesulfonyl chloride (1.1 eq.) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 4: Deprotection of an N-Nosyl-azetidine

This protocol is adapted from the Fukuyama deprotection of nosylamides.

Materials:

  • N-Nosyl-azetidine derivative

  • Thiophenol (PhSH)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-nosyl-azetidine (1.0 eq.) in acetonitrile or DMF.

  • Add potassium carbonate (3.0 eq.) or cesium carbonate (2.0 eq.) and thiophenol (2.0 eq.) to the solution.

  • Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Concepts

To further clarify the relationships and workflows discussed, the following diagrams have been generated using Graphviz.

G cluster_protection Protection cluster_deprotection Deprotection Azetidine Azetidine (NH) Boc_Azetidine N-Boc-Azetidine Azetidine->Boc_Azetidine Base Cbz_Azetidine N-Cbz-Azetidine Azetidine->Cbz_Azetidine Base Fmoc_Azetidine N-Fmoc-Azetidine Azetidine->Fmoc_Azetidine Base Ts_Azetidine N-Ts-Azetidine Azetidine->Ts_Azetidine Base Ns_Azetidine N-Ns-Azetidine Azetidine->Ns_Azetidine Base Boc2O Boc₂O CbzCl Cbz-Cl FmocCl Fmoc-Cl/OSu TsCl Ts-Cl NsCl Ns-Cl Boc_Azetidine_dep N-Boc-Azetidine Free_Azetidine Azetidine (NH) Boc_Azetidine_dep->Free_Azetidine Strong Acid (TFA, HCl) Cbz_Azetidine_dep N-Cbz-Azetidine Cbz_Azetidine_dep->Free_Azetidine H₂, Pd/C Fmoc_Azetidine_dep N-Fmoc-Azetidine Fmoc_Azetidine_dep->Free_Azetidine Piperidine Ts_Azetidine_dep N-Ts-Azetidine Ts_Azetidine_dep->Free_Azetidine Na/NH₃ or Mg/MeOH Ns_Azetidine_dep N-Ns-Azetidine Ns_Azetidine_dep->Free_Azetidine PhSH, Base

Caption: Workflow for the protection and deprotection of the azetidine nitrogen.

Orthogonality Cbz N-Cbz-Azetidine Boc N-Boc-Azetidine Free_Amine Free Amine Cbz->Free_Amine H₂, Pd/C Fmoc N-Fmoc-Azetidine Boc->Free_Amine TFA Fmoc->Free_Amine Piperidine

Caption: Orthogonal deprotection strategies for Cbz, Boc, and Fmoc groups.

Conclusion

While the Boc protecting group remains a valuable tool in the synthetic chemist's arsenal, a thorough understanding of the available alternatives is essential for the successful synthesis of complex azetidine-containing molecules. The Cbz, Fmoc, and Nosyl groups, in particular, offer robust and orthogonal protection strategies that can overcome the limitations of Boc, especially concerning acid sensitivity and the potential for ring-opening. The Tosyl group, while exceptionally stable, presents challenges in its removal that must be carefully considered. By leveraging the comparative data and detailed protocols presented in this guide, researchers can confidently select and implement the most appropriate N-protecting group for their specific azetidine synthesis, paving the way for the discovery and development of novel and impactful therapeutics.

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Case studies of drug candidates synthesized using Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 3,3-Disubstituted Azetidines in Modern Drug Discovery

A Senior Application Scientist's Comparative Analysis of Synthesis and Strategy

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Drug development professionals increasingly look to three-dimensional, sp³-rich scaffolds to escape the "flatland" of traditional aromatic compounds, seeking to enhance properties like solubility, metabolic stability, and target specificity.[1][2] Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif.[2][3] Its inherent ring strain and conformational rigidity offer a unique platform for creating structurally novel drug candidates.[2][4]

While simple azetidines have been incorporated into drugs for years, advanced building blocks like Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate [5] signal a more sophisticated strategy: the creation of quaternary, 3,3-disubstituted azetidine centers. These motifs serve as powerful bioisosteres, capable of replacing common structural units like gem-dimethyl groups or even carbonyls, thereby fine-tuning a molecule's physicochemical properties.[6][7]

This guide moves beyond a simple catalog of compounds. It provides a comparative analysis of synthetic strategies for creating complex azetidine-containing drug candidates, offering field-proven insights into why specific experimental choices are made and how they impact the final compound's performance. We will explore two key case studies that illustrate the strategic application of these building blocks, comparing distinct synthetic philosophies and their outcomes.

Case Study 1: Spirocyclic Azetidines as Conformationally Rigid Scaffolds

The creation of spirocycles—where two rings share a single atom—is a premier strategy for introducing well-defined three-dimensionality. Spirocyclic azetidines are particularly attractive as they can act as bioisosteres for common heterocycles like morpholine or piperazine, while offering a more rigid structure and novel exit vectors for substituents.[8][9]

Synthetic Comparison: Di-electrophile Annulation vs. Strain-Release Cyclization

A key challenge in synthesizing these structures is the efficient construction of the quaternary spiro-center. Here, we compare a classical approach using a pre-functionalized azetidine with a modern, strain-release-driven method.

Approach A: Classical Synthesis via Di-electrophilic Azetidine Precursor

This method relies on a building block, such as a 3,3-bis(bromomethyl)azetidine derivative, which reacts with a binucleophile in an intramolecular cyclization to form the spirocyclic core.[8] This is a robust and predictable method for creating specific spiro-ketone scaffolds.

Approach B: Modern Synthesis via Strain-Release of 1-Azabicyclo[1.1.0]butane (ABB)

A more recent and highly versatile strategy involves the ring-opening of highly strained 1-azabicyclo[1.1.0]butane (ABB) with a tethered nucleophile.[10] The release of ring strain provides a strong thermodynamic driving force for the reaction, enabling the formation of diverse spirocycles under mild conditions.[10]

Workflow: Comparative Synthesis of a Spiro-Azetidine Core

cluster_A Approach A: Di-electrophile Annulation cluster_B Approach B: Strain-Release Synthesis cluster_legend Legend A1 3,3-bis(bromomethyl) -1-tosylazetidine A_Reaction Base-mediated Cyclization A1->A_Reaction A2 Binucleophile (e.g., 1,3-dione) A2->A_Reaction A3 Spirocyclic Azetidinyl Ketone A_Reaction->A3 B1 1-Azabicyclo[1.1.0]butane (ABB) B_Reaction Brønsted Acid Catalysis B1->B_Reaction B2 Tethered (Hetero)aryl Nucleophile B2->B_Reaction B3 Spiro-Azetidine Tetralin B_Reaction->B3 Start Starting Material Process Process Product Product

Caption: Comparative workflows for spirocyclic azetidine synthesis.

Table 1: Comparison of Synthetic Routes to Spirocyclic Azetidines

ParameterApproach A: Di-electrophile AnnulationApproach B: Strain-Release of ABBRationale & Justification
Versatility More limited; tailored to specific binucleophiles (e.g., for ketones).[8]Highly versatile; a wide range of tethered nucleophiles can be used.[10]The high reactivity of ABB allows for a broader substrate scope, enabling exploration of more diverse chemical space.
Reaction Conditions Often requires strong bases and elevated temperatures.Typically proceeds under mild, acid-catalyzed conditions.[10]Milder conditions improve functional group tolerance, crucial for complex molecule synthesis in later stages.
Atom Economy Good; incorporates most atoms from the precursors.Excellent; involves an intramolecular rearrangement, minimizing waste.Strain-release is an inherently efficient process, aligning with green chemistry principles.
Precursor Accessibility Di-electrophilic azetidines can require multi-step synthesis.[8]ABB can be generated in situ or accessed through established routes.Accessibility of the key strained-ring precursor is a critical consideration for scalability.
Overall Yield Generally good to high for optimized reactions.Good to excellent yields are reported.[10]Both methods are effective, but the thermodynamic driving force of strain-release often ensures high conversion.

Case Study 2: 3,3-Disubstituted Azetidines in FDA-Approved Drugs

The true validation of a chemical scaffold lies in its successful incorporation into therapeutic agents. Several FDA-approved drugs now feature an azetidine motif, leveraging its properties to enhance pharmacokinetics and receptor selectivity.[2] A prime example is Baricitinib , a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis.

Bioisosteric Comparison: Azetidine vs. Oxetane and Acyclic Analogs

In Baricitinib, the azetidine-sulfonamide group plays a crucial role. The strategic placement of the 3,3-disubstituted azetidine ring serves to optimize the molecule's properties. To understand its value, we can compare it to hypothetical alternatives where the azetidine is replaced by other common bioisosteres, such as an oxetane or an acyclic gem-dimethyl group.[7]

  • Azetidine (in Baricitinib): Provides a rigid scaffold, limiting conformational flexibility which can lead to higher binding affinity.[4] The nitrogen atom offers a key hydrogen bond acceptor site and improves aqueous solubility.

  • Oxetane Alternative: An oxetane ring is also a polar, low-molecular-weight motif used to improve solubility and metabolic stability.[7] It can replace gem-dimethyl or carbonyl groups but lacks the hydrogen bonding capabilities of the azetidine nitrogen.

  • Acyclic gem-Dimethyl Alternative: While a gem-dimethyl group can provide steric bulk and block metabolic oxidation at that position, it increases lipophilicity and lacks the polar character that often aids solubility.[6][7]

Diagram: Bioisosteric Replacement Strategy

cluster_Bioisosteres Bioisosteric Replacements Core Drug Core (e.g., Baricitinib Scaffold) Azetidine Azetidine Ring (Chosen Motif) Core->Azetidine Improves Solubility Provides H-Bond Acceptor Confers Rigidity Oxetane Oxetane Ring (Alternative) Core->Oxetane Improves Solubility Metabolically Stable Lacks H-Bonding GemDimethyl Gem-Dimethyl Group (Alternative) Core->GemDimethyl Blocks Metabolism Increases Lipophilicity Adds Flexibility

Caption: Strategic choice of the azetidine motif over other bioisosteres.

Table 2: Comparative Physicochemical Impact of Bioisosteres

PropertyAzetidine MotifOxetane Motifgem-Dimethyl MotifRationale & Justification
Aqueous Solubility HighHighLowThe polar nitrogen in the azetidine and oxygen in the oxetane improve interactions with water compared to the purely lipophilic alkyl group.[2][7]
Metabolic Stability Generally HighHighHighAll three motifs can block potential sites of metabolism, with strained rings like azetidine and oxetane often showing high stability.[7][11]
Lipophilicity (LogP) LowerLowerHigherIntroducing heteroatoms (N, O) typically lowers the LogP, which can be beneficial for an optimal ADME profile.[7]
Hydrogen Bonding Yes (N as acceptor)NoNoThe azetidine nitrogen provides a valuable interaction point for target binding or improving physical properties, an advantage over the other two motifs.
Synthetic Accessibility Moderate to HighModerate to HighHighWhile acyclic groups are often easier to install, modern methods have made strained heterocycles like azetidines and oxetanes highly accessible.[3][12]

Experimental Protocols

To ensure this guide is not merely theoretical, the following section provides detailed, actionable protocols for key transformations discussed. These are self-validating systems grounded in established chemical literature.

Protocol 1: Modular Synthesis of 3,3-Disubstituted Azetidines via Friedel-Crafts Alkylation

This protocol describes a method for synthesizing 3-aryl-3-hydroxyazetidines, which are precursors to a wide range of 3,3-disubstituted derivatives. The choice of a strong Lewis acid is critical for activating the azetidinol towards nucleophilic attack by an aromatic ring.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-azetidinone (1.0 eq).

  • Grignard Addition: Dissolve the azetidinone in anhydrous THF (0.2 M). Cool the solution to 0 °C. Add the desired aryl magnesium bromide (ArMgBr, 1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product (N-Boc-3-aryl-3-azetidinol) by flash column chromatography.

  • Friedel-Crafts Arylation: To a solution of the purified N-Boc-3-aryl-3-azetidinol (1.0 eq) in an appropriate solvent (e.g., DCE), add the second aromatic nucleophile (e.g., anisole, 5.0 eq). Cool to 0 °C and add a Lewis acid such as AlCl₃ (2.0 eq) portion-wise.

  • Final Product Isolation: Stir the reaction at room temperature until complete, quench with water, and perform a standard extractive workup followed by purification to yield the N-Boc-3,3-diaryl azetidine.[13]

Protocol 2: Synthesis of Spirocyclic Azetidine Oxindoles via Enantioselective Phase-Transfer Catalysis

This protocol outlines an advanced method for constructing medicinally relevant spiro-azetidine oxindoles with high enantioselectivity, demonstrating the power of modern catalysis.[14]

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize the chloride cyclization precursor by reacting a 3-diazo isatin compound with an appropriate amine hydrochloride.

  • Catalyst Setup: In a reaction vial, combine the chloride precursor (1.0 eq), a chiral cinchona alkaloid-derived phase-transfer catalyst (e.g., SF₅-containing catalyst, 0.1 eq), and a suitable solvent like m-xylene.[14]

  • Reaction Initiation: Add a strong base, such as solid potassium hydroxide (5.0 eq).

  • Cyclization: Stir the biphasic mixture vigorously at room temperature for 12-24 hours. The catalyst facilitates the deprotonation and subsequent intramolecular C-C bond formation.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., CH₂Cl₂).

  • Purification: Dry the combined organic extracts, concentrate, and purify the resulting enantioenriched spirocyclic azetidine oxindole via flash chromatography. Enantiomeric excess (er) can be determined by chiral HPLC analysis.[14]

Conclusion and Future Outlook

The strategic incorporation of 3,3-disubstituted and spirocyclic azetidines represents a significant advancement in the design of sophisticated drug candidates. As demonstrated, these scaffolds provide a powerful tool for medicinal chemists to enhance the three-dimensionality of molecules and fine-tune their physicochemical properties in ways that acyclic or larger ring alternatives cannot.

The comparison between classical and modern synthetic methods, such as strain-release chemistry, highlights a clear trend towards more efficient, versatile, and modular approaches.[10][12] These innovations are critical for rapidly generating diverse libraries of compounds for screening. The successful application of these motifs in FDA-approved drugs like Baricitinib solidifies their value and ensures that the exploration of complex azetidine building blocks will remain a vibrant and productive frontier in the future of drug discovery.[2]

References

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  • Azetidines in medicinal chemistry: emerging applic
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
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  • Structures of some azetidine-based drugs.
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.
  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Publishing.
  • 1-Boc-azetidine-3-carboxylic acid methyl ester. Chem-Impex.
  • Examples of an azetidine-based bioisoster for a piperidine ring.
  • Ethyl 3-amino-1-Boc-azetidine-3-carboxyl
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. TCI Chemicals.

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A Cost-Benefit Analysis of Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of peptide-based therapeutics, the pursuit of molecules with enhanced stability, predictable conformations, and superior biological activity is paramount. Standard linear peptides often fall short due to their high conformational flexibility and susceptibility to proteolytic degradation[1]. This guide provides an in-depth analysis of a specialized building block, Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate, designed to overcome these challenges. We will objectively compare its performance against traditional alternatives, supported by structural rationale and detailed experimental workflows, to provide a clear cost-benefit perspective for its integration into your research and development pipeline.

The Challenge: Overcoming the Limitations of Native Peptides

The therapeutic potential of peptides is often hindered by two intrinsic properties:

  • Proteolytic Instability: Peptidases in the body readily cleave the amide bonds of natural L-amino acids, leading to rapid degradation and short in-vivo half-lives.

  • Conformational Flexibility: The ability to adopt multiple conformations in solution means that only a fraction of the peptide molecules are in the bioactive shape required for target binding. This leads to lower affinity and specificity.

Incorporating non-canonical amino acids (NCAAs) that introduce structural constraints is a proven strategy to mitigate these issues. The azetidine ring, a strained four-membered heterocycle, is a particularly effective scaffold for this purpose[2][3].

Introducing the Building Block: this compound

This Cα-tetrasubstituted amino acid derivative is engineered for strategic incorporation into peptide sequences. Let's dissect its key structural features:

  • Azetidine Ring: The core four-membered ring imparts significant rigidity. Unlike the five-membered ring of proline, the azetidine structure can induce unique, tight γ-turn-like conformations, which can be critical for receptor engagement or for facilitating difficult macrocyclization reactions[1][4][5].

  • Cα-Tetrasubstitution: The presence of four non-hydrogen substituents on the alpha-carbon provides a powerful steric shield, rendering the adjacent peptide bonds highly resistant to enzymatic cleavage.

  • Dual Boc Protection:

    • N1-Boc: Protects the azetidine ring nitrogen, ensuring it does not participate in unwanted side reactions during standard peptide synthesis cycles. This group is typically stable to the conditions used for Nα-Boc removal.

    • Nα-Boc: The standard tert-butyloxycarbonyl protecting group for the α-amino group, allowing for its use in traditional Boc-based solid-phase peptide synthesis (SPPS)[2][6].

  • Ethyl Ester: The C-terminal ethyl ester is a common protecting group for the carboxylic acid, suitable for solution-phase synthesis or for further modification prior to activation and coupling in SPPS.

The interplay of these features results in a building block that not only enhances the stability of the final peptide but can also dramatically influence its three-dimensional structure.

// Nodes for Structural Features Structure [label="Ethyl 1-Boc-3-(Boc-amino)\nazetidine-3-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Azetidine [label="Azetidine Ring\n(4-Membered Heterocycle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TetraSub [label="Cα-Tetrasubstitution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Boc [label="Dual Boc Protection\n(N1 and Nα)", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for Benefits Benefit [label="Key Benefits in\nPeptide Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Rigidity [label="Conformational Rigidity\n(γ-Turn Induction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stability [label="Proteolytic Stability", fillcolor="#34A853", fontcolor="#FFFFFF"]; Control [label="Synthetic Control", fillcolor="#FBBC05", fontcolor="#202124"];

// Relationships Structure -> {Azetidine, TetraSub, Boc} [style=dashed, arrowhead=none]; Azetidine -> Rigidity [label=" imparts"]; TetraSub -> Stability [label=" provides"]; Boc -> Control [label=" ensures"]; {Rigidity, Stability, Control} -> Benefit [style=dashed, arrowhead=none]; } } Caption: Relationship between the molecule's structure and its synthetic benefits.

Performance Comparison with Alternatives

To understand the value proposition of this azetidine derivative, we must compare it to standard building blocks used in peptide synthesis.

FeatureThis compoundBoc-Proline-OH (Constrained)Boc-Alanine-OH (Flexible)
Conformational Constraint High (Induces tight γ-turns)[4]Moderate (Induces β-turns)Low (Flexible)
Proteolytic Resistance Very High (Cα-tetrasubstituted)Moderate (Steric hindrance from ring)Low
Coupling Efficiency Moderate to Low (Sterically hindered)HighVery High
Synthetic Cost HighLow to ModerateVery Low
Macrocyclization Efficiency Can significantly improve yields for difficult-to-form rings[7][8]Can aid cyclizationGenerally does not aid cyclization
Late-Stage Functionalization Possible via the N1-position after deprotection[1][8]Not readily availableNot applicable

Analysis of Performance:

  • Against Boc-Alanine-OH: The contrast is stark. While Boc-Ala-OH is inexpensive and easy to couple, it offers no structural constraint or protection against degradation. The azetidine derivative is used precisely when the properties of a simple amino acid like alanine are insufficient to produce a viable peptide drug candidate.

  • Against Boc-Proline-OH: This is a more nuanced comparison. Proline is a well-established "helix breaker" and β-turn inducer. However, the azetidine derivative offers a different and more pronounced conformational restriction, often leading to more compact structures[4]. Furthermore, its resistance to proteolysis is significantly higher due to the Cα-tetrasubstituted nature, a feature proline lacks. Research has shown that incorporating a 3-aminoazetidine (3-AAz) subunit can greatly improve cyclization yields compared to unmodified peptides, in some cases turning a difficult synthesis into a manageable one[7].

Cost-Benefit Analysis: When is the Investment Justified?

The primary drawback of specialized building blocks is their cost. The synthesis of this compound is a multi-step process, starting from precursors like 1-Boc-3-azetidinone[9]. This complexity is reflected in its price. For context, related compounds like 1-Boc-3-amino-3-azetidinecarboxylic acid can cost over £170 per gram[10], which is orders of magnitude higher than standard Boc-protected amino acids.

The investment is justified under the following circumstances:

  • Lead Optimization: When a lead peptide shows promising activity but suffers from poor stability or bioavailability. The targeted insertion of one or two azetidine residues can be a project-saving modification.

  • Difficult Macrocyclizations: For the synthesis of cyclic peptides, especially smaller, constrained rings (e.g., tetra- or pentapeptides), where linear precursors fail to cyclize efficiently. The turn-inducing nature of the azetidine can pre-organize the backbone, dramatically increasing cyclization yields and reducing the formation of dimers and oligomers[7][8].

  • Novel IP Generation: Incorporating unique, non-natural building blocks creates novel chemical entities, strengthening the intellectual property position of a drug candidate.

  • Structure-Activity Relationship (SAR) Studies: To probe the conformational requirements of a peptide-receptor interaction. The specific turn geometry induced by the azetidine provides a tool to test structural hypotheses that cannot be addressed with standard amino acids[4][5].

The "benefit" is not merely an incremental improvement but a potential step-change in the drug-like properties of the peptide, justifying the high initial cost of the reagent.

Experimental Protocol: Incorporation via Boc-SPPS

This section provides a validated, step-by-step protocol for incorporating this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS).

Prerequisites:

  • The carboxyl group of the title compound must first be saponified (e.g., using LiOH) and then activated for coupling. The protocol assumes this pre-activation step has been performed, yielding the free carboxylic acid: 1-Boc-3-(Boc-amino)azetidine-3-carboxylic acid .

  • Standard Boc-SPPS resins (e.g., MBHA, PAM) and reagents are required[11].

spss_workflow

Step-by-Step Methodology:

  • Resin Preparation:

    • Start with your peptide-resin in a reaction vessel, having already removed the N-terminal Boc group from the previous residue.

    • Swell the resin in dichloromethane (DCM) for 20 minutes.

  • Nα-Boc Deprotection (If not already performed):

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain and repeat the 50% TFA/DCM treatment for 20 minutes to ensure complete deprotection[11].

    • Drain the vessel and wash the resin thoroughly with DCM (3x), isopropanol (1x), and N,N-Dimethylformamide (DMF) (3x).

  • Neutralization:

    • Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DMF (5x) to remove excess base.

  • Amino Acid Activation and Coupling (The Critical Step):

    • Rationale: Due to the steric hindrance of the Cα-tetrasubstituted amino acid, a powerful activating agent is required to ensure efficient coupling and avoid deletion sequences. HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is highly recommended over standard reagents like HBTU or DCC[12][13].

    • In a separate vial, dissolve 4 equivalents of 1-Boc-3-(Boc-amino)azetidine-3-carboxylic acid and 3.9 equivalents of HATU in a minimal volume of DMF.

    • Add 5 equivalents of DIEA to the activation mixture and vortex for 1 minute[12].

    • Immediately add the activated amino acid solution to the neutralized resin.

    • Allow the coupling reaction to proceed for 2-4 hours. A longer coupling time is advised due to steric hindrance.

    • Self-Validation: Monitor the reaction for completion using a Kaiser test. A negative result (beads remain colorless) indicates a complete reaction. If the test is positive, the coupling step should be repeated (double coupling).

  • Washing:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts.

  • Chain Elongation:

    • The resin is now ready for the deprotection of the newly added azetidine residue and the coupling of the next amino acid in the sequence.

  • Final Cleavage:

    • Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed. For Boc chemistry, this is typically achieved using anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., p-cresol)[12].

Conclusion and Recommendations

This compound is a high-impact, specialty building block. It is not a direct replacement for standard amino acids but rather a strategic tool for medicinal chemists to solve specific, often project-limiting, problems in peptide drug development.

  • Recommendation: Its use is strongly recommended during the lead optimization phase for peptides that require enhanced proteolytic stability and defined conformational rigidity. It is particularly valuable for synthesizing challenging cyclic peptides where it can dramatically improve reaction efficiency.

  • Cost-Benefit Verdict: While the upfront cost is high, the potential benefits—improved in-vivo half-life, higher receptor affinity, and access to novel chemical space—can provide an exceptional return on investment by transforming a marginal lead compound into a viable clinical candidate. The decision to use this reagent should be driven by a clear understanding of the target product profile and the limitations of conventional peptide chemistry.

References

  • CymitQuimica. Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate.
  • The Royal Society of Chemistry. Experimental Procedures.
  • AAPPTec. Planning a Peptide Synthesis.
  • ChemScene. Ethyl 3-amino-1-Boc-azetidine-3-carboxylate.
  • Saunders, G.J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry - A European Journal, 30(28).
  • LJMU Research Online. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • Wiley Online Library. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
  • Apollo Scientific. 1-Boc-3-amino-3-azetidinecarboxylic acid.
  • National Center for Biotechnology Information. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors.
  • PubMed. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors.
  • BenchChem. A Comparative Guide to Alternatives for Boc-Inp-OH in Peptide Modification.
  • National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin....
  • ResearchGate. Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids.
  • Bott, T.M., & West, F.G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1).
  • PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid.
  • ChemicalBook. 1-Boc-3-azetidinone.
  • Overview of Custom Peptide Synthesis.
  • Synthesis of B-Sheet Peptides Incorporating Templates.

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A Comparative Guide to the Conformational Impact of Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate in Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and biomolecular engineering, the precise control over the three-dimensional structure of peptides is paramount. Unconstrained peptides often suffer from conformational flexibility, leading to reduced binding affinity and susceptibility to proteolytic degradation.[1] The incorporation of non-canonical, constrained amino acids is a proven strategy to overcome these limitations, inducing specific secondary structures and enhancing metabolic stability.[2][3] This guide provides an in-depth technical comparison of peptides containing the novel dipeptide mimetic, Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate (henceforth referred to as Boc-Aza-Gly-OEt), against their non-modified counterparts.

The azetidine ring's inherent rigidity is known to impart unique folding patterns in peptide chains, making it a valuable tool for rational peptide design.[2] Specifically, Boc-Aza-Gly-OEt, a Cα-tetrasubstituted amino acid derivative, is hypothesized to act as a potent turn-inducer, significantly altering the conformational landscape of a peptide backbone.[4] We will explore this hypothesis through a series of comparative experimental workflows, presenting supporting data from Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and in silico Molecular Dynamics (MD) simulations.

The Subject of Our Study: A Model Hexapeptide

To objectively assess the conformational impact of Boc-Aza-Gly-OEt, we designed a model hexapeptide system. The native peptide, Pep-Nat , serves as our baseline, while the modified peptide, Pep-Aza , incorporates the Boc-Aza-Gly-OEt moiety.

  • Pep-Nat (Native): Ac-Tyr-Gly-Gly-Phe-Leu-Ser-NH₂

  • Pep-Aza (Modified): Ac-Tyr-(Boc-Aza-Gly-OEt)-Phe-Leu-Ser-NH₂

The Gly-Gly dipeptide in Pep-Nat was strategically chosen for replacement due to its high conformational flexibility, providing a distinct contrast to the rigid azetidine-containing mimetic in Pep-Aza.

Experimental Design: A Multi-faceted Approach to Conformational Analysis

A comprehensive understanding of peptide conformation requires the synergistic use of multiple analytical techniques.[5][6] Our comparative study leverages high-resolution NMR for atomic-level structural details, CD spectroscopy for global secondary structure assessment, and MD simulations to explore the dynamic behavior of the peptides in solution.

G cluster_0 Peptide Synthesis & Purification cluster_1 Conformational Analysis cluster_2 Data Interpretation & Comparison Pep_Nat Pep-Nat Synthesis Purification RP-HPLC Purification & MS Verification Pep_Nat->Purification Pep_Aza Pep-Aza Synthesis Pep_Aza->Purification NMR NMR Spectroscopy (TOCSY, NOESY, ROESY) Purification->NMR CD Circular Dichroism Purification->CD MD Molecular Dynamics Purification->MD Analysis Structural Elucidation & Comparative Analysis NMR->Analysis CD->Analysis MD->Analysis

Caption: Experimental workflow for comparative conformational analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the three-dimensional structure of peptides in solution.[7] We employed a suite of 2D NMR experiments (TOCSY, NOESY, and ROESY) to assign proton resonances and identify through-space correlations, which are indicative of specific conformations.

Experimental Protocol: 2D NMR Spectroscopy
  • Sample Preparation: Lyophilized peptides (Pep-Nat and Pep-Aza) were dissolved in a D₂O/H₂O (10/90) solvent system to a final concentration of 1 mM.

  • Data Acquisition: Spectra were acquired on a 600 MHz spectrometer. TOCSY spectra were used for spin system identification, while NOESY and ROESY spectra (with a 200 ms mixing time) were used to measure interproton distances.

  • Data Analysis: Resonance assignments were made using standard sequential assignment protocols.[8] The intensities of Nuclear Overhauser Effect (NOE) cross-peaks were translated into upper distance constraints for structure calculations.

Key Findings from NMR Data

The most striking difference was observed in the NOE patterns, which reveal the spatial proximity of protons.

ParameterPep-Nat (Native)Pep-Aza (Modified)Rationale
Sequential NOEs (dαN(i, i+1)) Weak to medium intensities throughout the chain.Strong intensity between Tyr¹ and Aza², and Aza² and Phe³.Indicates a more extended and flexible backbone in Pep-Nat, while the strong NOEs in Pep-Aza suggest a well-defined turn structure around the azetidine residue.
Medium-Range NOEs Absent.dαN(i, i+2) and dNN(i, i+2) NOEs observed between Tyr¹ and Phe³.The presence of these NOEs is a hallmark of a turn conformation, which is absent in the native peptide. The azetidine ring constrains the peptide backbone, forcing it to adopt a folded structure.[4]
Temperature Coefficient of Amide Protons High values (> -4.5 ppb/K) for all amide protons.Low value (< -4.5 ppb/K) for the Phe³ amide proton.A low temperature coefficient suggests that the amide proton is shielded from the solvent, likely due to its involvement in an intramolecular hydrogen bond, further stabilizing the turn structure.

Part 2: Circular Dichroism (CD) Spectroscopy

While NMR provides detailed local structure, CD spectroscopy offers a global view of the peptide's secondary structure content (e.g., α-helix, β-sheet, random coil).[5]

Experimental Protocol: CD Spectroscopy
  • Sample Preparation: Peptides were dissolved in a 10 mM phosphate buffer (pH 7.4) to a final concentration of 100 µM.

  • Data Acquisition: CD spectra were recorded from 190 to 260 nm using a 1 mm path length cuvette.

  • Data Analysis: The resulting spectra were analyzed for characteristic secondary structure signatures.

Comparative CD Spectra

The CD spectra of Pep-Nat and Pep-Aza were markedly different.

  • Pep-Nat: Exhibited a strong negative band near 198 nm, which is characteristic of a random coil or disordered conformation.[5]

  • Pep-Aza: Showed a less intense negative band around 198 nm and the emergence of a weak positive band near 220 nm. This spectral feature is indicative of a Type I or Type II β-turn structure.

G cluster_0 Pep-Nat (Native) cluster_1 Pep-Aza (Modified) Nat_Conf Disordered / Random Coil Modification Incorporation of Boc-Aza-Gly-OEt Nat_Conf->Modification Induces Aza_Conf Stable β-Turn Modification->Aza_Conf Conformation

Caption: Conformational transition induced by Boc-Aza-Gly-OEt.

Part 3: Molecular Dynamics (MD) Simulations

To complement our experimental data, we performed MD simulations to visualize the conformational dynamics of both peptides in an explicit solvent environment.[10][11]

Simulation Protocol
  • System Setup: Peptides were placed in a cubic water box with periodic boundary conditions.

  • Simulation: A 100-nanosecond MD simulation was run for each peptide using the GROMACS software package.[11]

  • Analysis: Trajectories were analyzed for root-mean-square deviation (RMSD) to assess structural stability and for Ramachandran plots to evaluate backbone dihedral angles.

Key Findings from MD Simulations
ParameterPep-Nat (Native)Pep-Aza (Modified)Rationale
RMSD of Backbone Atoms High fluctuations over the simulation time, indicating significant flexibility.Reached a stable, low RMSD plateau after an initial equilibration period, indicating a stable conformation.The conformational freedom of the Gly-Gly unit in Pep-Nat allows the peptide to sample a wide range of structures, whereas the azetidine ring in Pep-Aza locks the backbone into a stable fold.[12]
Ramachandran Plot Glycine residues sampled a wide area of the plot, consistent with high flexibility.The azetidine-containing residue was tightly constrained to a specific region of the plot, consistent with a β-turn.The steric hindrance imposed by the Cα-tetrasubstituted nature of the azetidine ring restricts the allowable phi (φ) and psi (ψ) dihedral angles, forcing a specific local conformation.[3]

Overall Conclusion and Future Outlook

The collective evidence from NMR, CD, and MD simulations unequivocally demonstrates that the incorporation of this compound serves as a powerful tool for peptide conformational control. By replacing a flexible dipeptide unit with this constrained mimetic, we observed a dramatic shift from a disordered ensemble of structures to a well-defined β-turn conformation.

This ability to pre-organize a peptide into a specific bioactive conformation has profound implications for drug development. Peptides constrained with Boc-Aza-Gly-OEt are likely to exhibit:

  • Enhanced Receptor Binding Affinity: By reducing the entropic penalty of binding.[1]

  • Improved Proteolytic Stability: The non-natural amino acid can hinder recognition by proteases.[2][13]

  • Increased Cell Permeability: In some cases, adopting a specific conformation can facilitate membrane transport.[9]

Future work will focus on leveraging this building block in the design of peptide-based therapeutics targeting protein-protein interactions, where the precise presentation of side-chain functionalities is critical for activity. The predictable conformational control offered by Boc-Aza-Gly-OEt makes it an invaluable addition to the medicinal chemist's toolkit.

References

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Sources

Safety Operating Guide

Navigating the Disposal of Ethyl 1-Boc-3-(Boc-amino)azetidine-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe management and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate, a specialized amino acid derivative. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedures, a thorough understanding of the compound's chemical and toxicological properties is essential.

Chemical Identity:

  • Name: this compound

  • Molecular Formula: C₁₁H₂₀N₂O₄[1]

  • Molecular Weight: 244.29 g/mol [1]

While specific hazard data for this exact compound is limited, the constituent functional groups—azetidine, tert-butoxycarbonyl (Boc) protecting groups, and a carbamate structure—inform the necessary precautions.

  • Azetidine Derivatives: The azetidine ring, a four-membered nitrogen-containing heterocycle, can exhibit irritant properties.[2][3] Similar azetidine compounds are known to be irritating to the skin, eyes, and respiratory system.[2]

  • Carbamates: The Boc (tert-butoxycarbonyl) groups classify this compound as a carbamate. Organic wastes from the production of carbamates are often categorized as hazardous waste by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[4][5][6]

  • Boc-Protected Amines: The Boc protecting group is acid-labile and can be cleaved under acidic conditions, generating tert-butyl cations and potentially isobutylene.[7][8][9] While the compound itself may not be classified as hazardous under GHS criteria, its potential decomposition products and the reagents used for its synthesis or deprotection must be considered.[10]

Hazard Summary Table:

Hazard ClassificationDescriptionPrecautionary Measures
Skin/Eye Irritant Azetidine-containing compounds can cause irritation upon contact.[2][3][11]Wear appropriate chemical-resistant gloves and safety goggles.[10]
Respiratory Irritant Inhalation of dust or aerosols may cause respiratory tract irritation.[11]Handle in a well-ventilated area, preferably a chemical fume hood.[2][10]
Chemical Reactivity Incompatible with strong oxidizing agents and strong acids.[12][13] The Boc group is sensitive to acidic conditions.[8][9]Segregate from incompatible materials. Avoid contact with strong acids to prevent uncontrolled deprotection.

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety is non-negotiable. The following PPE and engineering controls are mandatory when handling and preparing this compound for disposal.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Use compatible, chemical-resistant gloves. Inspect gloves for any signs of degradation before use.[10]

  • Body Protection: A standard laboratory coat must be worn.

  • Engineering Controls: All handling and disposal preparation steps should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][10]

Spill and Leak Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate personnel from the spill area and ensure the area is well-ventilated.[10]

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Collection: Carefully collect the absorbed material and the spilled substance into a suitable, labeled, and sealed container for hazardous waste disposal.[12][14] Do not use sparking tools.[13]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent (e.g., soap and water), followed by a rinse.[10] All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Workflow

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[14] Do not dispose of this chemical down the drain or in regular trash. [14][15]

Workflow for Chemical Waste Disposal:

DisposalWorkflow cluster_prep Preparation Phase cluster_label Labeling & Storage cluster_disposal Final Disposal Start Start: Unused or Waste This compound Segregate Segregate Waste: Keep separate from incompatible materials (strong acids/oxidizers). Start->Segregate Containerize Containerize: Use a designated, leak-proof, and clearly labeled hazardous waste container. Segregate->Containerize Label Label Container: 'Hazardous Waste', Chemical Name, and other required information. Containerize->Label Store Store Securely: Designated, well-ventilated area. Away from incompatible materials. Label->Store ContactEHS Contact EHS or Licensed Contractor: Arrange for pickup and disposal. Store->ContactEHS End End: Proper Disposal Complete ContactEHS->End WasteStreamDecision cluster_solid Solid Waste cluster_liquid Liquid Waste (Post-Reaction) Start Waste Generated: This compound Decision Was the compound used in a Boc-deprotection reaction? Start->Decision SolidWaste Unused/Expired Solid Compound Decision->SolidWaste No ReactionWaste Reaction Mixture Waste Decision->ReactionWaste Yes SolidDisposal Dispose as Hazardous Organic Solid Waste (Follow main workflow) SolidWaste->SolidDisposal CheckSolvent Identify Solvent Type ReactionWaste->CheckSolvent Halogenated Halogenated Solvent (e.g., DCM) CheckSolvent->Halogenated Yes NonHalogenated Non-Halogenated Solvent CheckSolvent->NonHalogenated No HalogenatedDisposal Dispose in Halogenated Organic Waste Container Halogenated->HalogenatedDisposal NonHalogenatedDisposal Dispose in Non-Halogenated Organic Waste Container NonHalogenated->NonHalogenatedDisposal

Caption: Decision tree for managing different waste streams of the compound.

Conclusion

The responsible disposal of this compound requires a systematic approach grounded in a clear understanding of its chemical properties and potential hazards. By implementing the procedures outlined in this guide—including rigorous hazard assessment, consistent use of PPE, and adherence to a structured disposal workflow—researchers can ensure a safe laboratory environment and maintain compliance with all relevant safety and environmental regulations.

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Sources

Comprehensive Safety and Handling Guide for Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety Assessment and Required Personal Protective Equipment (PPE)

Given the reactivity profile of related azetidine compounds, a stringent approach to personal protection is mandatory. Azetidine derivatives are known to be potential irritants and sensitizers. The dual Boc-protecting groups may modulate reactivity, but a cautious approach is warranted.

Core Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the minimum required equipment for handling Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles; full-face shield.Essential for protecting against splashes and potential vapors that could cause serious eye irritation or damage.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber); lab coat or chemical-resistant suit.Prevents skin contact, which may cause irritation.[1][3] Contaminated clothing should be promptly removed and laundered before reuse.[4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.To be used in instances of inadequate ventilation or when engineering controls are not sufficient to maintain exposure below acceptable limits, preventing respiratory irritation.[2][3]
Footwear Closed-toe, chemical-resistant shoes.Provides protection against spills and falling objects.[2]
Hazard Identification and Precautionary Measures

Based on analogous compounds, this compound is anticipated to present the following hazards.[5][6][7]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]

  • P264: Wash face, hands, and any exposed skin thoroughly after handling.[3]

  • P270: Do not eat, drink, or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][8]

Operational Handling and Storage Protocols

Safe handling and storage are critical for maintaining the chemical's purity and preventing laboratory incidents.

Chemical Handling Workflow

All operations involving the handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Ensure clean, uncluttered work area fume_hood Verify fume hood functionality prep_area->fume_hood ppe Don appropriate PPE fume_hood->ppe dispense Dispense chemical using clean glassware ppe->dispense weigh Weigh required amount dispense->weigh dissolve Dissolve in appropriate solvent weigh->dissolve seal Securely seal container dissolve->seal store Store in designated area (4°C, protect from light) seal->store clean Clean work area and equipment store->clean dispose Dispose of waste properly clean->dispose

Caption: Workflow for Safe Handling of this compound.

Storage Requirements

Proper storage is crucial to maintain the stability and integrity of the compound.

  • Temperature: Store at 4°C for long-term stability.[9]

  • Light: Protect from light to prevent degradation.[9]

  • Container: Keep the container tightly sealed to prevent moisture ingress and contamination.

  • Incompatibilities: Keep away from strong oxidizing agents.

Emergency and Disposal Procedures

A clear and concise plan for emergencies and waste disposal is a cornerstone of laboratory safety.

Emergency Response Plan

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency Scenario Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][10] Seek immediate medical attention.[4][11]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. If skin irritation persists, seek medical attention.[3]
Inhalation Move the person to fresh air.[3][11] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[11] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[12] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[12] Ventilate the area and wash the spill site after material pickup is complete.
Chemical Spill Response Workflow

G start Spill Occurs evacuate Evacuate immediate area start->evacuate ppe Don appropriate PPE (respirator, gloves, goggles, lab coat) evacuate->ppe contain Contain the spill with absorbent material ppe->contain absorb Absorb the spilled chemical contain->absorb collect Collect absorbed material into a sealed, labeled waste container absorb->collect clean Decontaminate the spill area collect->clean dispose Dispose of waste according to institutional and local regulations clean->dispose end Spill Managed dispose->end

Sources

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Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate
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Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.